molecular formula C16H16O6 B191844 Hesperetin dihydrochalcone CAS No. 35400-60-3

Hesperetin dihydrochalcone

Numéro de catalogue: B191844
Numéro CAS: 35400-60-3
Poids moléculaire: 304.29 g/mol
Clé InChI: RWKSTZADJBEXSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hesperetin dihydrochalcone (CAS 35400-60-3, Molecular Formula: C16H16O6) is a flavonoid derivative of significant interest in biochemical and pharmacological research. Its primary investigational applications span bone health and the development of non-nutritive sweeteners. In studies focused on metabolic bone diseases, this compound has demonstrated promising anti-osteoporotic and anti-osteoclastic properties. Research indicates it exerts these effects by inhibiting the expression of key osteoclast markers and reducing levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby helping to rebalance bone remodeling processes. Furthermore, it favors osteogenic potential by inducing the overexpression of osteogenic markers in pre-osteoblastic cells. In vivo studies have shown that it can minimize inflammation in arthritis-induced models and reduce trabecular bone loss in ovariectomy models, increasing bone mineral density . Concurrently, this compound and its glycosylated derivatives are extensively studied as high-intensity, low-calorie sweeteners, with some forms reported to be 300-500 times sweeter than sucrose. This makes them a target for research into sugar substitutes and flavor modifiers in the food industry. Recent studies have focused on its safety profile, with evidence suggesting it does not induce food allergy and can promote oral tolerance, which is a critical consideration for food additive safety . The compound is a key metabolite of neohesperidin dihydrochalcone (NHDC); metabolism by human intestinal microbiota involves deglucosylation to this compound, which is subsequently hydrolyzed to 3-(3-hydroxy-4-methoxyphenyl)propionic acid . This compound is supplied as a solid with an aqueous solubility of approximately 63.05 mg/L at 25 °C . It is presented For Research Use Only, strictly for laboratory applications, and is not intended for diagnostic or therapeutic purposes or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKSTZADJBEXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188886
Record name Hesperetin dihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly grey solid; Bland aroma
Record name 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

35400-60-3
Record name Hesperetin dihydrochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hesperetin dihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HESPERETIN DIHYDROCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FQ3Q8SSB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Hesperetin Dihydrochalcone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure, Properties, and Biological Activities of Hesperetin (B1673127) Dihydrochalcone (B1670589).

Introduction

Hesperetin dihydrochalcone (HDC) is a flavonoid derivative of hesperetin, a flavanone (B1672756) predominantly found in citrus fruits. As a dihydrochalcone, it possesses a distinct chemical structure that contributes to its unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and significant biological activities of this compound, with a focus on its potential applications in research and drug development. The information is curated to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries.

Chemical Structure and Identification

This compound is structurally characterized by a C6-C3-C6 backbone, typical of flavonoids. The open-chain structure of the C-ring distinguishes it from its flavanone precursor, hesperetin.

IdentifierValue
IUPAC Name 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one[1]
SMILES String COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O[1]
InChI Key RWKSTZADJBEXSQ-UHFFFAOYSA-N[1]
Molecular Formula C16H16O6[1]
CAS Number 35400-60-3[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueReference
Molecular Weight 304.29 g/mol [1]
Appearance Slightly grey solid[1]
Boiling Point 553.1 °C at 760 mmHg (estimated)[2]
Density 1.409 g/cm³ (predicted)[2]
Solubility Practically insoluble in water. Soluble in ethanol (B145695), chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1]
pKa (predicted) 7.16 ± 0.40
LogP (predicted) 3.21

Synthesis and Purification

Synthesis

This compound can be synthesized from hesperidin (B1673128), a readily available precursor from citrus peels. A common method involves a one-pot reaction that includes catalytic hydrogenation and subsequent acid hydrolysis.

Experimental Protocol: Synthesis of this compound from Hesperidin [3]

  • Preparation of Hesperidin Dihydrochalcone:

    • Hesperidin is dissolved in an alkaline solution (e.g., 5% sodium hydroxide (B78521) or potassium hydroxide solution).

    • A catalyst, such as Raney nickel, is added to the solution.

    • The mixture is subjected to catalytic hydrogenation at a controlled temperature (e.g., 40 °C) for a specific duration (e.g., 3 hours).

  • Hydrolysis:

    • After the hydrogenation is complete, the solution is neutralized with an acid (e.g., hydrochloric acid) to a pH of approximately 4.

    • The reaction mixture is then heated under reflux for several hours (e.g., 5 hours) to facilitate the complete hydrolysis of the glycosidic bond.

  • Isolation and Purification:

    • The reaction mixture is cooled to a low temperature (e.g., below 10 °C) to induce crystallization of the crude this compound.

    • The crude product is collected by filtration.

    • Further purification is achieved by recrystallization from a suitable solvent, such as a 50% ethanol solution.

    • The purified this compound is then dried.

Purification

Purification of this compound can be achieved through recrystallization. For analytical and preparative purposes, column chromatography can be employed.

Experimental Protocol: Purification by Column Chromatography

  • Stationary Phase Selection: Silica gel is a common choice for the purification of flavonoids.

  • Mobile Phase Selection: A solvent system with an appropriate polarity to effectively separate this compound from impurities would be required. A gradient of hexane (B92381) and ethyl acetate is often used for the separation of similar compounds.

  • Fraction Collection and Analysis: Fractions would be collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and quantification of this compound.

Experimental Protocol: HPLC Analysis of this compound [2][4]

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and 0.1% formic acid in water is effective for separation.

  • Flow Rate: A flow rate of around 0.9 mL/min is commonly employed.

  • Column Temperature: The column is maintained at a constant temperature, for example, 35 °C.

  • Detection: UV detection at a specific wavelength (e.g., 280 nm) is used for quantification.

  • Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated with known concentrations of a purified standard.

Biological and Pharmacological Properties

This compound, along with its parent compound hesperetin, exhibits a range of promising biological activities.

Antioxidant Activity

The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals. While specific IC50 values for this compound are not widely reported, studies on the related compound hesperetin provide insights into its potential antioxidant capacity.

AssayCompoundIC50 ValueReference
DPPH Radical Scavenging Hesperetin525.18 ± 1.02 µM[5]
ABTS Radical Scavenging Hesperetin-
DPPH Radical Scavenging Hesperetin Derivatives1.2 µM (for compound 3f)[6]
ABTS Radical Scavenging Hesperetin Derivatives24 µM (for compound 3f)[6]

Experimental Protocol: DPPH Radical Scavenging Assay [7]

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

Hesperetin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Signaling Pathway: Hesperetin's Anti-inflammatory Mechanism

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription Hesperetin Hesperetin Dihydrochalcone Hesperetin->IKK inhibits Hesperetin->NFkB inhibits nuclear translocation

Figure 1. Simplified signaling pathway of the anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Experimental Protocol: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages [8]

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • The cells are pre-treated with various concentrations of this compound for a specific duration.

  • The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α and IL-6 using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).

  • Cell viability is assessed to ensure that the observed effects are not due to cytotoxicity.

Antidiabetic Effects

Flavonoids, including hesperidin and hesperetin, have been investigated for their potential antidiabetic effects, which may be mediated through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and the activation of PPAR-γ.

AssayCompoundIC50 ValueReference
α-Glucosidase Inhibition Hesperidin18.52 ± 1.26 µM[9]
α-Glucosidase Inhibition Hesperetin-Cu(II) complex1.25 ± 0.03 µM[10]

Experimental Protocol: α-Glucosidase Inhibition Assay [11]

  • A solution of α-glucosidase enzyme is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • The enzyme is pre-incubated with various concentrations of this compound.

  • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

  • The reaction is incubated at a specific temperature (e.g., 37 °C) for a defined period.

  • The reaction is stopped, and the absorbance of the released p-nitrophenol is measured at 405 nm.

  • The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Signaling Pathway: this compound and PPAR-γ Activation

G cluster_0 Nucleus HDC Hesperetin Dihydrochalcone PPARg PPAR-γ HDC->PPARg binds to and activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., Adiponectin, GLUT4) PPRE->Gene_Expression regulates Adipocyte_Diff Adipocyte Differentiation Gene_Expression->Adipocyte_Diff Insulin_Sens Improved Insulin (B600854) Sensitivity Gene_Expression->Insulin_Sens

Figure 2. Proposed mechanism of this compound in improving insulin sensitivity through PPAR-γ activation.

Conclusion

This compound is a promising flavonoid with a well-defined chemical structure and a range of potential biological activities. Its antioxidant, anti-inflammatory, and antidiabetic properties, largely inferred from studies on its parent compound hesperetin, warrant further investigation. The detailed experimental protocols and structured data presented in this technical guide are intended to facilitate future research into the therapeutic potential of this compound and to support its development as a lead compound in drug discovery programs. Further studies are crucial to establish specific quantitative data for this compound and to fully elucidate its mechanisms of action.

References

Hesperetin Dihydrochalcone: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperetin, naturally occurring in citrus fruits. As a dihydrochalcone, it shares structural similarities with other bioactive compounds known for their health-promoting properties. This technical guide provides an in-depth overview of the biological activities of hesperetin dihydrochalcone, with a focus on its antioxidant, anti-inflammatory, anti-diabetic, and anticancer potential. While direct quantitative data for HDC is emerging, this guide consolidates available information and draws parallels from the extensively studied hesperetin and other related dihydrochalcones to provide a comprehensive understanding of its potential therapeutic applications.

Antioxidant Activity

Hesperetin and its derivatives are potent antioxidants, capable of neutralizing free radicals and reducing oxidative stress. This activity is crucial in mitigating cellular damage implicated in various chronic diseases. The antioxidant capacity of these compounds is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).

Quantitative Antioxidant Data

Note: The following data is primarily based on studies of hesperetin and its derivatives, as specific IC50 values for this compound are not extensively reported. These values serve as a reference point for the expected antioxidant potential of HDC.

CompoundAssayIC50 Value (µM)Reference
HesperetinDPPH70[1]
Hesperetin Derivative (3f)DPPH1.2[1]
HesperetinABTS276[1]
Hesperetin Derivative (3f)ABTS24[1]
Experimental Protocols

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Serial dilutions of the test compound are prepared in a 96-well microplate.

  • A freshly prepared solution of DPPH in methanol (typically 0.1 to 0.2 mM) is added to each well.

  • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[1]

This assay is based on the ability of antioxidants to scavenge the blue/green ABTS radical cation (ABTS•+).

  • The ABTS•+ radical solution is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Serial dilutions of the test compound are prepared.

  • The diluted ABTS•+ solution is mixed with the test compound dilutions.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound Test Compound (HDC) Dilution Serial Dilutions Compound->Dilution DPPH_reagent DPPH Radical Solution Incubation Incubation DPPH_reagent->Incubation ABTS_reagent ABTS Radical Solution ABTS_reagent->Incubation Dilution->Incubation Measurement Absorbance Measurement Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for in vitro antioxidant capacity assessment.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Hesperetin and related flavonoids have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Data

Note: Data presented below is for hesperetin and serves as an indicator of the potential anti-inflammatory activity of this compound.

CompoundTarget/AssayCell LineIC50 Value (µM)Reference
HesperetinNitric Oxide (NO) ProductionRAW 264.7-[2]
HesperetinProstaglandin (B15479496) E2 (PGE2) ProductionRAW 264.7-[2]
HesperetinTNF-α ProductionRAW 264.7-[2]
HesperetinIL-6 ProductionRAW 264.7-[2]
Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.

  • The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm.

  • The percentage of NO inhibition is calculated, and the IC50 value can be determined.

This can be performed using either an enzymatic assay with purified COX-2 enzyme or a cell-based assay measuring the production of prostaglandins.

  • Enzymatic Assay: The test compound is incubated with purified COX-2 enzyme and arachidonic acid (the substrate). The production of prostaglandin E2 (PGE2) is measured, typically using an ELISA kit.

  • Cell-based Assay: Cells (e.g., macrophages) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound. The level of COX-2 expression can be determined by Western blot, and the production of PGE2 in the cell supernatant can be quantified by ELISA.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB NF-κB HDC Hesperetin Dihydrochalcone HDC->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates p65p50 p65/p50 IkB->p65p50 Releases Nucleus Nucleus p65p50->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription

Caption: HDC's potential inhibition of the NF-κB inflammatory pathway.

Anti-diabetic Activity

Hesperetin and its derivatives have shown promise in managing hyperglycemia by inhibiting key carbohydrate-digesting enzymes, α-amylase and α-glucosidase.

Quantitative Anti-diabetic Data

Note: The following data is for hesperetin and a hesperetin-copper complex, indicating the potential of HDC and its derivatives as anti-diabetic agents.

CompoundEnzymeIC50 Value (µM)Reference
Hesperetinα-Amylase115.6 ± 1.1[3]
Hesperetin-Cu(II) complexα-Amylase60.3 ± 0.9[3]
Hesperetinα-Glucosidase55.2 ± 0.1[3]
Hesperetin-Cu(II) complexα-Glucosidase1.25 ± 0.03[3]
Experimental Protocols

This assay determines the inhibitory effect of a compound on the activity of α-amylase, an enzyme that breaks down starch into simpler sugars.

  • The test compound is pre-incubated with a solution of α-amylase.

  • A starch solution is added to start the enzymatic reaction.

  • The reaction is incubated for a specific time at a controlled temperature.

  • The reaction is stopped by adding a reagent such as dinitrosalicylic acid (DNS).

  • The mixture is heated, and the absorbance is measured to quantify the amount of reducing sugars produced.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into glucose.

  • The test compound is pre-incubated with a solution of α-glucosidase.

  • A substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), is added.

  • The reaction mixture is incubated, and the enzyme activity is determined by measuring the release of p-nitrophenol from pNPG at a specific wavelength (e.g., 405 nm).

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound Test Compound (HDC) Preincubation Pre-incubation (Compound + Enzyme) Compound->Preincubation Enzyme Enzyme (α-amylase or α-glucosidase) Enzyme->Preincubation Substrate Substrate (Starch or pNPG) Reaction Enzymatic Reaction (+ Substrate) Substrate->Reaction Preincubation->Reaction Measurement Measure Product Formation Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for α-amylase and α-glucosidase inhibition assays.

Anticancer Activity

Hesperetin has been shown to exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. The anticancer potential of HDC is an active area of research.

Quantitative Anticancer Data

Note: The following data is for hesperetin and its derivatives, providing an indication of the potential anticancer efficacy of this compound.

CompoundCell LineActivityIC50 Value (µM)Reference
Hesperetin Derivative (3f)MCF-7 (Breast Cancer)Cytotoxicity5.3[1]
Hesperetin Derivative (3f)HepG2 (Liver Cancer)Cytotoxicity8.8[1]
Hesperetin Derivative (3f)HeLa (Cervical Cancer)Cytotoxicity8.6[1]
HesperetinMCF-7 (Breast Cancer)Cytotoxicity115
Experimental Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound.

  • Cancer cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.

  • The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

  • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of around 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anticancer_Pathway HDC Hesperetin Dihydrochalcone ROS ↑ ROS HDC->ROS PI3K PI3K HDC->PI3K Inhibits Mitochondria Mitochondria ROS->Mitochondria Induces Stress Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential anticancer mechanisms of HDC involving apoptosis induction and inhibition of pro-survival pathways.

Modulation of Signaling Pathways

The biological activities of hesperetin and its derivatives are mediated through the modulation of various intracellular signaling pathways. Key pathways include the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Hesperetin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Hesperetin can activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxifying enzymes.

Experimental Protocol

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Cells are treated with the test compound and/or a stimulant (e.g., LPS for NF-κB activation). After treatment, the cells are lysed to extract total protein or fractionated to separate nuclear and cytoplasmic proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-NF-κB p65, Nrf2).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

  • Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Nrf2_Activation_Pathway HDC Hesperetin Dihydrochalcone Keap1 Keap1 HDC->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription

Caption: Proposed mechanism of Nrf2-mediated antioxidant response by HDC.

Conclusion

This compound, as a derivative of the well-studied flavonoid hesperetin, holds significant promise as a bioactive compound with a wide range of therapeutic applications. Its potential antioxidant, anti-inflammatory, anti-diabetic, and anticancer activities are supported by a growing body of evidence from related compounds. The modulation of key signaling pathways such as NF-κB and Nrf2 underscores its potential to impact cellular processes at a fundamental level. Further research focusing specifically on this compound is warranted to fully elucidate its pharmacological profile and to translate its potential into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic utility of this promising natural compound.

References

Hesperetin Dihydrochalcone: An In-depth Technical Guide to its In Vitro Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative that has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activities of hesperetin dihydrochalcone, presenting quantitative data, detailed experimental methodologies, and mechanistic insights into its action. The primary focus is on its radical scavenging capabilities and its role in the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the therapeutic potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. Flavonoids, a class of polyphenolic compounds found in fruits and vegetables, are well-known for their antioxidant properties. This compound is a derivative of the flavanone (B1672756) hesperidin (B1673128) and is structurally similar to neohesperidin (B1678168) dihydrochalcone (NHDC), a widely used artificial sweetener. This guide delves into the in vitro evidence supporting the antioxidant efficacy of this compound.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and its related compounds has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity. Due to the limited direct data on this compound, data for the structurally analogous neohesperidin dihydrochalcone (NHDC) and its aglycone, hesperetin, are also presented for a comprehensive understanding.

Table 1: Radical Scavenging Activity of Neohesperidin Dihydrochalcone (NHDC) and Hesperetin

Antioxidant AssayNeohesperidin Dihydrochalcone (NHDC) IC50 (µM)Hesperetin IC50 (µM)Reference Compound (Trolox/Ascorbic Acid) IC50 (µM)
DPPH Radical Scavenging 108.4 ± 6.4[1]70[2][3]63.5 ± 4.6 (Trolox)[1]
ABTS Radical Scavenging 4.3 ± 1.8[1]276[2][3]Not Reported
Superoxide (B77818) Radical Scavenging Not Reported as IC5028.08 (mg/ml)[4]23.2 (mg/ml) (Ascorbic Acid)[4]

Note: The superoxide radical scavenging IC50 for hesperetin is provided in mg/ml as reported in the source.

Table 2: Percentage Inhibition of Oxidative Species by Neohesperidin Dihydrochalcone (NHDC)

AssayConcentrationPercentage Inhibition (%)
Hydroxyl Radical Scavenging Not Specified6.00 - 23.49[5]
Non-enzymatic Lipid Peroxidation Not Specified15.43 - 95.33[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key in vitro antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound (or test compound) stock solution in a suitable solvent (e.g., methanol (B129727) or DMSO)

    • Methanol

    • Positive control (e.g., Trolox or Ascorbic Acid)

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • In a 96-well microplate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is quantified spectrophotometrically.

  • Reagents:

    • ABTS stock solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • This compound (or test compound) stock solution

    • Ethanol (B145695) or phosphate-buffered saline (PBS)

    • Positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ working solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and the positive control.

    • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of scavenging activity is calculated using the same formula as in the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Superoxide Radical (O2•−) Scavenging Assay

This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a non-enzymatic or enzymatic system. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan, a colored product.

  • Reagents (Non-enzymatic method):

    • Tris-HCl buffer (e.g., 16 mM, pH 8.0)

    • Nitroblue tetrazolium (NBT) solution

    • NADH (nicotinamide adenine (B156593) dinucleotide, reduced form) solution

    • Phenazine methosulfate (PMS) solution

    • This compound (or test compound) stock solution

  • Procedure:

    • Prepare a reaction mixture containing the Tris-HCl buffer, NBT, and NADH solutions.

    • Add various concentrations of the test compound to the reaction mixture.

    • Initiate the reaction by adding the PMS solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 5 minutes).

    • Measure the absorbance at a wavelength of 560 nm.

    • The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance in the presence of the test compound.

    • The IC50 value is determined from the dose-response curve.

Hydroxyl Radical (•OH) Scavenging Assay

The highly reactive hydroxyl radical is often generated via the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The scavenging activity is measured by the ability of the antioxidant to compete with a detector molecule (e.g., deoxyribose or salicylate) for the hydroxyl radicals, thus inhibiting the formation of a colored product.

  • Reagents (Deoxyribose method):

    • Phosphate (B84403) buffer (e.g., pH 7.4)

    • Deoxyribose solution

    • Ferrous sulfate (B86663) (FeSO₄) solution

    • EDTA solution

    • Hydrogen peroxide (H₂O₂) solution

    • Trichloroacetic acid (TCA) solution

    • Thiobarbituric acid (TBA) solution

    • This compound (or test compound) stock solution

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, deoxyribose, FeSO₄-EDTA, and the test compound at various concentrations.

    • Initiate the reaction by adding H₂O₂.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

    • Stop the reaction by adding TCA and then TBA solution.

    • Heat the mixture (e.g., in a boiling water bath) to develop a pink chromogen.

    • After cooling, measure the absorbance at a specific wavelength (e.g., 532 nm).

    • The percentage of hydroxyl radical scavenging is calculated from the reduction in color formation.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanistic Insights

The Keap1-Nrf2 Antioxidant Response Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of cellular defense against oxidative stress. Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent proteasomal degradation.[6] Upon exposure to oxidative or electrophilic stress, or in the presence of certain phytochemicals, Keap1 is modified, leading to the release of Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.[6] These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Studies on structurally related flavonoids like hesperetin suggest that this compound likely activates the Nrf2 pathway by interacting with Keap1, thereby enhancing the cell's endogenous antioxidant capacity.[7][8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDC Hesperetin Dihydrochalcone Keap1_Nrf2 Keap1-Nrf2 Complex HDC->Keap1_Nrf2 Interacts with Keap1 Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation

Figure 1: Proposed activation of the Nrf2 signaling pathway by this compound.
In Vitro Antioxidant Screening Workflow

A systematic approach is essential for evaluating the antioxidant potential of a novel compound. The following workflow illustrates a typical screening process for a substance like this compound.

Antioxidant_Screening_Workflow cluster_primary_screening Primary Screening: Radical Scavenging Assays cluster_secondary_screening Secondary Screening: Biologically Relevant Radicals cluster_cellular_assays Cellular Antioxidant Assays cluster_mechanistic_studies Mechanistic Studies Compound Test Compound (this compound) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS Superoxide Superoxide Radical Scavenging Assay DPPH->Superoxide If active ABTS->Superoxide If active Hydroxyl Hydroxyl Radical Scavenging Assay Superoxide->Hydroxyl CAA Cellular Antioxidant Activity (CAA) Assay Hydroxyl->CAA If potent Lipid_Peroxidation Lipid Peroxidation Inhibition Assay CAA->Lipid_Peroxidation Nrf2_activation Nrf2 Pathway Activation (Western Blot, qPCR) Lipid_Peroxidation->Nrf2_activation Further Investigation

Figure 2: A typical workflow for in vitro antioxidant screening of a novel compound.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant antioxidant properties. Its ability to scavenge a variety of free radicals, coupled with its likely role in upregulating the endogenous antioxidant defense system via the Nrf2 pathway, positions it as a promising candidate for further investigation as a therapeutic or preventative agent against oxidative stress-related conditions. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to build upon in their exploration of the full potential of this compound. Future studies should focus on obtaining more direct quantitative data for this compound in a wider range of cellular models to further validate its in vitro efficacy.

References

The Anti-Inflammatory Potential of Hesperetin Dihydrochalcone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the anti-inflammatory properties of Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC), a derivative of the citrus flavonoid Hesperidin (B1673128). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of the current understanding of HDC's mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. While direct research on HDC is emerging, this guide draws upon the extensive data available for its aglycone, Hesperetin, and its precursor, Neohesperidin Dihydrochalcone (NHDC), to provide a thorough understanding of its potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Flavonoids, a class of natural compounds found in fruits and vegetables, have garnered significant attention for their anti-inflammatory properties. Hesperetin Dihydrochalcone (HDC) is a dihydrochalcone derivative of the flavanone (B1672756) Hesperetin, which is abundant in citrus fruits. Emerging evidence suggests that HDC and its related compounds possess potent anti-inflammatory effects, primarily through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. This guide will delve into the molecular mechanisms, present available quantitative data, and detail the experimental methodologies crucial for investigating the anti-inflammatory potential of HDC.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of Hesperetin and its derivatives, including HDC, are multi-faceted and involve the modulation of several key signaling pathways. The primary mechanisms identified include the inhibition of the NF-κB and MAPK pathways, and the activation of the Nrf2 and AMPK signaling cascades.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Hesperetin has been shown to inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[1] This action blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) p65_p50->Pro_inflammatory_Genes induces HDC Hesperetin Dihydrochalcone HDC->IKK inhibits

Figure 1: Inhibition of the NF-κB Signaling Pathway by HDC.
Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are critical in transducing extracellular signals to cellular responses, including inflammation. Hesperetin has been demonstrated to suppress the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3] By inhibiting these pathways, Hesperetin and its derivatives can reduce the production of inflammatory mediators.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Upstream_Kinases Upstream Kinases Stimulus->Upstream_Kinases MEKK MEKKs Upstream_Kinases->MEKK MKK_ERK MEK1/2 MEKK->MKK_ERK MKK_p38 MKK3/6 MEKK->MKK_p38 MKK_JNK MKK4/7 MEKK->MKK_JNK ERK ERK1/2 MKK_ERK->ERK P p38 p38 MKK_p38->p38 P JNK JNK MKK_JNK->JNK P AP1 AP-1 ERK->AP1 p38->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response HDC Hesperetin Dihydrochalcone HDC->MKK_ERK inhibits HDC->MKK_p38 inhibits HDC->MKK_JNK inhibits

Figure 2: Modulation of MAPK Signaling Pathways by HDC.
Activation of Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Hesperetin has been found to activate the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[2] This activation helps to mitigate oxidative stress, a key component of the inflammatory process.

Nrf2_Pathway HDC Hesperetin Dihydrochalcone Keap1_Nrf2 Keap1-Nrf2 HDC->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes

Figure 3: Activation of the Nrf2/HO-1 Pathway by HDC.
Activation of AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that also plays a role in regulating inflammation. Hesperetin has been shown to activate AMPK, which in turn can inhibit inflammatory pathways such as the NF-κB pathway.[4]

AMPK_Pathway HDC Hesperetin Dihydrochalcone AMPK AMPK HDC->AMPK activates NFkB_Pathway NF-κB Pathway AMPK->NFkB_Pathway inhibits Inflammation Inflammation NFkB_Pathway->Inflammation in_vitro_workflow Cell_Culture 1. Culture RAW 264.7 macrophages Seeding 2. Seed cells in multi-well plates Cell_Culture->Seeding Pretreatment 3. Pretreat with HDC (various concentrations) Seeding->Pretreatment Stimulation 4. Stimulate with LPS Pretreatment->Stimulation Incubation 5. Incubate for specified time Stimulation->Incubation Supernatant_Collection 6. Collect supernatant Incubation->Supernatant_Collection Analysis 7. Analyze for inflammatory mediators (e.g., NO, Cytokines) Supernatant_Collection->Analysis in_vivo_workflow Animal_Acclimatization 1. Acclimatize rodents Grouping 2. Group animals (Control, HDC, Standard drug) Animal_Acclimatization->Grouping Drug_Administration 3. Administer HDC or standard drug Grouping->Drug_Administration Carrageenan_Injection 4. Inject Carrageenan into paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement 5. Measure paw volume at regular intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis

References

Physical and chemical properties of Hesperetin dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperetin, a flavanone (B1672756) predominantly found in citrus fruits. Through hydrogenation of the C2-C3 double bond in the C ring, hesperetin is converted to its dihydrochalcone form, a compound of significant interest due to its potent antioxidant, anti-inflammatory, and sweetening properties. This technical guide provides an in-depth overview of the physical and chemical properties of Hesperetin dihydrochalcone, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its evaluation.

Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₆H₁₆O₆[1]
Molecular Weight 304.29 g/mol [1]
IUPAC Name 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one[1]
CAS Number 35400-60-3[1]
Appearance Slightly grey solid[1]
Boiling Point 553.1°C at 760 mmHg (Predicted)[2]
Solubility - Water: 63.05 mg/L at 25°C (Estimated)- Soluble in: Ethanol (B145695), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
pKa 7.16 (Predicted)[4]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that make it a promising candidate for therapeutic and nutraceutical applications.

Antioxidant Activity

Like many flavonoids, this compound is a potent antioxidant. Its structure, rich in hydroxyl groups, enables it to scavenge free radicals effectively. The antioxidant capacity of dihydrochalcones is attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Effects

Hesperetin and its derivatives, including the dihydrochalcone form, have demonstrated significant anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Sweetening Properties

An interesting characteristic of some dihydrochalcones, including derivatives of hesperidin (B1673128) and naringin, is their intense sweetness. This compound itself is recognized as a sweetener and flavor modifier, valued for its low-calorie profile. This property makes it a potential sugar substitute in various food and pharmaceutical formulations.

Modulation of Signaling Pathways

The biological effects of this compound are underpinned by its interaction with several critical intracellular signaling pathways.

  • MAPK Signaling Pathway: The MAPK pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Hesperetin has been shown to inhibit the phosphorylation of key MAPK proteins like ERK and p38, thereby attenuating inflammatory responses.

  • NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of inflammation. Hesperetin can suppress the activation of NF-κB, leading to a downstream reduction in the expression of inflammatory genes.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Hesperetin can activate Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes.

Mandatory Visualizations

Signaling Pathway Diagrams

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Growth Factors) receptor Receptor extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p38 p38 mek->p38 jnk JNK mek->jnk transcription_factors Transcription Factors (e.g., AP-1, c-Jun) erk->transcription_factors p38->transcription_factors jnk->transcription_factors cellular_responses Cellular Responses (Inflammation, Proliferation, Apoptosis) transcription_factors->cellular_responses hesperetin_dc Hesperetin dihydrochalcone hesperetin_dc->mek hesperetin_dc->erk hesperetin_dc->p38

Caption: MAPK Signaling Pathway Inhibition by this compound.

NFkB_Pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus gene_expression Pro-inflammatory Gene Expression nfkb_active->gene_expression hesperetin_dc Hesperetin dihydrochalcone hesperetin_dc->ikk

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Nrf2_Pathway cluster_nucleus oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 induces conformational change nrf2 Nrf2 ubiquitination Ubiquitination & Proteasomal Degradation keap1->ubiquitination nrf2->ubiquitination nrf2_active Active Nrf2 nrf2->nrf2_active dissociates and stabilizes nucleus Nucleus nrf2_active->nucleus are ARE (Antioxidant Response Element) nrf2_active->are gene_expression Antioxidant Gene Expression (e.g., HO-1, NQO1) are->gene_expression hesperetin_dc Hesperetin dihydrochalcone hesperetin_dc->keap1 activates

Caption: Nrf2 Signaling Pathway Activation by this compound.

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix DPPH solution with sample/standard/blank prep_dpph->mix prep_sample Prepare this compound and Standard (e.g., Ascorbic Acid) at various concentrations prep_sample->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Prepare ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate mix Mix ABTS•+ solution with sample/standard/blank prep_abts->mix prep_sample Prepare this compound and Standard (e.g., Trolox) at various concentrations prep_sample->mix incubate Incubate at room temperature mix->incubate measure Measure absorbance at ~734 nm incubate->measure calculate Calculate % inhibition and TEAC value measure->calculate

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a similar range of concentrations for the positive control.

  • Assay:

    • In a 96-well plate, add a specific volume of the sample or standard solutions to the wells (e.g., 100 µL).

    • Add an equal volume of the DPPH solution to all wells (e.g., 100 µL).

    • For the blank, use the solvent instead of the sample. The control wells will contain the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the control (DPPH solution and solvent) and Abs_sample is the absorbance of the sample with DPPH solution.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This protocol is used to determine the antioxidant activity of this compound by measuring its ability to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar range of concentrations for the Trolox standard to create a standard curve.

  • Assay:

    • Add a small volume of the sample or standard solutions to the wells of a 96-well plate (e.g., 10 µL).

    • Add a larger volume of the ABTS•+ working solution to each well (e.g., 190 µL).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at approximately 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of absorbance for each sample concentration relative to the control (ABTS•+ solution without sample).

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of the Trolox standard.

Cell-Based Anti-inflammatory Assay (General Protocol)

This protocol provides a general framework for assessing the anti-inflammatory activity of this compound in a cell-based model, such as murine macrophages (e.g., RAW 264.7).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) as an inflammatory stimulus

  • MTT assay kit for cell viability

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for 24 hours to determine non-toxic concentrations.

    • Perform the MTT assay according to the manufacturer's protocol to assess cell viability.

  • Anti-inflammatory Activity Assay:

    • Seed cells in appropriate plates (e.g., 24-well or 96-well).

    • Pre-treat the cells with non-toxic concentrations of this compound for a specific period (e.g., 1-4 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 12-24 hours). A control group without LPS stimulation should be included.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent. A decrease in nitrite levels in the treated groups compared to the LPS-only group indicates anti-inflammatory activity.

    • Pro-inflammatory Cytokine Production: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the cell viability results.

    • Compare the levels of inflammatory mediators in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

Conclusion

This compound is a multifaceted flavonoid with a compelling profile of physical, chemical, and biological properties. Its antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways, position it as a strong candidate for further investigation in the fields of drug discovery and functional food development. The detailed protocols provided in this guide offer a robust framework for researchers to explore and validate the therapeutic potential of this promising natural compound.

References

Hesperetin Dihydrochalcone: A Comprehensive Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative used as a flavoring agent. This technical guide provides an in-depth review of its safety and toxicity profile, drawing from comprehensive non-clinical studies. The available data indicate that hesperetin dihydrochalcone is not genotoxic. Subchronic and developmental toxicity studies have identified high No-Observed-Adverse-Effect-Levels (NOAELs), supporting its safe use under current exposure levels. Much of the safety assessment for HDC is based on data from its glycosylated precursor, neohesperidin (B1678168) dihydrochalcone (NHDC), which is metabolized to HDC in vivo.

Introduction

This compound (C₁₆H₁₆O₆) is the aglycone of neohesperidin dihydrochalcone (NHDC), a semi-synthetic intense sweetener and flavor enhancer derived from citrus fruits.[1][2] As HDC is a primary metabolite of NHDC, its safety profile is critical for risk assessment.[3] This document synthesizes the available toxicological data on HDC, providing detailed experimental protocols and summarizing quantitative endpoints to inform researchers and drug development professionals.

Metabolism

The primary route of exposure to this compound for most individuals is through the consumption of NHDC. In the gastrointestinal tract, NHDC is metabolized by the intestinal microbiota. The first step is the deglycosylation of NHDC to this compound 4'-β-D-glucoside, which is subsequently hydrolyzed to the aglycone, this compound (HDC).[1] Further degradation of HDC can occur, leading to the formation of 3-(3-hydroxy-4-methoxyphenyl)propionic acid and likely phloroglucinol.[1]

Metabolic Pathway of Neohesperidin Dihydrochalcone NHDC Neohesperidin Dihydrochalcone (NHDC) HDC_Glucoside This compound 4'-β-D-glucoside NHDC->HDC_Glucoside Deglycosylation (Intestinal Microbiota) HDC This compound (HDC) HDC_Glucoside->HDC Hydrolysis Metabolites Further Metabolites (e.g., 3-(3-hydroxy-4-methoxyphenyl)propionic acid) HDC->Metabolites Hydrolysis

Caption: Metabolic conversion of NHDC to HDC by intestinal microbiota.

Toxicological Profile

The safety of this compound has been evaluated through a series of toxicological studies, including assessments of genotoxicity, subchronic toxicity, and developmental toxicity.

Acute Toxicity

While specific acute oral toxicity studies (e.g., LD50) for this compound are not extensively detailed in the reviewed literature, studies on structurally related compounds provide relevant insights. For instance, a single oral gavage study on hesperetin-7-glucoside–β-cyclodextrin inclusion complex (HPTGCD) in rats showed no mortality or clinical signs of toxicity at doses up to 2000 mg/kg body weight.[4][5]

Subchronic Toxicity

A key 90-day oral toxicity study in rats is central to the safety assessment of HDC. Although the study was conducted on NHDC, its findings are considered highly relevant for HDC.

Table 1: Summary of 90-Day Oral Toxicity Study of Neohesperidin Dihydrochalcone in Rats

ParameterDetails
Test Guideline OECD Guideline 408
Species/Strain Rat (Wistar)
Groups 10 males and 10 females per group
Dosage Levels 0, 500, 1000, and 2000 mg/kg body weight/day
Route of Administration Oral gavage
Duration 90 days
Key Findings - No adverse effects on clinical signs, body weight, food consumption, hematology, or clinical chemistry. - At all doses tested (100–1000 mg/kg bw per day), indications of effects on thyroid hormone levels were observed. However, these were not accompanied by histopathological changes indicative of hypothyroidism and were thus not considered adverse.
No-Observed-Adverse-Effect Level (NOAEL) 1000 mg/kg body weight/day (used as a reference point for HDC)

Data extrapolated from EFSA evaluations of this compound.[6]

90-Day Toxicity Study Workflow cluster_0 Study Setup cluster_1 Dosing & Observation (90 Days) cluster_2 Terminal Phase cluster_3 Data Analysis AnimalSelection Rodent Selection (e.g., Wistar Rats) Grouping Group Assignment (Control & 3 Dose Levels) AnimalSelection->Grouping Acclimatization Acclimatization Period Grouping->Acclimatization DailyDosing Daily Oral Administration (Gavage/Diet) Acclimatization->DailyDosing DailyObs Daily Clinical Observations & Mortality Checks WeeklyObs Weekly Body Weight & Food Consumption BloodCollection Blood Collection for Hematology & Clinical Chemistry DailyObs->BloodCollection WeeklyObs->BloodCollection Necropsy Gross Necropsy BloodCollection->Necropsy OrganWeights Organ Weight Measurement Necropsy->OrganWeights Histopathology Histopathological Examination OrganWeights->Histopathology Analysis Statistical Analysis of All Endpoints Histopathology->Analysis NOAEL Determination of NOAEL Analysis->NOAEL

Caption: Generalized workflow for a 90-day repeated dose oral toxicity study.

Genotoxicity and Mutagenicity

This compound has been evaluated for its genotoxic potential using a battery of in vitro assays and has shown no evidence of mutagenic or clastogenic activity.

Table 2: Summary of Genotoxicity Studies for this compound

Assay TypeTest SystemMetabolic ActivationConcentration RangeResult
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA)With and without S9 mixUp to 5000 µ g/plate Negative
In Vitro Micronucleus Test Cultured mammalian cells (e.g., human lymphocytes, CHO cells)With and without S9 mixVaries based on cytotoxicityNegative

The Ames test assesses the potential of a substance to induce gene mutations.

  • Strains: Histidine-requiring (his-) mutant strains of Salmonella typhimurium and/or tryptophan-requiring (trp-) strains of Escherichia coli are used.[7][8]

  • Metabolic Activation: The test is performed with and without a mammalian liver homogenate (S9 fraction) to mimic metabolic activation in mammals.[9]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar (B569324) plates with a minimal amount of histidine (or tryptophan).[8]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[9]

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine/tryptophan) compared to the negative control.[8]

Ames Test Workflow cluster_0 Preparation cluster_1 Plate Incorporation Assay cluster_2 Incubation & Analysis Bacteria Bacterial Strains (e.g., S. typhimurium his-) Mix Mix Bacteria, Test Substance, (± S9), and Molten Top Agar Bacteria->Mix TestSubstance Test Substance (HDC in solvent) TestSubstance->Mix S9 Metabolic Activation (S9 Mix) S9->Mix Controls Positive & Negative Controls Controls->Mix Pour Pour Mixture onto Minimal Glucose Agar Plates Mix->Pour Incubate Incubate at 37°C for 48-72 hours Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Compare with Controls Count->Analyze

References

Pharmacological potential of dihydrochalcones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Potential of Dihydrochalcones

Executive Summary

Dihydrochalcones are a distinct subgroup of flavonoids characterized by a saturated three-carbon bridge connecting two aromatic rings. Abundantly found in nature, particularly in apples and rooibos tea, these compounds have garnered significant attention from the scientific community for their extensive health-promoting properties.[1][2][3] Preclinical studies, both in vitro and in vivo, have demonstrated their potent antioxidant, anticancer, anti-inflammatory, neuroprotective, and antidiabetic activities.[1][4] Mechanistically, dihydrochalcones exert their effects by modulating critical cellular signaling pathways, such as those involving NF-κB, PI3K/Akt/mTOR, and mitochondria-dependent apoptosis.[5][6][7] This technical guide provides a comprehensive overview of the pharmacological potential of dihydrochalcones, presenting quantitative data, key mechanisms of action, and detailed experimental protocols relevant to their study for researchers, scientists, and drug development professionals.

Introduction to Dihydrochalcones

Dihydrochalcones are naturally occurring phenolic compounds that form a part of the flavonoid family.[8] Structurally, they consist of two benzene (B151609) rings (A and B) linked by a propane (B168953) bridge (C3). Unlike their chalcone (B49325) precursors, this bridge is saturated.[9] Prominent examples include phloretin, found in apples, and aspalathin, a C-glucosyl dihydrochalcone (B1670589) unique to rooibos (Aspalathus linearis).[3][10] The biological activity of these molecules is closely linked to their chemical structure, particularly the substitution patterns of hydroxyl groups on the aromatic rings and the presence of glycosidic residues.[11][12] These structural features dictate their ability to scavenge free radicals, interact with protein targets, and modulate cellular signaling, forming the basis for their diverse pharmacological effects.[13][14]

Key Pharmacological Activities

Dihydrochalcones exhibit a wide array of biological effects, making them promising candidates for therapeutic development.[2][4]

Antioxidant Activity

The antioxidant capacity of dihydrochalcones is a cornerstone of their pharmacological profile. They can neutralize free radicals through multiple mechanisms, including Hydrogen Atom Transfer (HAT), single Electron Transfer (ET), and Radical Adduct Formation (RAF).[11][15] The presence and position of hydroxyl groups are critical; for instance, an o-dihydroxy group on the B-ring and a 2'-hydroxyl group on the A-ring significantly enhance antioxidant capacity.[12] Conversely, glycosylation of these hydroxyl groups can reduce this potential.[11][15] Aspalathin, for example, is a potent radical scavenger with activity comparable to well-known antioxidants like epigallocatechin gallate (EGCG).[16][17][18]

Anticancer Activity

Dihydrochalcones, particularly phloretin, have demonstrated significant anticancer effects across various human cancer cell lines, including lung, liver, colon, and gastric cancer.[6][19] Their mechanisms of action are multifaceted and include:

  • Induction of Apoptosis: They can trigger programmed cell death via the mitochondrial-dependent pathway. This involves modulating the expression of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax), leading to the release of cytochrome c and subsequent activation of caspases.[1][6]

  • Cell Cycle Arrest: Phloretin has been shown to arrest the cell cycle at the G2/M or G0/G1 phase, thereby inhibiting cancer cell proliferation.[6][20] This is often associated with the depletion of key regulatory proteins like cyclin D1 and CDKs.[20]

  • Inhibition of Metastasis: Dihydrochalcones can suppress cancer cell invasion and migration by downregulating the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3.[1][9]

Anti-inflammatory Activity

The anti-inflammatory properties of dihydrochalcones are primarily attributed to their ability to suppress key inflammatory signaling pathways. Trilobatin, a glucoside of phloretin, has been shown to prevent inflammation by inhibiting the NF-κB signaling pathway.[11] By blocking the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and mediators.

Neuroprotective Effects

Dihydrochalcones show significant promise in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][5] Their neuroprotective actions stem from a combination of their antioxidant and anti-inflammatory capabilities.[5] They have been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease, and protect neuronal cells from oxidative stress and apoptosis.[1][5] Furthermore, compounds like 2',6'-dihydroxy-4'-methoxy dihydrochalcone have been found to inhibit acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's.[21]

Antidiabetic and Metabolic Effects

Several dihydrochalcones possess antidiabetic properties. Phlorizin, for instance, is a known inhibitor of sodium-glucose cotransporter 2 (SGLT2), a mechanism used by modern antidiabetic drugs.[1] More recently, neohesperidin (B1678168) dihydrochalcone (NHDC) has been shown to have anti-obesity effects. It attenuates fat and lipid accumulation by downregulating the PI3K/AKT/mTOR signaling pathway, which is central to cell growth and metabolism.[7]

Quantitative Data Summary

The efficacy of dihydrochalcones has been quantified in numerous studies. The following tables summarize key inhibitory concentration (IC50) values, providing a basis for comparison of their potency.

Table 1: Antioxidant Activity of Dihydrochalcones and Reference Compounds

Compound Assay IC50 Value (µM) Source(s)
Aspalathin ABTS Radical Scavenging 3.33 [16][17][18]
Nothofagin ABTS Radical Scavenging 4.04 [16][17][18]
Aspalathin Lipid Peroxidation Inhibition 50.2 [16][17][18]
Nothofagin Lipid Peroxidation Inhibition 1388 [16][17][18]
Quercetin (Reference) ABTS Radical Scavenging 3.60 [16][17][18]
EGCG (Reference) ABTS Radical Scavenging 3.46 [16][17][18]

| Trolox (Reference) | ABTS Radical Scavenging | > Isoorientin |[10] |

Table 2: Anticancer Activity (IC50) of Phloretin against Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Source(s)
SCC-1 Oral Cancer 12.5 [20][22]
AGS Gastric Cancer 8 - 32 (Range across lines) [6]
MGC80-3 Gastric Cancer 8 - 32 (Range across lines) [6]
SGC-7901 Gastric Cancer 8 - 32 (Range across lines) [6]
A549 Lung Cancer Reported Activity [19]
HepG2 Liver Cancer Reported Activity [19]
HT-29 Colon Cancer Reported Activity [19]

| GES-1 (Normal Cells) | Gastric Epithelial | 120 |[22] |

Key Signaling Pathways and Workflows

The pharmacological effects of dihydrochalcones are mediated by their interaction with complex cellular signaling networks. The following diagrams, rendered in DOT language, illustrate these key relationships.

Phloretin_Apoptosis_Pathway Phloretin-Induced Mitochondrial Apoptosis Phloretin Phloretin Bcl2 Bcl-2 (Anti-apoptotic) Phloretin->Bcl2 inhibits Bax Bax (Pro-apoptotic) Phloretin->Bax activates Mito Mitochondrion Bcl2->Mito stabilizes membrane Bax->Mito permeabilizes membrane CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Phloretin induces apoptosis via the mitochondrial pathway.

DHC_NFkB_Inhibition Dihydrochalcone Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkBa IκBα (p) IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Genes translocates & activates transcription DHC Dihydrochalcone (e.g., Trilobatin) DHC->IKK inhibits

Caption: Dihydrochalcones inhibit the pro-inflammatory NF-κB pathway.

NHDC_PI3K_Pathway NHDC Modulation of PI3K/Akt/mTOR Pathway NHDC NHDC PI3K PI3K NHDC->PI3K inhibits AMPK AMPK NHDC->AMPK activates (phosphorylates) Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Lipogenesis Lipogenesis & Adipogenesis mTOR->Lipogenesis promotes AMPK->mTOR inhibits FatBrowning Fat Browning & β-oxidation AMPK->FatBrowning promotes

Caption: NHDC attenuates lipid accumulation via the PI3K/Akt/mTOR pathway.

MTT_Workflow Experimental Workflow for MTT Cell Viability Assay A 1. Seed cells in 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat cells with Dihydrochalcone (various concentrations) B->C D 4. Incubate for desired period (e.g., 24-72h) C->D E 5. Add MTT solution (e.g., 0.5 mg/mL final conc.) D->E F 6. Incubate for 1.5-4h to allow formazan (B1609692) formation E->F G 7. Remove medium & add solubilizing agent (e.g., DMSO) F->G H 8. Shake plate to dissolve formazan crystals G->H I 9. Measure absorbance at ~570 nm (Microplate Reader) H->I J 10. Calculate % viability vs. untreated control I->J

Caption: A generalized workflow for the MTT cell viability assay.

Detailed Experimental Protocols

The following protocols are foundational for assessing the pharmacological potential of dihydrochalcones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[23]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[23] This solution should be freshly made and protected from light, as DPPH is light-sensitive.[23]

    • Prepare a series of dilutions of the test dihydrochalcone compound in the same solvent.

    • Prepare a positive control, such as Ascorbic Acid or Trolox, at various concentrations.[23]

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of the test sample or control to separate wells.[24]

    • Add an equal volume of the DPPH working solution to all wells to initiate the reaction.[23] Include a blank control containing only the solvent and the DPPH solution.

    • Mix thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[23][24]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[24]

    • The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula:

      • % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

      • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.[24]

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the dihydrochalcone.[23]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cultured cells.[25][26]

  • Cell Plating and Treatment:

    • Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well flat-bottom plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[27]

    • Remove the medium and replace it with fresh medium containing various concentrations of the dihydrochalcone. Include untreated wells as a negative control and wells with medium only for background correction.[28]

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[27]

  • Assay Procedure:

    • After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS, diluted to a final concentration of 0.5 mg/mL) to each well.[25][29]

    • Incubate the plate for an additional 1.5 to 4 hours at 37°C.[27] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

    • Carefully aspirate the medium containing MTT. Add 100-130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[27][28]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[25][27]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[26] A reference wavelength of >650 nm can be used to subtract background absorbance.[25]

    • Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.[22]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by dihydrochalcones (e.g., Bcl-2, caspases, NF-κB).[30][31]

  • Sample Preparation and Protein Quantification:

    • Treat cells with the dihydrochalcone for the desired time. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[31]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[31]

  • SDS-PAGE and Protein Transfer:

    • Denature a standardized amount of protein (e.g., 20-50 µg) from each sample by boiling in SDS-PAGE sample buffer.[32]

    • Separate the proteins based on molecular weight by loading the samples onto a polyacrylamide gel (SDS-PAGE) and applying an electric current.[33]

    • Electrotransfer the separated proteins from the gel onto a membrane (e.g., nitrocellulose or PVDF).[30]

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[32]

    • Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[30]

    • Wash the membrane multiple times with wash buffer (e.g., TBST) to remove unbound primary antibody.[32]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[33]

    • Wash the membrane again extensively with wash buffer.

  • Signal Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

    • Analyze band intensity using densitometry software, normalizing to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[31]

Conclusion and Future Directions

Dihydrochalcones represent a class of natural compounds with significant and multifaceted pharmacological potential.[1][2] Their demonstrated antioxidant, anticancer, anti-inflammatory, and neuroprotective properties, underpinned by their ability to modulate key cellular signaling pathways, position them as strong candidates for further research and development.[1] While preclinical data is abundant and promising, future research should focus on overcoming challenges such as low bioavailability and solubility to translate these findings into clinical applications.[1][2] Further investigation into their synergistic effects with existing therapeutics and the development of novel derivatives with enhanced potency and specificity will be critical steps in harnessing the full therapeutic potential of this remarkable class of compounds.

References

Hesperetin Dihydrochalcone as a Flavor Modulator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative that has garnered significant interest as a flavor modulator, primarily owing to its intense sweetness and its potential to modulate other taste modalities. As the aglycone of neohesperidin (B1678168) dihydrochalcone (NHDC), a commercially used high-intensity sweetener, HDC shares a similar molecular scaffold and exhibits comparable sensory properties. This technical guide provides a comprehensive overview of the current scientific understanding of hesperetin dihydrochalcone as a flavor modulator. It delves into its mechanism of action at the molecular level, particularly its interaction with the sweet taste receptor T1R2/T1R3, and explores its emerging role in the modulation of bitter taste. This document summarizes key quantitative data from in-vitro and sensory studies, details relevant experimental protocols, and presents visual representations of the underlying biological pathways and experimental workflows.

Introduction

The demand for novel flavor modulators is on the rise, driven by consumer preferences for healthier food and beverage options with reduced sugar and improved taste profiles. This compound (HDC), derived from citrus flavonoids, has emerged as a promising candidate in this arena. While its sweet taste has been known for some time, recent research has begun to unravel its more complex role as a modulator of other taste sensations, particularly bitterness. This guide aims to consolidate the existing scientific knowledge on HDC to support further research and development in the fields of food science, pharmacology, and drug development.

Mechanism of Action: Modulation of the Sweet Taste Receptor

The primary mechanism underlying the sweet taste of HDC involves its interaction with the heterodimeric G protein-coupled receptor (GPCR) T1R2/T1R3, which functions as the principal sweet taste receptor in humans.

Binding to the T1R3 Subunit

Unlike many small-molecule sweeteners that bind to the Venus flytrap module (VFM) of the T1R2 subunit, HDC and its glycosylated form, NHDC, are known to interact with the transmembrane domain (TMD) of the T1R3 subunit.[1][2][3] This interaction is allosteric in nature, meaning HDC binds to a site distinct from the orthosteric binding site for canonical sweet stimuli like sucrose (B13894).

Mutational analysis and molecular modeling studies have identified a set of amino acid residues within the heptahelical domain of the human T1R3 that form the binding pocket for NHDC.[1][3] Sixteen amino acid residues in transmembrane domains 2 to 7 and one in the extracellular loop 2 of hTAS1R3 have been shown to influence the receptor's response to NHDC.[1] Notably, this binding site overlaps with those of other allosteric modulators, including the sweetener cyclamate and the sweet taste inhibitor lactisole.[1][3] This overlap provides a molecular basis for the observed competitive inhibition of NHDC-induced receptor activation by lactisole.[1]

Signaling Pathway

Activation of the T1R2/T1R3 receptor by HDC initiates a downstream signaling cascade typical of GPCRs involved in taste perception. This pathway leads to the depolarization of the taste receptor cell and subsequent neurotransmitter release, ultimately signaling the perception of sweetness to the brain.

G_Protein_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane HDC Hesperetin Dihydrochalcone T1R3 T1R3 (TMD) HDC->T1R3 Binds to TMD Receptor T1R2/T1R3 Receptor T1R3->Receptor T1R2 T1R2 T1R2->Receptor G_Protein G-protein (Gustducin) Receptor->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 Opens Na_Influx Na⁺ Influx TRPM5->Na_Influx Depolarization Cell Depolarization Na_Influx->Depolarization Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Signal Signal to Brain Neurotransmitter->Signal

Figure 1: Sweet Taste Transduction Pathway Activated by HDC.

Quantitative Data

Quantitative data on the interaction of HDC with taste receptors is crucial for understanding its potency and efficacy as a flavor modulator. Much of the available data comes from studies on its close analog, neohesperidin dihydrochalcone (NHDC).

CompoundAssay TypeReceptor/SystemParameterValueReference
Neohesperidin Dihydrochalcone (NHDC) Cell-based (Calcium influx)Human T1R2/T1R3EC₅₀~1 µM[1]
This compound Glucoside (HDG) Sensory PanelHumanBitter Masking (Limonin)220% threshold increase at 1% sucrose equivalence[4]
Neohesperidin Dihydrochalcone (NHDC) Sensory PanelHumanBitter Masking (Naringin)High suprathreshold concentration required[2][5]

Modulation of Other Taste Modalities

Beyond its potent sweetness, HDC has shown potential in modulating other taste sensations, particularly bitterness.

Bitter Taste Modulation

Several studies suggest that dihydrochalcones, including HDC and its derivatives, can act as bitter blockers or masking agents.[2][4][5] This effect is of significant interest for improving the palatability of pharmaceuticals and functional foods that often contain bitter-tasting components.

The exact mechanism of bitter masking by HDC is not fully elucidated but may involve several possibilities:

  • Receptor-level interaction: HDC might act as an antagonist or a negative allosteric modulator of specific bitter taste receptors (T2Rs).

  • Cognitive interaction: The intense sweetness of HDC could perceptually suppress the sensation of bitterness.

  • Physicochemical interactions: HDC may interact with bitter compounds in solution, preventing them from reaching the bitter taste receptors.

This compound 4''-beta-D-glucoside (HDG) has been shown to suppress the bitterness of naringin (B1676962) and limonin (B1675406) at concentrations above its sweetness detection threshold, suggesting a masking effect through its own sweet taste.[2][5] However, there is also evidence that some flavanones can significantly decrease the bitter taste of caffeine (B1668208) without exhibiting strong intrinsic flavors, hinting at a more direct receptor interaction.

Umami and Sour Taste Modulation

Currently, there is limited scientific literature specifically investigating the effects of this compound on umami and sour taste perception. While some studies have explored the interaction between umami and sweet tastes at the receptor level, the role of specific modulators like HDC in this context remains an area for future research.[6][7] Similarly, the potential for HDC to modulate sour taste has not been extensively studied.

Experimental Protocols

In-Vitro Cell-Based Functional Assays (Calcium Imaging)

This protocol outlines a general method for assessing the activity of HDC on taste receptors expressed in a heterologous system.

Calcium_Imaging_Workflow Start Start Cell_Culture Culture HEK293T cells Start->Cell_Culture Transfection Co-transfect with plasmids for T1R2, T1R3, and Gα16-gust44 Cell_Culture->Transfection Incubation1 Incubate for 24-48 hours Transfection->Incubation1 Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 Incubate in the dark Dye_Loading->Incubation2 Washing Wash cells to remove extracellular dye Incubation2->Washing Stimulation Apply this compound (or other tastants) at varying concentrations Washing->Stimulation Data_Acquisition Measure fluorescence intensity changes over time using a plate reader or microscope Stimulation->Data_Acquisition Analysis Analyze data to determine EC₅₀/IC₅₀ values and dose-response curves Data_Acquisition->Analysis End End Analysis->End

Figure 2: Workflow for a Cell-based Calcium Imaging Assay.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Maintain Human Embryonic Kidney (HEK293T) cells in an appropriate culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

    • Seed cells into 96-well black-walled, clear-bottom plates.

    • Co-transfect the cells with expression plasmids for the human sweet taste receptor subunits (hT1R2 and hT1R3) and a promiscuous G-protein alpha subunit (e.g., Gα16-gust44) using a suitable transfection reagent.

  • Dye Loading:

    • After 24-48 hours of incubation, wash the cells with a buffered saline solution.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for a specified time (e.g., 30-60 minutes) at 37°C.

  • Stimulation and Data Acquisition:

    • Wash the cells to remove excess extracellular dye.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Use an automated fluorometric imaging plate reader or a fluorescence microscope to measure the baseline fluorescence.

    • Add the HDC solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from the baseline (F₀) for each well.

    • Normalize the responses to the maximum response elicited by a known agonist.

    • Plot the normalized response against the logarithm of the HDC concentration to generate a dose-response curve and determine the EC₅₀ value.

Sensory Evaluation

Sensory panel testing is essential to characterize the perceptual attributes of HDC and its effectiveness as a flavor modulator in a food matrix.

Sensory_Evaluation_Workflow Start Start Panelist_Selection Recruit and screen sensory panelists Start->Panelist_Selection Training Train panelists on specific taste attributes and intensity scales Panelist_Selection->Training Sample_Prep Prepare food or beverage samples with and without HDC at varying concentrations Training->Sample_Prep Testing_Environment Conduct sessions in a controlled sensory booth Sample_Prep->Testing_Environment Evaluation Panelists evaluate samples for sweetness, bitterness, off-tastes, and other relevant attributes Testing_Environment->Evaluation Data_Collection Record intensity ratings on a standardized scale (e.g., 9-point hedonic or visual analog scale) Evaluation->Data_Collection Data_Analysis Analyze data using appropriate statistical methods (e.g., ANOVA, t-tests) Data_Collection->Data_Analysis Interpretation Interpret results to determine the sensory profile and modulating effects of HDC Data_Analysis->Interpretation End End Interpretation->End

References

Hesperetin Dihydrochalcone: A Technical Guide to Natural Sources, Extraction, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of significant interest due to its potential applications in the pharmaceutical and food industries. While not a primary natural product, HDC is synthesized from the abundant flavanone (B1672756) glycoside hesperidin (B1673128), found predominantly in citrus fruits. This technical guide provides a comprehensive overview of the natural sources of hesperidin, detailed methodologies for its extraction, and protocols for the chemical synthesis of hesperetin dihydrochalcone and its related compounds.

Natural Sources of Hesperidin

Hesperidin is a flavanone glycoside abundantly present in citrus fruits, particularly in the peel (flavedo and albedo).[1][2] The concentration of hesperidin varies depending on the citrus species, cultivar, and maturity of the fruit.[1][3] Immature fruits and peels are generally the most potent sources.[4]

Table 1: Hesperidin Content in Various Citrus Species

Citrus SpeciesVarietyPlant PartHesperidin Content (mg/g dry weight unless specified)Reference
Citrus sinensis (Sweet Orange)NavelPeel16.97[2]
Citrus sinensis (Sweet Orange)-Pulp24.77 (mg/g dw) in 90% methanol (B129727) extract[1]
Citrus reticulata (Tangerine)PonkanPeel21.57[2]
Citrus reticulata (Tangerine)MurcottPeel20.34[2]
Citrus unshiuWenzhoumijuPeelup to 62.5[4]
Citrus aurantium (Bitter Orange)-Fruit700–2,500 ppm
Citrus limon (Lemon)-Juice18 mg/100mL
Citrus aurantifolia (Lime)MexicanPeel0.65 (mg/g wet weight)[5]

Extraction of Hesperidin from Citrus Peel

The extraction of hesperidin from citrus peel is a critical first step for the synthesis of HDC. Various methods have been developed, with the choice of solvent and extraction conditions significantly impacting the yield and purity.

Experimental Protocol: Alkaline Extraction

This traditional method leverages the acidic nature of the phenolic hydroxyl groups in hesperidin.

  • Preparation of Peel : Dry citrus peels at 50-60°C and grind them into a fine powder.

  • Defatting (Optional but Recommended) : To improve the purity of the final product, defat the powdered peel by refluxing with petroleum ether for 1.5-2 hours.[6]

  • Alkaline Extraction : Macerate the defatted peel powder in an aqueous solution of sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂) with a pH of 11-11.5 at room temperature.[5][7]

  • Filtration : After a designated period (e.g., overnight), filter the mixture to separate the solid residue.

  • Acid Precipitation : Acidify the filtrate to a pH of 4.2-4.5 using an acid like hydrochloric acid (HCl) while heating at 40-45°C.[5][7]

  • Crystallization : Allow the solution to stand for 12-24 hours to facilitate the crystallization of hesperidin.

  • Isolation and Drying : Collect the hesperidin crystals by filtration, wash with water, and dry.

Experimental Protocol: Solvent Extraction

Solvent extraction using organic solvents is another common method.

  • Preparation of Peel : As described in the alkaline extraction protocol.

  • Solvent Maceration : Macerate the peel powder in a solvent such as methanol, ethanol (B145695), or a mixture of dimethyl sulfoxide (B87167) (DMSO) and methanol (1:1 v/v) at room temperature.[1][5][7] Agitation can enhance extraction efficiency.

  • Soxhlet Extraction (for higher efficiency) : Place the peel powder in a Soxhlet apparatus and extract with a suitable solvent (e.g., methanol) for several hours until the solvent runs clear.[7]

  • Concentration : Evaporate the solvent from the extract under reduced pressure to obtain a concentrated crude hesperidin extract.

  • Purification : The crude extract can be further purified by recrystallization from a suitable solvent like dimethylformamide or by column chromatography.[6]

Table 2: Comparison of Hesperidin Extraction Methods

Extraction MethodSolvent/ReagentTemperatureDurationReported YieldReference
MacerationMethanol-1% HClRoom TemperatureOvernight-[7]
Soxhlet ExtractionMethanol65°C4 hours2.35 g from 250g peel[7]
Alkaline ExtractionNaOH (pH 11-11.5)Room Temperature-60-70% hesperidin content[5][7]
Ultrasound-Assisted40% Ethanol90°C10-15 min-[1]
Microwave-Assisted70% Ethanol140°C7 minComparable to DMSO:Methanol[1]
Subcritical WaterWater160°C10 min1.9-fold higher than 70% ethanol[1]

Synthesis of this compound (HDC)

HDC is synthesized from hesperidin through a two-step process: conversion to hesperidin dihydrochalcone followed by hydrolysis. Alternatively, it can be synthesized from neohesperidin (B1678168).

Chemical Synthesis from Hesperidin

This process involves the alkaline-induced ring-opening of the flavanone structure to a chalcone, followed by catalytic hydrogenation and subsequent hydrolysis.[8]

  • Alkaline Treatment : Dissolve hesperidin in an aqueous solution of sodium hydroxide (5-10% w/v).[8]

  • Catalytic Hydrogenation : Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C), to the alkaline solution.[8][9]

  • Hydrogenation Reaction : Carry out the hydrogenation reaction under a hydrogen atmosphere at a controlled temperature (e.g., 40-45°C) and pressure (e.g., 1.5 MPa) for a specified duration (e.g., 3-10 hours).[8][9]

  • Catalyst Removal : After the reaction is complete, filter the mixture to remove the catalyst.

  • Acidification : Adjust the pH of the hesperidin dihydrochalcone solution to 2 with hydrochloric acid.[8]

  • Hydrolysis : Heat the acidified solution to reflux for approximately 5 hours to hydrolyze the rhamnose sugar moiety.[8]

  • Crystallization and Isolation : Cool the solution to below 10°C and allow it to crystallize for 24 hours. Collect the crude this compound product by filtration and dry.[8]

  • Purification : Recrystallize the crude product from 50% ethanol to obtain purified this compound.[10]

Chemical Synthesis from Neohesperidin

A similar "one-pot" method can be used to synthesize HDC from neohesperidin, which is also found in citrus fruits, particularly bitter orange.[10][11]

  • Ring Opening and Hydrogenation : Dissolve neohesperidin in a sodium hydroxide solution. Add a hydrogenation catalyst (e.g., three-way nickel catalyst) and conduct catalytic hydrogenation to form neohesperidin dihydrochalcone.[10]

  • Neutralization and Hydrolysis : Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of 2 and then reflux to hydrolyze the glycosidic bond, yielding this compound.[10]

  • Isolation and Purification : Cool the solution, allow for crystallization, and then filter and dry the product. Recrystallize from 50% ethanol for purification.[10]

Table 3: Synthesis of Dihydrochalcones - Reaction Parameters and Yields

Starting MaterialKey ReagentsCatalystConditionsProductReported YieldReference
HesperidinNaOH, H₂Raney Ni40-45°CHesperidin Dihydrochalcone-[8]
HesperidinNaOH, H₂Pt/C30-90°C, 1.5 MPaHesperidin Dihydrochalcone>90% (molar)[9]
NeohesperidinNaOH, H₂Three-way Ni-This compoundHigh[10]
NeohesperidinKOH, H₂Pd/CRoom Temp, Atm. PressureNeohesperidin Dihydrochalcone>98%[12]

Visualizing the Processes and Pathways

Experimental Workflows

Extraction_and_Synthesis_Workflow cluster_extraction Extraction of Hesperidin cluster_synthesis Synthesis of this compound Citrus Peel Citrus Peel Grinding Grinding Citrus Peel->Grinding Defatting Defatting Grinding->Defatting Alkaline/Solvent Extraction Alkaline/Solvent Extraction Defatting->Alkaline/Solvent Extraction Crude Hesperidin Crude Hesperidin Alkaline/Solvent Extraction->Crude Hesperidin Purification Purification Crude Hesperidin->Purification Pure Hesperidin Pure Hesperidin Purification->Pure Hesperidin Hesperidin Hesperidin Alkaline Treatment & Hydrogenation Alkaline Treatment & Hydrogenation Hesperidin->Alkaline Treatment & Hydrogenation Hesperidin Dihydrochalcone Hesperidin Dihydrochalcone Alkaline Treatment & Hydrogenation->Hesperidin Dihydrochalcone Acid Hydrolysis Acid Hydrolysis Hesperidin Dihydrochalcone->Acid Hydrolysis Crude HDC Crude HDC Acid Hydrolysis->Crude HDC Recrystallization Recrystallization Crude HDC->Recrystallization Pure HDC Pure HDC Recrystallization->Pure HDC Signaling_Pathways cluster_inflammatory Inflammatory Signaling cluster_metabolic Metabolic and Osteogenic Signaling Inflammatory Stimuli Inflammatory Stimuli MAPK MAPK Inflammatory Stimuli->MAPK NF-κB NF-κB MAPK->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Hesperidin/Hesperetin Hesperidin/Hesperetin Hesperidin/Hesperetin->MAPK inhibits Hesperidin/Hesperetin->NF-κB inhibits Neohesperidin Neohesperidin Wnt/β-catenin Wnt/β-catenin Neohesperidin->Wnt/β-catenin Osteoblastic Differentiation Osteoblastic Differentiation Wnt/β-catenin->Osteoblastic Differentiation PI3K/AKT PI3K/AKT Cellular Metabolism Cellular Metabolism PI3K/AKT->Cellular Metabolism AMPK AMPK AMPK->Cellular Metabolism HDC HDC HDC->PI3K/AKT modulates HDC->AMPK modulates

References

Preliminary Studies on Hesperetin Dihydrochalcone Cytotoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC) is limited in the current scientific literature. Most research has focused on its parent compound, hesperetin, and the related artificial sweetener, neohesperidin (B1678168) dihydrochalcone. This guide provides a comprehensive overview of the cytotoxic properties of hesperetin as a closely related analogue to inform potential research directions and methodologies for studying HDC.

Introduction

Hesperetin dihydrochalcone (HDC) is a flavonoid derived from the hydrogenation of hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits. While HDC is primarily recognized for its use as a sweetener and taste modifier, the cytotoxic potential of its parent compound, hesperetin, has been extensively investigated. Hesperetin has demonstrated significant anti-cancer effects across a variety of cancer cell lines, suggesting that HDC may also possess noteworthy biological activities worthy of investigation. This document summarizes the key findings on hesperetin's cytotoxicity, including quantitative data, experimental protocols, and associated signaling pathways, to serve as a foundational resource for preliminary studies on HDC.

Quantitative Cytotoxicity Data of Hesperetin

The cytotoxic effects of hesperetin have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)
A549Non-small cell lung cancer49.14 ± 1.424
MCF-7Breast Cancer57.10 (µg/ml)Not Specified
SiHaCervical Cancer65024
A431Skin Carcinoma10024
MCF-7/HER2Breast Cancer377Not Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols employed in the study of hesperetin cytotoxicity.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, SiHa, A431) are obtained from a certified cell bank.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., hesperetin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., acid-isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry is a common method for detecting apoptosis.

  • Cell Treatment: Cells are treated with the test compound at the desired concentrations for the specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways in Hesperetin-Induced Cytotoxicity

Hesperetin has been shown to induce cytotoxicity through the modulation of several key signaling pathways.

Mitochondrial Apoptosis Pathway

Hesperetin can induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Mitochondrial_Apoptosis_Pathway Hesperetin Hesperetin ROS ↑ ROS Hesperetin->ROS Bax ↑ Bax Hesperetin->Bax Bcl2 ↓ Bcl-2 Hesperetin->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hesperetin-induced mitochondrial apoptosis pathway.

Notch1 Signaling Pathway

In some cancer cells, hesperetin has been found to inhibit the Notch1 signaling pathway, which is often aberrantly activated in cancer and promotes cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.

Notch1_Signaling_Pathway Hesperetin Hesperetin Notch1 Notch1 Receptor Hesperetin->Notch1 Hes1 Hes-1 Notch1->Hes1 Activation Proliferation Cell Proliferation Hes1->Proliferation Apoptosis Apoptosis Hes1->Apoptosis

Caption: Inhibition of the Notch1 signaling pathway by hesperetin.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for the preliminary cytotoxic evaluation of a compound like this compound is outlined below.

Cytotoxicity_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Data Analysis Compound HDC Synthesis & Purity Check CellCulture Cancer Cell Line Culture Compound->CellCulture MTT MTT Assay (Dose-Response) CellCulture->MTT IC50 IC50 Determination MTT->IC50 ApoptosisAssay Apoptosis Assay (Flow Cytometry) IC50->ApoptosisAssay WesternBlot Western Blot (Signaling Proteins) IC50->WesternBlot DataAnalysis Statistical Analysis & Interpretation ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for cytotoxicity studies.

Conclusion and Future Directions

The extensive research on hesperetin provides a strong rationale for investigating the cytotoxic properties of this compound. Preliminary studies on HDC should focus on broad-spectrum screening against a panel of cancer cell lines to determine its potential efficacy and selectivity. Subsequent mechanistic studies could then elucidate the specific signaling pathways modulated by HDC, drawing comparisons to the known effects of hesperetin. Given the structural similarities, it is plausible that HDC may exhibit similar, or potentially enhanced, cytotoxic and pro-apoptotic activities. Further research is warranted to explore the therapeutic potential of this readily available flavonoid derivative in oncology.

Hesperetin Dihydrochalcone: An In-Depth Technical Guide to its ADME Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperetin, an aglycone abundant in citrus fruits. It is notably formed from the microbial metabolism of neohesperidin (B1678168) dihydrochalcone, a potent sweetener. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of HDC is crucial for evaluating its potential as a therapeutic agent and for its safety assessment in food and pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge on the ADME characteristics of hesperetin dihydrochalcone, drawing from available literature on HDC, its precursor neohesperidin dihydrochalcone, and its aglycone hesperetin.

Absorption

The absorption of this compound is primarily expected to occur in the intestine following oral administration. The process is influenced by its physicochemical properties and interaction with intestinal transporters.

Intestinal Permeability

The intestinal permeability of hesperetin, the aglycone of HDC, has been studied using the Caco-2 cell monolayer model, a well-established in vitro system that mimics the human intestinal epithelium. These studies indicate that hesperetin exhibits good permeability.

Experimental Protocol: Caco-2 Permeability Assay

A typical Caco-2 permeability assay involves the following steps:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound (e.g., hesperetin) is added to the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the opposite chamber at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

  • Diagram of Caco-2 Permeability Assay Workflow

G cluster_prep Cell Culture and Monolayer Formation cluster_exp Transport Experiment cluster_analysis Analysis Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21 days Culture for 21 days Seed Caco-2 cells on Transwell inserts->Culture for 21 days Verify monolayer integrity (TEER) Verify monolayer integrity (TEER) Culture for 21 days->Verify monolayer integrity (TEER) Add test compound to donor chamber (AP or BL) Add test compound to donor chamber (AP or BL) Verify monolayer integrity (TEER)->Add test compound to donor chamber (AP or BL) Incubate at 37°C Incubate at 37°C Add test compound to donor chamber (AP or BL)->Incubate at 37°C Collect samples from receiver chamber at time points Collect samples from receiver chamber at time points Incubate at 37°C->Collect samples from receiver chamber at time points Quantify compound concentration (HPLC/LC-MS) Quantify compound concentration (HPLC/LC-MS) Collect samples from receiver chamber at time points->Quantify compound concentration (HPLC/LC-MS) Calculate Papp value Calculate Papp value Quantify compound concentration (HPLC/LC-MS)->Calculate Papp value

Caco-2 permeability assay workflow.
Bioavailability

Direct bioavailability data for this compound is limited. However, studies on its precursor, neohesperidin dihydrochalcone, suggest that it is metabolized by the gut microbiota to this compound, which is then available for absorption. The bioavailability of hesperetin, its aglycone, has been reported to be relatively low in humans, with significant inter-individual variability.

Distribution

Plasma Protein Binding

The binding of a compound to plasma proteins influences its distribution and availability to target tissues. While there is no specific data for this compound, flavonoids, in general, are known to bind to plasma proteins, primarily albumin.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Preparation: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber in a dialysis unit.

  • Incubation: The test compound is added to the plasma, and the unit is incubated until equilibrium is reached, allowing the unbound fraction of the compound to diffuse across the membrane into the buffer.

  • Quantification: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer to the concentration in the plasma.

  • Diagram of Equilibrium Dialysis for Plasma Protein Binding

G cluster_dialysis Equilibrium Dialysis Unit cluster_process Process Plasma Chamber Plasma with Test Compound Buffer Chamber Buffer Plasma Chamber->Buffer Chamber Semi-permeable membrane Incubation to Equilibrium Incubation to Equilibrium Quantification (LC-MS) Quantification (LC-MS) Incubation to Equilibrium->Quantification (LC-MS) Equilibrium Dialysis Unit Equilibrium Dialysis Unit Equilibrium Dialysis Unit->Incubation to Equilibrium

Equilibrium dialysis for plasma protein binding.
Tissue Distribution

Studies in rats administered hesperetin have shown its distribution to various tissues, with the highest concentrations found in the liver, followed by the kidneys and lungs. It is plausible that this compound would exhibit a similar distribution pattern.

Metabolism

Metabolism is a key determinant of the biological activity and clearance of xenobiotics. This compound is expected to undergo metabolism primarily in the liver and potentially in the intestine.

Intestinal Metabolism

Neohesperidin dihydrochalcone is hydrolyzed by gut microbiota to this compound. Hesperetin itself is known to be metabolized in the intestine to form glucuronide and sulfate (B86663) conjugates.

Hepatic Metabolism

The liver is the primary site of drug metabolism. Hesperetin undergoes extensive phase II metabolism in the liver, forming glucuronidated and sulfated metabolites. The primary metabolites are hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

  • Incubation: The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes) in the presence of necessary cofactors (e.g., NADPH for phase I reactions, UDPGA for glucuronidation).

  • Sample Processing: The reaction is stopped, and the mixture is processed to separate the metabolites from the remaining parent compound and microsomal proteins.

  • Metabolite Identification: The metabolites are identified and characterized using analytical techniques such as LC-MS/MS.

  • Diagram of In Vitro Metabolism Workflow

G Test Compound Test Compound Incubation with Liver Microsomes + Cofactors Incubation with Liver Microsomes + Cofactors Test Compound->Incubation with Liver Microsomes + Cofactors Add Reaction Quenching Reaction Quenching Incubation with Liver Microsomes + Cofactors->Reaction Quenching Sample Processing (e.g., Protein Precipitation) Sample Processing (e.g., Protein Precipitation) Reaction Quenching->Sample Processing (e.g., Protein Precipitation) Metabolite Identification (LC-MS/MS) Metabolite Identification (LC-MS/MS) Sample Processing (e.g., Protein Precipitation)->Metabolite Identification (LC-MS/MS)

In vitro metabolism experimental workflow.
Identified Metabolites of Hesperetin

MetaboliteSite of Formation
Hesperetin-7-O-glucuronideIntestine, Liver
Hesperetin-3'-O-glucuronideIntestine, Liver
Hesperetin sulfateIntestine, Liver

Excretion

The elimination of this compound and its metabolites from the body is expected to occur via urine and feces.

Urinary and Fecal Excretion

Studies on hesperetin show that its metabolites are primarily excreted in the urine. A smaller portion may be eliminated in the feces. The exact excretion profile of this compound and its specific metabolites requires further investigation.

Signaling Pathway Modulation

Hesperetin, the aglycone of HDC, has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. It is plausible that this compound may exert similar effects.

NF-κB Pathway

Hesperetin has been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

  • Diagram of Hesperetin's Effect on the NF-κB Pathway

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces Hesperetin Hesperetin Hesperetin->IKK Inhibits

Hesperetin inhibits the NF-κB pathway.
PI3K/Akt and MAPK Pathways

Hesperetin has also been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are involved in cell growth, proliferation, and survival.

Nrf2 and SIRT1 Pathways

Recent studies have indicated that hesperetin can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the antioxidant response, and the SIRT1 (Sirtuin 1) pathway, which is involved in cellular metabolism and longevity.[1]

  • Diagram of Hesperetin's Activation of Nrf2 and SIRT1 Pathways

G Hesperetin Hesperetin SIRT1 SIRT1 Hesperetin->SIRT1 Activates Nrf2 Nrf2 Hesperetin->Nrf2 Activates SIRT1->Nrf2 Modulates Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nrf2->Antioxidant Response Element (ARE) Binds to Antioxidant Gene Expression Antioxidant Gene Expression Antioxidant Response Element (ARE)->Antioxidant Gene Expression Induces Cellular Protection Cellular Protection Antioxidant Gene Expression->Cellular Protection

Hesperetin activates Nrf2 and SIRT1 pathways.

Conclusion

The ADME profile of this compound is an area of active research. Based on the available data for its precursor and aglycone, it is anticipated to be orally absorbed, undergo distribution to various tissues, and be extensively metabolized primarily through glucuronidation and sulfation before being excreted in the urine and feces. Its potential to modulate key signaling pathways warrants further investigation for its therapeutic applications. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the need for more direct and quantitative studies on this compound to fully elucidate its pharmacokinetic and pharmacodynamic properties.

References

Neuroprotective Effects of Hesperetin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin (B1673127), a flavanone (B1672756) found abundantly in citrus fruits, and its synthetic and semi-synthetic derivatives have emerged as promising candidates for neuroprotective therapies. Extensive preclinical evidence demonstrates their capacity to counteract key pathological mechanisms underlying neurodegenerative diseases, including oxidative stress, neuroinflammation, and apoptosis. This technical guide provides an in-depth overview of the neuroprotective effects of hesperetin and its derivatives, with a focus on their mechanisms of action, supported by quantitative data from pertinent studies. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in this field. Additionally, critical signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of the current state of knowledge.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke, represent a growing global health challenge. The pathological hallmarks of these conditions often include elevated oxidative stress, chronic neuroinflammation, mitochondrial dysfunction, and neuronal apoptosis. Hesperetin (HPT), the aglycone of hesperidin (B1673128), has garnered significant attention for its multifaceted pharmacological activities that directly address these pathological processes. Its ability to cross the blood-brain barrier, although limited, allows it to exert its effects within the central nervous system (CNS)[1]. This guide synthesizes the current understanding of the neuroprotective actions of hesperetin and its derivatives, providing a valuable resource for researchers in the field.

Mechanisms of Neuroprotection

Hesperetin and its derivatives exert their neuroprotective effects through the modulation of several key signaling pathways and cellular processes.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases[2]. Hesperetin has been shown to mitigate oxidative stress through two primary mechanisms:

  • Direct ROS Scavenging: The phenolic hydroxyl groups in the structure of hesperetin enable it to directly scavenge free radicals[3].

  • Upregulation of Endogenous Antioxidant Defenses: Hesperetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4][5]. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for ubiquitination. Upon activation by hesperetin, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)[5][6][7].

Anti-inflammatory Effects

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is another critical factor in the progression of neurodegenerative diseases. Hesperetin has demonstrated potent anti-inflammatory properties by:

  • Inhibition of NF-κB Signaling: Hesperetin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β)[3][5][8].

  • Modulation of MAPK Signaling: Hesperetin has been shown to down-regulate the phosphorylation of mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK)1/2 and p38, which are involved in the inflammatory response[5][8].

Anti-apoptotic Effects

Hesperetin can protect neurons from apoptosis by modulating intracellular signaling cascades that promote cell survival:

  • Activation of PI3K/Akt Pathway: Hesperetin has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a crucial mediator of neuronal survival and is known to be inhibited by phosphatases like PP2A[9][10][11].

  • Modulation of Bcl-2 Family Proteins: Hesperetin can influence the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax[[“]].

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on the neuroprotective effects of hesperetin and its derivatives.

Table 1: In Vitro Neuroprotective Effects of Hesperetin
Cell LineInsultHesperetin ConcentrationOutcomeReference(s)
SH-SY5Y6-Hydroxydopamine (6-OHDA)10, 20, 50 µMIncreased cell viability, reduced LDH release, decreased apoptosis, and attenuated oxidative stress.[4]
SH-SY5YHydrogen Peroxide (H₂O₂)10, 20, 40 µMDecreased intracellular ROS and NO production, inhibited inflammation-related gene expression.[[“]]
PC12Hydrogen Peroxide (H₂O₂)0.01 µMSignificant protection against peroxide-induced neuronal loss and decreased caspase activity.[13]
BV-2 MicrogliaLipopolysaccharide (LPS)100 µMReduced nitric oxide levels, increased catalase, glutathione, and superoxide dismutase levels.[14]
Primary Cortical NeuronsGlutamateNot specifiedAttenuated excitotoxic neuronal damage.[15][16]
Table 2: In Vivo Neuroprotective Effects of Hesperetin
Animal ModelDisease ModelHesperetin DosageOutcomeReference(s)
RatSTZ-induced AD10, 20 mg/kgImproved memory retrieval and recognition, increased antioxidant enzyme activity.[1][17]
MouseMCAO (Ischemic Stroke)30 mg/kgImproved neurological deficit, regulated microglia polarization.[18]
Rat6-OHDA-induced PD50 mg/kgReduced oxidative stress, neuroinflammation, and motor dysfunction.[5]
Table 3: Neuroprotective Effects of Hesperetin Derivatives
DerivativeAssayIC₅₀ / ActivityReference(s)
Compound 4fAcetylcholinesterase (AChE) InhibitionIC₅₀ = 0.12 µM[4]
Compound 4fButyrylcholinesterase (BuChE) InhibitionIC₅₀ = 36.6 µM[4]
Compound 4fAβ (1-42) Aggregation InhibitionIC₅₀ = 8.47 µM[1][18]
Various DerivativesPeroxyl Radical Absorbance Capacity2.4- to 3.2-fold that of Trolox[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of hesperetin.

In Vitro Models
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂[4].

  • Treatment: Cells are pre-treated with various concentrations of hesperetin (e.g., 10, 20, 50 µM) for 2 hours, followed by the addition of 100 µM 6-hydroxydopamine (6-OHDA) for 24 hours to induce neurotoxicity[4].

  • Cell Viability Assay (MTT): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 490 nm[4].

  • LDH Release Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions[4].

  • Apoptosis Assay (Flow Cytometry): Apoptosis is quantified by flow cytometry after staining the cells with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol[4].

  • Oxidative Stress Assessment: Intracellular ROS levels are measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. The levels of malondialdehyde (MDA), glutathione (GSH), and the activities of SOD and CAT are determined using commercially available kits[4].

In Vivo Models
  • Animal Preparation: Male C57BL/6 mice (10-12 weeks old, 22-26 g) are anesthetized with 3.5% pentobarbital[18].

  • Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 6-0 nylon monofilament suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Reperfusion is achieved by withdrawing the suture after 60 minutes of occlusion[18].

  • Hesperetin Administration: Hesperetin suspension (30 mg/kg in 0.5% carboxymethyl cellulose) is administered by gavage once a day for 7 days post-MCAO[18].

  • Neurological Deficit Scoring: Neurological deficits are evaluated on days 1, 3, 5, and 7 post-surgery using a 5-point scale (0 = normal, 4 = no spontaneous movement)[19].

  • Infarct Volume Measurement: After 7 days, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area[18].

Behavioral Tests
  • Apparatus: A circular pool (150 cm in diameter) is filled with opaque water (25°C). A hidden platform (15 cm in diameter) is submerged 1-2 cm below the water surface in one quadrant. Visual cues are placed around the maze[20].

  • Acquisition Phase: Mice undergo training for 5 consecutive days with four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to search for the hidden platform for 60 seconds. If the mouse fails to find the platform, it is guided to it[21].

  • Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant and the number of platform crossings are recorded[21].

  • Apparatus: A Y-shaped maze with three identical arms at a 120° angle from each other[22].

  • Procedure: The mouse is placed at the center of the maze and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded[23].

  • Data Analysis: Spontaneous alternation is defined as consecutive entries into all three arms. The percentage of alternation is calculated as (number of alternations / (total number of arm entries - 2)) x 100[22].

  • Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid[24].

  • Acquisition Trial: The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered[24].

  • Retention Trial: 24 hours later, the mouse is placed back in the light compartment, and the latency to enter the dark compartment is recorded as a measure of memory retention[24].

Signaling Pathway Analysis
  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay[25].

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane[19].

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[9][25].

  • Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic fractions are separated using a nuclear extraction kit according to the manufacturer's protocol.

  • Western Blotting: The levels of Nrf2 in the nuclear and cytoplasmic fractions are determined by Western blotting as described above. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates its activation[6].

  • Reporter Gene Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an antioxidant response element (ARE). After treatment with hesperetin, luciferase activity is measured as an indicator of Nrf2 transcriptional activity[26].

  • Cell Transfection: Microglial cells (e.g., BV-2) are transfected with a plasmid containing a luciferase reporter gene driven by an NF-κB response element[27].

  • Treatment and Stimulation: Cells are pre-treated with hesperetin for 1 hour before being stimulated with LPS (1 µg/mL) for 6 hours[27].

  • Luciferase Assay: Luciferase activity is measured using a luminometer. A decrease in luciferase activity in hesperetin-treated cells compared to LPS-stimulated cells indicates inhibition of NF-κB activity[27].

Visualization of Pathways and Workflows

Signaling Pathways

cluster_0 Oxidative Stress cluster_1 Neuroinflammation cluster_2 Neuronal Survival Hesperetin Hesperetin ROS ROS Hesperetin->ROS Scavenges Keap1 Keap1 Hesperetin->Keap1 Inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates to Nucleus & Binds to ARE Keap1->Nrf2 Inhibits Antioxidant Enzymes\n(SOD, CAT, GPx, HO-1) Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant Enzymes\n(SOD, CAT, GPx, HO-1) Upregulates Antioxidant Enzymes\n(SOD, CAT, GPx, HO-1)->ROS Neutralizes Hesperetin_inflam Hesperetin MAPK\n(p38, ERK) MAPK (p38, ERK) Hesperetin_inflam->MAPK\n(p38, ERK) Inhibits NF-κB NF-κB Hesperetin_inflam->NF-κB Inhibits LPS/Aβ LPS/Aβ TLR4 TLR4 LPS/Aβ->TLR4 TLR4->MAPK\n(p38, ERK) TLR4->NF-κB Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB->Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) Upregulates Hesperetin_survival Hesperetin PI3K PI3K Hesperetin_survival->PI3K Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Key neuroprotective signaling pathways modulated by hesperetin.

Experimental Workflows

cluster_0 In Vitro Neuroprotection Assay cluster_1 In Vivo Neuroprotection Assay Cell Culture Cell Culture Pre-treatment Pre-treatment (Hesperetin/Derivative) Cell Culture->Pre-treatment Induce Neurotoxicity Induce Neurotoxicity (e.g., 6-OHDA, H₂O₂) Pre-treatment->Induce Neurotoxicity Assess Outcomes Assess Outcomes Induce Neurotoxicity->Assess Outcomes Cell Viability\n(MTT, LDH) Cell Viability (MTT, LDH) Assess Outcomes->Cell Viability\n(MTT, LDH) Apoptosis\n(Flow Cytometry) Apoptosis (Flow Cytometry) Assess Outcomes->Apoptosis\n(Flow Cytometry) Oxidative Stress\n(ROS, SOD, CAT) Oxidative Stress (ROS, SOD, CAT) Assess Outcomes->Oxidative Stress\n(ROS, SOD, CAT) Animal Model Animal Model (e.g., MCAO, AD) Treatment Treatment (Hesperetin/Derivative) Animal Model->Treatment Behavioral Testing Behavioral Testing (MWM, Y-Maze) Treatment->Behavioral Testing Histological/Biochemical Analysis Histological/ Biochemical Analysis Behavioral Testing->Histological/Biochemical Analysis

Caption: General experimental workflows for in vitro and in vivo studies.

Conclusion and Future Directions

Hesperetin and its derivatives have demonstrated significant neuroprotective potential in a variety of preclinical models. Their ability to modulate multiple key pathological pathways, including oxidative stress, neuroinflammation, and apoptosis, makes them attractive candidates for the development of novel therapies for neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for researchers to build upon.

Future research should focus on several key areas:

  • Improving Bioavailability: The clinical translation of hesperetin is hampered by its low bioavailability. The development of novel delivery systems, such as nano-formulations, and the synthesis of more bioavailable derivatives are critical next steps[1][28].

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR of hesperetin derivatives is needed to optimize their neuroprotective efficacy and target specificity[3][29].

  • Clinical Trials: Rigorous, well-designed clinical trials are necessary to validate the promising preclinical findings and establish the safety and efficacy of hesperetin and its derivatives in human populations.

References

Methodological & Application

Synthesis of Hesperetin Dihydrochalcone from Hesperidin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of hesperetin (B1673127) dihydrochalcone (B1670589) from hesperidin (B1673128). Hesperetin dihydrochalcone, a potent sweetener and flavor modifier, is of significant interest in the food and pharmaceutical industries.

This document outlines two primary synthetic routes: a direct "one-pot" synthesis from hesperidin and a two-step approach involving the initial hydrolysis of hesperidin to hesperetin, followed by hydrogenation. Both methods are detailed with comprehensive experimental protocols, and quantitative data is presented in clear, tabular formats for easy comparison and implementation.

Chemical Transformation Pathway

The overall synthesis involves the conversion of the flavanone (B1672756) glycoside hesperidin to the dihydrochalcone this compound. This can be achieved through a one-pot method involving simultaneous hydrogenation and subsequent hydrolysis, or a sequential two-step process.

G cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Synthesis Hesperidin Hesperidin Hesperidin_dihydrochalcone Hesperidin Dihydrochalcone Hesperidin->Hesperidin_dihydrochalcone Catalytic Hydrogenation (alkaline conditions) Hesperetin Hesperetin Hesperidin->Hesperetin Acid or Enzymatic Hydrolysis Hesperetin_dihydrochalcone This compound Hesperidin_dihydrochalcone->Hesperetin_dihydrochalcone Acid Hydrolysis Hesperetin->Hesperetin_dihydrochalcone Catalytic Hydrogenation

Caption: Chemical synthesis pathways from hesperidin to this compound.

One-Pot Synthesis of this compound from Hesperidin

This method combines the hydrogenation of hesperidin to hesperidin dihydrochalcone and its subsequent acid hydrolysis into a single, streamlined process.[1][2]

Experimental Protocol

Step 1: Preparation of Hesperidin Dihydrochalcone

  • In a suitable reactor, combine hesperidin with a 5-8% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at a mass ratio of 1:10 to 1:12 (hesperidin:alkaline solution).[1]

  • Add a catalyst, such as palladium on carbon (Pd/C) or a platinum-iron-nickel hydroxide composite, to the mixture.

  • Pressurize the reactor with hydrogen gas and heat to approximately 40°C.

  • Maintain the reaction with stirring for about 3 hours to facilitate the hydrogenation of hesperidin to hesperidin dihydrochalcone.[1]

Step 2: Hydrolysis to this compound

  • After the hydrogenation is complete, cool the reaction mixture.

  • Carefully adjust the pH of the solution to 2 using hydrochloric acid (HCl).[1]

  • Heat the acidified solution to reflux and maintain for 5 hours to ensure complete hydrolysis of the glycosidic bond.[1]

  • Cool the reaction mixture to below 10°C and allow it to crystallize for 24 hours.[1]

  • Collect the crude this compound product by suction filtration and dry.

Step 3: Purification by Recrystallization

  • Dissolve the crude product in 10-15 volumes of 45-55% aqueous ethanol (B145695).[1]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration and dry to obtain the final product.

Quantitative Data for One-Pot Synthesis
ParameterValueReference
Hesperidin to Alkaline Solution Ratio (w/w)1:10 - 1:12[1]
Alkaline Solution Concentration5% NaOH or KOH[1]
Hydrogenation Temperature40°C[1]
Hydrogenation Time3 hours[1]
Hydrolysis pH2[1]
Hydrolysis Time5 hours[1]
Crystallization Temperature< 10°C[1]
Crystallization Time24 hours[1]
Recrystallization Solvent45-55% Ethanol[1]
Reported Purity (HPLC)94.5% - 97.1%[1]

Two-Step Synthesis of this compound from Hesperidin

This approach involves the isolation of the intermediate, hesperetin, before its conversion to the final product.

Experimental Workflow

G start Start: Hesperidin hydrolysis Step 1: Hydrolysis (Acid or Enzymatic) start->hydrolysis isolation_hesperetin Isolation & Purification of Hesperetin hydrolysis->isolation_hesperetin hydrogenation Step 2: Hydrogenation isolation_hesperetin->hydrogenation isolation_product Isolation & Purification of This compound hydrogenation->isolation_product characterization Characterization (HPLC, NMR, MS) isolation_product->characterization end End Product: This compound characterization->end

Caption: Experimental workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Hydrolysis of Hesperidin to Hesperetin

  • Acid Hydrolysis:

    • Suspend hesperidin in methanol.

    • Add concentrated sulfuric acid (H₂SO₄) and reflux the mixture for several hours.

    • After cooling, concentrate the solution and dilute it with ethyl acetate.

    • Wash the organic layer with water, dry it over magnesium sulfate, and evaporate the solvent to obtain crude hesperetin.

    • Purify the crude product by recrystallization from a mixture of water and acetic acid.

  • Enzymatic Hydrolysis:

    • Dissolve hesperidin powder in a 0.1 N NaOH solution.

    • Adjust the pH to 7.0 and add a suitable hydrolytic enzyme (e.g., a glucosidase).

    • Incubate the reaction at an optimal temperature (e.g., 50°C) for approximately 16 hours.

    • Harvest the precipitated hesperetin and purify by dissolving in absolute ethanol and filtering.

    • Further purify by crystallization in water.

Step 2: Hydrogenation of Hesperetin to this compound

  • Dissolve hesperetin in absolute ethanol in a reactor.

  • Add a catalyst, such as platinum-iron-nickel hydroxide composite nanoparticles.[3]

  • Stir the reaction at room temperature for 4-5 hours.[3]

  • Remove the solvent by evaporation under reduced pressure to obtain crude this compound.[3]

  • Purify the crude product by washing with hot purified water (80-90°C), followed by centrifugation and drying.[3]

Quantitative Data for Two-Step Synthesis
ParameterValue (Step 1 - Acid Hydrolysis)Value (Step 2 - Hydrogenation)Reference
Reagents Hesperidin, Methanol, H₂SO₄Hesperetin, Absolute Ethanol, Catalyst
Catalyst -Platinum-iron-nickel hydroxide composite[3]
Reaction Time Several hours4-5 hours[3]
Reaction Temperature RefluxRoom Temperature (25°C)[3]
Purification Recrystallization (Water/Acetic Acid)Hot Water Wash & Centrifugation[3]
Reported Yield -85% - 89%[3]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the final product and for monitoring the progress of the reaction.

HPLC ParametersConditionsReference
Column C18[4][5]
Mobile Phase Gradient elution with acetonitrile (B52724) and 0.1% formic acid[4][5]
Flow Rate 0.9 mL/min[4][5]
Column Temperature 35°C[4][5]
Detection UV[4][5]
LOD < 0.84 µg/mL[4][5]
LOQ < 2.84 µg/mL[4][5]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

  • Mass Spectrometry (MS): ESI-MS can be used to determine the molecular weight of the synthesized compound, further confirming its identity.

Safety Precautions

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.

  • Handling Acids and Bases: Concentrated acids (H₂SO₄, HCl) and strong bases (NaOH, KOH) are corrosive. Handle them with extreme care in a well-ventilated fume hood.

  • Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation step should be carried out in a properly functioning and certified hydrogenation apparatus. Ensure there are no sources of ignition in the vicinity.

  • Solvents: Methanol and ethanol are flammable. Avoid open flames and work in a well-ventilated area.

By following these detailed protocols, researchers can successfully synthesize and purify this compound from hesperidin for further investigation and application in various fields.

References

One-Pot Synthesis of Hesperetin Dihydrochalcone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a valuable flavonoid derivative known for its potential as a low-calorie sweetener and its flavor-modulating properties.[1] This document provides detailed application notes and protocols for the one-pot synthesis of Hesperetin dihydrochalcone, targeting researchers in drug development and food science. The described methods offer efficient routes starting from readily available precursors like hesperidin (B1673128), neohesperidin (B1678168), or hesperetin itself. This note includes comprehensive experimental procedures, tabulated quantitative data for easy comparison of different synthetic routes, and diagrams illustrating the synthesis workflow and a putative signaling pathway.

Introduction

This compound is a non-glycosidic dihydrochalcone that has garnered interest for its intense sweetness, comparable to that of neohesperidin dihydrochalcone, but with the advantage of a purer taste profile.[2] Its synthesis is a key step for further investigation into its pharmacological properties and for its potential application in the food and pharmaceutical industries. One-pot synthesis methods are particularly advantageous as they streamline the production process, reduce waste, and can lead to higher overall yields. This document outlines three distinct one-pot or streamlined synthesis protocols for HDC.

Synthesis Protocols

Several one-pot methods have been developed for the synthesis of this compound, primarily starting from Hesperidin, Neohesperidin, or Hesperetin. These methods typically involve catalytic hydrogenation and, in the case of glycosidic precursors, subsequent acid hydrolysis.

Method 1: From Hesperidin

This method utilizes a one-pot approach where Hesperidin is first catalytically hydrogenated in an alkaline solution to form hesperidin dihydrochalcone, which is then hydrolyzed under acidic conditions to yield this compound.[3]

Method 2: From Neohesperidin

Similar to the synthesis from Hesperidin, this one-pot method involves the ring-opening of neohesperidin in an alkaline solution followed by catalytic hydrogenation and subsequent acid hydrolysis to produce this compound.[4]

Method 3: From Hesperetin

This protocol describes a direct catalytic hydrogenation of Hesperetin to this compound using a specific nanoparticle catalyst.[2]

Data Presentation

ParameterMethod 1 (from Hesperidin)[3]Method 2 (from Neohesperidin)[4]Method 3 (from Hesperetin)[2]
Starting Material HesperidinNeohesperidinHesperetin
Catalyst Raney NickelThree-way Nickel CatalystPlatinum-iron-nickel hydroxide (B78521) composite nanoparticles
Solvent/Medium Sodium hydroxide or Potassium hydroxide solutionSodium hydroxide solutionAbsolute ethyl alcohol
Key Reaction Steps Catalytic hydrogenation followed by acid hydrolysisRing opening, catalytic hydrogenation, and acid hydrolysisCatalytic reaction
Reaction Temperature Hydrogenation at 40°C; Hydrolysis at refluxNot specifiedRoom temperature
Reaction Time Hydrogenation for 3 hours; Hydrolysis for 5 hoursHydrogenation for 3 hours4-5 hours
Purification Recrystallization from 50% ethanol (B145695)Recrystallization from 50% ethanolWashing with purified water
Reported Yield Not explicitly stated for final product41.5g refined product from unspecified starting amount85-89% (refined product)
Purity of Final Product High content97.1% (HPLC)High content

Experimental Protocols

Protocol 1: One-Pot Synthesis from Hesperidin[3]
  • Hydrogenation:

    • To a solution of sodium hydroxide (5% w/v), add Hesperidin (mass ratio of 1:10 to 1:12 with the NaOH solution).

    • Add Raney nickel catalyst (3% of the mass of Hesperidin).

    • Heat the mixture to 40°C and carry out the hydrogenation reaction for 3 hours under appropriate hydrogen pressure.

  • Hydrolysis:

    • After the hydrogenation is complete, adjust the pH of the reaction mixture to 2-4 with hydrochloric acid.

    • Heat the solution to reflux and maintain for 5 hours until hydrolysis is complete.

  • Isolation and Purification:

    • Cool the reaction mixture to below 10°C and allow it to crystallize for 24 hours.

    • Collect the crude product by suction filtration and dry.

    • Recrystallize the crude product from 10-15 volumes of 45-55% ethanol to obtain the refined this compound.

Protocol 2: One-Pot Synthesis from Neohesperidin[4]
  • Ring Opening and Hydrogenation:

    • Prepare a solution of sodium hydroxide and add Neohesperidin (mass ratio of 1:10 with the NaOH solution).

    • Add a three-way nickel catalyst (7% of the mass of Neohesperidin).

    • Conduct the hydrogenation reaction for 3 hours.

  • Hydrolysis:

    • Following hydrogenation, add acid to neutralize the solution and proceed with hydrolysis under acidic conditions.

  • Purification:

    • Recrystallize the crude this compound product using 10 volumes of 50% ethanol.

    • Filter and dry the purified product.

Protocol 3: Synthesis from Hesperetin[2]
  • Catalytic Reaction:

    • In a suitable reactor, add Hesperetin and absolute ethyl alcohol in a solid-liquid ratio of 1g : 3ml.

    • Add a catalytic amount of platinum-iron-nickel hydroxide composite nanoparticles (0.5% - 1% of the mass of Hesperetin).

    • Stir the mixture at room temperature for 4-5 hours.

  • Isolation:

    • Evaporate the solvent under reduced pressure to obtain the crude this compound product.

  • Purification:

    • Add purified water to the crude product (mass ratio of 1:3).

    • Heat the mixture to 80-90°C and stir for 20-40 minutes.

    • Centrifuge the mixture while hot and dry the resulting solid to obtain the refined this compound.

Visualizations

Synthesis Workflow

G cluster_0 Method 1: From Hesperidin cluster_1 Method 2: From Neohesperidin cluster_2 Method 3: From Hesperetin Hesperidin Hesperidin Step1_1 Catalytic Hydrogenation (Raney Ni, NaOH soln, 40°C, 3h) Hesperidin->Step1_1 Step1_2 Acid Hydrolysis (HCl, reflux, 5h) Step1_1->Step1_2 HDC_1 This compound Step1_2->HDC_1 Neohesperidin Neohesperidin Step2_1 Ring Opening & Hydrogenation (Ni catalyst, NaOH soln, 3h) Neohesperidin->Step2_1 Step2_2 Acid Hydrolysis Step2_1->Step2_2 HDC_2 This compound Step2_2->HDC_2 Hesperetin Hesperetin Step3_1 Catalytic Reaction (Pt-Fe-Ni nanoparticles, EtOH, RT, 4-5h) Hesperetin->Step3_1 HDC_3 This compound Step3_1->HDC_3

Caption: One-pot synthesis workflows for this compound.

Putative Signaling Pathway

While the direct signaling pathways of this compound are still under investigation, its precursor, Hesperetin, is known to modulate several key cellular pathways. It is plausible that this compound may exhibit similar activities. Hesperetin has been shown to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway by interfering with ligand-receptor interactions and inhibiting the phosphorylation of Smad3.[5] It is also a potent activator of the SIRT1-AMPK signaling pathway.[6]

G HDC This compound (Putative) TGFB_R TGF-β Receptor HDC->TGFB_R Inhibits SIRT1 SIRT1 HDC->SIRT1 Activates Smad3 Smad3 TGFB_R->Smad3 Activates pSmad3 p-Smad3 Smad3->pSmad3 Phosphorylation Cell_Response Cellular Responses (e.g., Anti-inflammatory, Anti-cancer) pSmad3->Cell_Response Regulates Gene Expression AMPK AMPK SIRT1->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation pAMPK->Cell_Response

Caption: Putative signaling pathways modulated by this compound.

Conclusion

The one-pot synthesis methods for this compound presented here offer efficient and scalable routes for its production. These protocols provide a solid foundation for researchers to obtain this compound for further studies into its biological activities and potential applications. The provided data and diagrams serve as a quick reference for selecting the most suitable synthesis strategy based on available starting materials and desired outcomes. Further research is warranted to fully elucidate the specific signaling pathways and pharmacological effects of this compound.

References

Application Notes and Protocols for the Synthesis of Hesperetin Dihydrochalcone via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin (B1673127) dihydrochalcone (B1670589), a derivative of the flavonoid hesperetin, is a compound of significant interest due to its potential applications as a sweetener and taste modulator. This document provides detailed application notes and experimental protocols for the synthesis of hesperetin dihydrochalcone via catalytic hydrogenation. The protocols described herein are based on established methods from the scientific literature and patents, offering various approaches to suit different starting materials and laboratory capabilities.

Introduction

Hesperetin is a flavanone (B1672756) glycoside naturally found in citrus fruits.[1] Its conversion to this compound involves the reductive opening of the flavanone ring. Catalytic hydrogenation is a key method to achieve this transformation, offering efficient and scalable routes. This document outlines three primary catalytic hydrogenation strategies:

  • Catalytic Transfer Hydrogenation of Hesperetin: A facile method utilizing a palladium catalyst with a hydrogen donor.[2]

  • Direct Catalytic Hydrogenation of Hesperetin: Employing a specialized nanoparticle catalyst for direct hydrogenation.

  • One-Pot Synthesis from Hesperidin (B1673128)/Neohesperidin: An integrated approach involving hydrogenation of the corresponding glycoside followed by acid hydrolysis.[3][4]

These methods provide researchers with a range of options for synthesizing this compound for further study and application.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound and its precursors.

MethodStarting MaterialCatalystHydrogen SourceSolventTemperatureReaction TimeYieldReference
Catalytic Transfer HydrogenationHesperetinPd/C (5% or 10%)Sodium formate (B1220265)/Formic acidIsopropanol (B130326)Reflux (approx. 80°C)Not specifiedGood yields[2]
Direct Catalytic HydrogenationHesperetinPlatinum-iron-nickel hydroxide (B78521) composite nanoparticlesNot specified (assumed H₂)Absolute ethanol (B145695)Room Temperature (25°C)4-5 hours89%[5]
One-Pot SynthesisHesperidinRaney NickelHydrogen gasSodium hydroxide solution40°C3 hoursHigh[3]
One-Pot SynthesisNeohesperidinThree-way nickel catalystHydrogen gasSodium hydroxide solutionNot specified3 hoursHigh[4]
Precursor SynthesisHesperidinPt/C (5%)Hydrogen gas (1.5 MPa)30% Sodium hydroxide solution30-90°C~10 hours93% (for hesperidin dihydrochalcone)[6]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation of Hesperetin

This protocol is adapted from the method described for the conversion of hydroxyflavanones to hydroxydihydrochalcones.[2]

Materials:

  • Hesperetin

  • Palladium on activated carbon (Pd/C, 5% or 10%)

  • Sodium formate

  • Formic acid

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • To a solution of hesperetin in isopropanol in a round-bottom flask, add Pd/C (a catalytic amount).

  • Add sodium formate and a small amount of formic acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Direct Catalytic Hydrogenation of Hesperetin

This protocol is based on a patented method using a specific nanoparticle catalyst.[5]

Materials:

  • Hesperetin

  • Platinum-iron-nickel hydroxide composite nanoparticles (catalytic amount)

  • Absolute ethanol

  • Reactor vessel

  • Stirrer

  • Rotary evaporator

  • Purified water

Procedure:

  • In a suitable reactor, dissolve hesperetin in absolute ethanol (solid-liquid ratio of 1 g: 3 mL).[5]

  • Add a catalytic amount of platinum-iron-nickel hydroxide composite nanoparticles to the solution.[5]

  • Stir the reaction mixture at room temperature for 4-5 hours.[5]

  • After the reaction is complete, remove the solvent by evaporation under reduced pressure to yield the crude this compound.[5]

  • For purification, add purified water (3 times the amount of the crude product), heat to 80-90°C, and stir for 30 minutes.[5]

  • Centrifuge the mixture while hot and dry the resulting solid to obtain the refined this compound.[5]

Protocol 3: One-Pot Synthesis of this compound from Hesperidin

This protocol follows a patented "one-pot" method starting from hesperidin.[3]

Materials:

  • Hesperidin

  • Sodium hydroxide solution

  • Raney nickel catalyst

  • Hydrogenation reactor

  • Hydrochloric acid

  • Heating and cooling apparatus

  • Filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

Step 1: Catalytic Hydrogenation to Hesperidin Dihydrochalcone

  • Place hesperidin and a sodium hydroxide solution in a hydrogenation reactor. A suggested mass ratio is 1:10 of hesperidin to sodium hydroxide solution.[3]

  • Add Raney nickel catalyst (e.g., 3% of the mass of hesperidin).[3]

  • Seal the reactor and perform the hydrogenation reaction under appropriate hydrogen pressure. The reaction can be carried out at 40°C for 3 hours.[3]

  • After the reaction, filter to remove the catalyst.

Step 2: Acid Hydrolysis to this compound

  • Adjust the pH of the filtrate containing hesperidin dihydrochalcone to 4 using hydrochloric acid.[3]

  • Heat the solution to reflux and maintain for 5 hours to achieve complete hydrolysis.[3]

  • Cool the reaction mixture to below 10°C and allow it to crystallize for 24 hours.[3]

  • Collect the crude this compound product by suction filtration and dry.[3]

  • Recrystallize the crude product from 50% ethanol to obtain the purified this compound.[3]

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Method 1: Catalytic Transfer Hydrogenation cluster_1 Method 2: Direct Catalytic Hydrogenation cluster_2 Method 3: One-Pot from Hesperidin Hesperetin1 Hesperetin Reaction1 React with Pd/C, Sodium Formate, Formic Acid in Isopropanol (Reflux) Hesperetin1->Reaction1 Filtration1 Filter to remove Catalyst Reaction1->Filtration1 Evaporation1 Evaporate Solvent Filtration1->Evaporation1 Purification1 Purify Crude Product Evaporation1->Purification1 HDC1 This compound Purification1->HDC1 Hesperetin2 Hesperetin Reaction2 React with Pt-Fe-Ni Hydroxide Nanoparticles in Ethanol (RT) Hesperetin2->Reaction2 Evaporation2 Evaporate Solvent Reaction2->Evaporation2 Purification2 Purify with Hot Water Evaporation2->Purification2 HDC2 This compound Purification2->HDC2 Hesperidin Hesperidin Hydrogenation Catalytic Hydrogenation (Raney Ni, NaOH solution) Hesperidin->Hydrogenation Hydrolysis Acid Hydrolysis (HCl) Hydrogenation->Hydrolysis Crystallization Crystallize and Filter Hydrolysis->Crystallization Recrystallization Recrystallize from Ethanol Crystallization->Recrystallization HDC3 This compound Recrystallization->HDC3

Caption: Comparative workflow of different catalytic hydrogenation methods for the synthesis of this compound.

Chemical Reaction Scheme

G cluster_reactants cluster_products Hesperetin Hesperetin HDC This compound Hesperetin->HDC + H₂ Catalyst hdc_img hesperetin_img

Caption: General reaction scheme for the catalytic hydrogenation of hesperetin to this compound.

References

Application Note: Quantification of Hesperetin Dihydrochalcone using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative with potential applications in the food and pharmaceutical industries as a sweetener and antioxidant.[1][2] Accurate and reliable quantification of HDC is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of hesperetin dihydrochalcone. The described protocol is based on established methods for the analysis of related flavonoids and provides a robust framework for routine analysis.[3][4][5]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been optimized for the separation and quantification of this compound and related compounds.[3][4][6]

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 99% Acetonitrile with 0.1% Formic Acid[3][7]
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 0.9 mL/min[3][4][7]
Column Temperature 35 °C[3][6]
Injection Volume 20 µL[7]
UV Detection Wavelength 283 nm[6]
Run Time Approximately 30 minutes[7]

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.07030
20.04060
25.01090
30.09010
Preparation of Standard and Sample Solutions

2.1. Preparation of Stock Standard Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of HPLC-grade methanol (B129727) or Dimethyl Sulfoxide (DMSO) in a volumetric flask.[7][8]

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8 °C, protected from light.

2.2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or methanol to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • These working standards will be used to construct a calibration curve.

2.3. Preparation of Sample Solutions

  • Accurately weigh a known amount of the sample containing this compound.

  • Add a defined volume of HPLC-grade methanol.

  • Sonicate the sample for 15 minutes to extract the analyte.[8]

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any insoluble material.[8]

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[7]

  • If necessary, dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis and comparison of retention times with a reference standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99 over a defined concentration range.[4]
Accuracy The closeness of the test results to the true value.Recovery of 88% to 130% for spiked samples.[4]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2% for intraday and interday precision.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically below 0.84 µg/mL.[3][4][6]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically below 2.84 µg/mL.[3][4][6]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, column temperature, and mobile phase composition.

Data Presentation

The quantitative data obtained from the HPLC-UV analysis should be summarized in a clear and structured format for easy interpretation and comparison.

Table 4: Summary of Quantitative Data for this compound

ParameterResult
Retention Time (min) Insert experimental value
Linearity Range (µg/mL) e.g., 1 - 100
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) (µg/mL) < 0.84
Limit of Quantification (LOQ) (µg/mL) < 2.84
Recovery (%) 88 - 130
Intra-day Precision (%RSD) < 2.0
Inter-day Precision (%RSD) < 2.0

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound using the HPLC-UV method.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Methanol/DMSO to create Stock Solution Standard->Dissolve_Standard Dilute_Standard Serially Dilute to create Working Standards Dissolve_Standard->Dilute_Standard Inject Inject 20 µL into HPLC System Dilute_Standard->Inject Sample Weigh Sample Extract Extract with Methanol (Sonication) Sample->Extract Centrifuge Centrifuge to remove particulates Extract->Centrifuge Filter Filter through 0.22 µm filter Centrifuge->Filter Filter->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection at 283 nm Separate->Detect Cal_Curve Generate Calibration Curve from Standards Detect->Cal_Curve Quantify Quantify this compound in Sample Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Validation

The following diagram outlines the logical relationship between the key parameters of analytical method validation.

G Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Precision->Accuracy

Caption: Key Parameters of Analytical Method Validation.

References

Application Notes and Protocols for Hesperetin Dihydrochalcone Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperidin, a compound abundant in citrus fruits. It is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties, and is also utilized as a flavoring agent.[1][2][3] Accurate and reliable analytical methods are crucial for the quantification and characterization of Hesperetin dihydrochalcone in research, quality control, and drug development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Analytical standards are available from various suppliers, typically with a purity of ≥98% as determined by HPLC.[1][4]

PropertyValueSource
Chemical Name 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one[5]
Molecular Formula C₁₆H₁₆O₆[4][5]
Molecular Weight 304.29 g/mol [5]
CAS Number 35400-60-3[1][4]
Appearance Slightly grey solid[5]
Solubility Practically insoluble in water. Soluble in ethanol (B145695), DMSO, acetone, chloroform, and dichloromethane.[5][6]
Storage Store at <+8°C in a dry and dark place.[1]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from a validated method for the separation and quantification of several flavonoids, including this compound.[7][8][9]

Table 2: HPLC-UV Method Parameters

ParameterSpecification
Column C18
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 99% Acetonitrile (B52724) with 0.1% Formic Acid
Gradient A gradient elution method is adopted.
Flow Rate 0.9 mL/min
Column Temperature 35 °C
Detection UV
LOD < 0.84 µg/mL
LOQ < 2.84 µg/mL

Experimental Protocol:

  • Standard Preparation:

    • Accurately weigh a suitable amount of this compound analytical standard.

    • Dissolve in a suitable solvent (e.g., ethanol or a mixture of mobile phases) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Sample Preparation:

    • For drug formulation analysis, extract the analyte using a suitable solvent system.

    • Ensure the final sample concentration is within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions.

    • Run the gradient program and record the chromatograms.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of the analytical standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the sample using the calibration curve.

Analytical Workflow for this compound

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Weigh Analytical Standard Dissolve Dissolve in Solvent Standard->Dissolve Dilute Serial Dilutions Dissolve->Dilute NMR NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry Dissolve->MS HPLC HPLC-UV Analysis Dilute->HPLC Sample Extract Sample Filter Filter Sample->Filter Filter->HPLC Quantification Quantification HPLC->Quantification Elucidation Structural Elucidation NMR->Elucidation Identification Structural Identification MS->Identification

Caption: General workflow for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound analytical standard in a suitable deuterated solvent (e.g., CD₃OD).

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 700 MHz).

    • Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

  • Data Processing:

    • Process the acquired spectra using appropriate software.

    • Reference the chemical shifts to the residual solvent peak.

    • Compare the obtained spectra with published data or reference spectra for confirmation of the structure.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed for the accurate mass determination and structural confirmation of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound analytical standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).

  • MS Analysis:

    • Infuse the sample solution directly into the mass spectrometer or analyze the eluent from an HPLC system (LC-MS).

    • Utilize an electrospray ionization (ESI) source in either positive or negative ion mode.

    • Acquire full scan mass spectra to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns for structural confirmation. A study on hesperetin showed a main fragment ion at m/z 286 after the loss of a methyl radical from the pseudomolecular ion [M-H]⁻ at m/z 301 in negative ion mode.[10]

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the theoretical mass.

    • Analyze the fragmentation pattern to confirm the identity of the compound.

Relationship to Neohesperidin Dihydrochalcone

This compound is a microbial metabolite of Neohesperidin dihydrochalcone (NHDC).[2][3] Understanding this relationship is important, especially in metabolism studies.

Metabolic_Pathway NHDC Neohesperidin dihydrochalcone (NHDC) HDC Hesperetin dihydrochalcone (HDC) NHDC->HDC Microbial Metabolism

Caption: Formation of HDC from NHDC.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the accurate and reliable analysis of this compound. The use of certified analytical standards is paramount for achieving high-quality, reproducible data in research, quality control, and drug development applications. Adherence to these protocols will enable researchers to confidently identify and quantify this compound in various matrices.

References

Application Notes and Protocols: Hesperetin Dihydrochalcone as a Low-Calorie Sweetener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a novel, high-intensity, low-calorie sweetener derived from citrus flavonoids. As the aglycone of neohesperidin (B1678168) dihydrochalcone (NHDC), HDC offers a clean, sweet taste with a potentially more favorable temporal profile, including a faster onset of sweetness and less lingering aftertaste compared to its glycosylated counterpart.[1] These characteristics make it a promising candidate for use in a variety of food, beverage, and pharmaceutical applications.

This document provides detailed application notes and experimental protocols for researchers and developers interested in utilizing Hesperetin Dihydrochalcone as a low-calorie sweetener.

Physicochemical Properties

This compound is a slightly grey solid with a bland aroma.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₆H₁₆O₆[2]
Molecular Weight 304.29 g/mol [2]
CAS Number 35400-60-3[2]
Appearance Slightly grey solid[2]
Odor Bland aroma[2]
Solubility in Water Practically insoluble to insoluble (Estimated: 63.05 mg/L @ 25 °C)[2][3]
Solubility in Ethanol (B145695) Soluble[2]
logP (o/w) 3.210 (estimated)[3]

Sweetness Profile and Sensory Evaluation

This compound is characterized as a high-intensity sweetener. While specific quantitative sweetness potency data for HDC is limited in publicly available literature, it is often compared to neohesperidin dihydrochalcone (NHDC), which is approximately 1500-1800 times sweeter than sucrose (B13894) at threshold concentrations.[4] It has been suggested that HDC possesses a superior taste quality with a reduced lingering aftertaste.[1]

Table 2: Comparative Sweetness and Sensory Properties

SweetenerRelative Sweetness to Sucrose (at threshold)Key Sensory CharacteristicsReferences
This compound (HDC) Data not available, expected to be highClean sweet taste, potentially less lingering aftertaste[1]
Neohesperidin Dihydrochalcone (NHDC) ~1500 - 1800xIntense sweetness, slow onset, lingering licorice-like aftertaste[4][5]
Hesperetin Weak sweet taste, sweetness enhancerEnhances the sweetness of other substances[6][7]
Sucrose 1x (reference)"Golden standard" sweet taste[5]
Experimental Protocol: Determination of Sweetness Detection Threshold

This protocol outlines a method to determine the lowest concentration at which the sweet taste of this compound can be detected.

Objective: To determine the absolute sweetness detection threshold of this compound in an aqueous solution.

Materials:

  • This compound (HDC) powder

  • Food-grade ethanol (for stock solution preparation)

  • Purified, taste-free water

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass or polypropylene (B1209903) taste sample cups with lids, labeled with random 3-digit codes

  • Nose clips (optional, to minimize olfactory interference)

Procedure:

  • Stock Solution Preparation:

    • Due to its low water solubility, prepare a concentrated stock solution of HDC in food-grade ethanol (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Prepare a series of dilutions from the stock solution using purified water. The concentration steps should be logarithmic (e.g., 0.25 log steps) to cover a wide range bracketing the expected threshold.[8]

    • Example concentration series (in ppm or mg/L): 10, 5, 2.5, 1.25, 0.63, 0.31, 0.16, etc. The final ethanol concentration in all samples should be below the detection threshold for ethanol.

  • Sensory Panel:

    • Recruit and train a panel of sensory assessors (typically 10-15 individuals).[9] Panelists should be non-smokers and refrain from eating or drinking (except water) for at least one hour before the session.

  • Testing Methodology (Ascending Series 3-Alternative Forced Choice - 3-AFC): [8]

    • For each concentration level, present three samples to each panelist: two blanks (purified water) and one sample containing HDC. The order of presentation should be randomized.

    • Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample.

    • A forced choice is required, even if no difference is perceived.

    • Provide panelists with purified water for rinsing their mouths between sets of samples.

    • Start with the lowest concentration and proceed to higher concentrations.

  • Threshold Determination:

    • The individual detection threshold is defined as the lowest concentration at which a panelist correctly identifies the odd sample in three consecutive presentations.[8][10]

    • The group detection threshold is typically calculated as the geometric mean of the individual thresholds.

Data Analysis: The number of correct responses at each concentration can be analyzed using statistical methods (e.g., binomial tests) to determine the concentration at which the detection rate is significantly above chance (33.3% for 3-AFC).

Mechanism of Action: Sweet Taste Receptor Activation

High-intensity sweeteners elicit a sweet taste by binding to and activating the T1R2/T1R3 G-protein coupled receptor, which is expressed in taste bud cells on the tongue.[11] The activation of this receptor initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of sweetness in the brain.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HDC Hesperetin Dihydrochalcone T1R2_T1R3 T1R2/T1R3 Receptor HDC->T1R2_T1R3 Binds and Activates G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_signal Signal to Brain ATP_release->Nerve_signal Initiates Receptor_Assay_Workflow A Seed HEK293T-T1R2/T1R3 cells in 96-well plate B Incubate cells to form a monolayer A->B C Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) B->C E Measure baseline fluorescence in microplate reader C->E D Prepare serial dilutions of This compound F Inject HDC solutions and measure fluorescence change (ΔF) D->F E->F G Plot dose-response curve (ΔF/F₀ vs. [HDC]) F->G H Calculate EC₅₀ and maximum response G->H Metabolism_Pathway cluster_gut Gut Lumen (Colon) NHDC Neohesperidin Dihydrochalcone (NHDC) Microbiota Gut Microbiota NHDC->Microbiota HDC Hesperetin Dihydrochalcone (HDC) Metabolites Further Metabolites (e.g., phenylpropanoic acids) HDC->Metabolites Metabolism Absorption Systemic Absorption Metabolites->Absorption Excretion Excretion (Urine) Absorption->Excretion Microbiota->HDC Hydrolysis

References

Hesperetin Dihydrochalcone: Application Notes and Protocols for Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative recognized for its potential as a flavoring agent and sweetness enhancer in a variety of food products. As the aglycone of Neohesperidin dihydrochalcone (NHDC), a high-intensity sweetener, HDC shares similar properties, including a clean, sweet taste with a delayed onset and lingering finish. This document provides detailed application notes and experimental protocols for the utilization of HDC in food product development and research.

Physicochemical Properties and Sensory Profile

Hesperetin dihydrochalcone is a white to off-white crystalline powder. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₆H₁₆O₆[1]
Molecular Weight 304.29 g/mol [1]
Appearance Slightly grey solid[2]
Melting Point > 120°C (Decomposition)[3]
Solubility in Water 10-20 mg/L (Estimated)[3]
Solubility in Ethanol (B145695) Soluble[3]
Solubility in Propylene (B89431) Glycol Soluble (≥ 300 g/L)[3]
Sweetness Potency

While specific quantitative data for the relative sweetness of this compound is limited, it is considered to have a sweetness potency equivalent to that of Neohesperidin dihydrochalcone (NHDC).[4] NHDC is reported to be approximately 1500 to 1800 times sweeter than sucrose (B13894) at threshold concentrations and around 340 times sweeter than sucrose in practical applications.[5] The perceived sweetness is influenced by factors such as concentration, food matrix, and pH.

Table 2: Estimated Sweetness Potency of this compound

ComparisonRelative Sweetness vs. SucroseReferences
At Threshold Concentration ~1500 - 1800x[5]
In Aqueous Solution (vs. 5% Sucrose) ~1000x (as NHDC)[6]
Average Practical Use ~340x[5]

Applications in Food Products

This compound is primarily used as a flavoring agent and to enhance sweetness in a wide range of food categories. Its ability to mask bitterness and provide a lingering sweet taste makes it particularly suitable for certain applications.

Table 3: Recommended Starting Usage Levels of this compound in Food Products

Food CategoryFunctionRecommended Starting Level (ppm)References
Beverages (non-alcoholic) Flavoring Agent, Sweetness Enhancer1.5 - 10[2]
Dairy Products (e.g., Yogurt) Flavoring Agent, Sweetness Enhancer5 - 20[5][7][8]
Baked Goods (e.g., Bread, Cakes) Flavoring Agent5 - 10[2]
Desserts and Ice Cream Flavoring Agent, Sweetness Enhancer5 - 20[5]
Confectionery Flavoring Agent, Sweetness Enhancer10 - 30[5]

Stability and Solubility

Stability

This compound is expected to be stable under typical food processing and storage conditions.[3] Stability is influenced by pH and temperature. Based on data for the closely related NHDC, maximum stability is observed in the pH range of 3-5.[9]

Table 4: Stability of this compound (HDC) and Neohesperidin Dihydrochalcone (NHDC) in Solution

CompoundConditionsObservationReferences
HDC20% w/w in 1,2-propanediol, 40°C, 5 bar O₂, 168 hours>92.9% recovery[3]
HDC12-13 mg/kg in model beverage (pH 2, 3, 4), 40°C, 84 daysStable, >95% recovery[3]
NHDCAqueous solution, pH 1-7, 30-60°CMaximum stability at pH 3-5[9]
Solubility

This compound is poorly soluble in water but shows good solubility in organic solvents like ethanol and propylene glycol.[3]

Table 5: Solubility of this compound (HDC) and Related Compounds

CompoundSolventTemperature (°C)SolubilityReferences
HDC Water25~63.05 mg/L (Estimated)[2]
HDC EthanolRoom TemperatureSoluble[3]
HDC Propylene GlycolRoom Temperature≥ 300 g/L[3]
Hesperidin Water25~0.0009 g/L[10]
Hesperidin Ethanol25~0.021 g/L[10]
Hesperidin Propylene Glycol25~0.33 g/L[10]

Signaling and Metabolic Pathways

Sweet Taste Receptor Signaling

This compound, similar to other dihydrochalcones, elicits a sweet taste by activating the heterodimeric G-protein coupled receptor, TAS1R2/TAS1R3. Specifically, it binds to a pocket within the transmembrane domains of the TAS1R3 subunit.

cluster_receptor Taste Receptor Cell Membrane HDC Hesperetin Dihydrochalcone TAS1R3 TAS1R3 (Transmembrane Domain) HDC->TAS1R3 Binds G_protein Gustducin (G-protein) TAS1R3->G_protein Activates TAS1R2 TAS1R2 TAS1R2->G_protein Activates GPCR_complex TAS1R2/TAS1R3 Sweet Taste Receptor PLCb2 Phospholipase C-β2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Ion Channel IP3->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Leads to Signal Nerve Signal to Brain Depolarization->Signal Transmits

Caption: Sweet taste signaling pathway of this compound.

Metabolic Pathway

In the context of its use as a food ingredient, this compound is primarily formed in the human gut through the microbial degradation of Neohesperidin dihydrochalcone. This process involves the enzymatic removal of the sugar moieties.

NHDC Neohesperidin Dihydrochalcone (NHDC) Microbiota Gut Microbiota (e.g., α-rhamnosidase) NHDC->Microbiota HDC_Glucoside This compound 4'-β-D-glucoside Microbiota->HDC_Glucoside Deglucosylation HDC Hesperetin Dihydrochalcone (HDC) Microbiota->HDC Deglucosylation HDC_Glucoside->Microbiota Metabolites Further Metabolites (e.g., 3-(3-hydroxy-4- methoxyphenyl)propionic acid) HDC->Metabolites Hydrolysis

Caption: Metabolic pathway of Neohesperidin Dihydrochalcone to this compound.

Experimental Protocols

The following are detailed protocols for key experiments related to the application of this compound in food products.

Protocol for Sensory Evaluation of Sweetness Potency

This protocol outlines a method for determining the relative sweetness of this compound compared to sucrose solutions.

Start Panelist Selection & Training Prep Preparation of Sucrose & HDC Solutions Start->Prep Eval Sensory Evaluation (e.g., 2-AFC Test) Prep->Eval Data Data Collection & Analysis Eval->Data End Determination of Relative Sweetness Data->End

Caption: Workflow for Sensory Evaluation of Sweetness Potency.

Objective: To determine the concentration of this compound that is equi-sweet to a series of sucrose solutions.

Materials:

  • This compound (food grade)

  • Sucrose (analytical grade)

  • Deionized water

  • Glassware (beakers, volumetric flasks)

  • Analytical balance

  • Sensory evaluation booths

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-15 panelists with prior experience in sensory evaluation of sweeteners.

    • Train panelists to identify and rate the intensity of sweet, bitter, and any off-tastes using reference standards (e.g., sucrose solutions for sweetness, caffeine (B1668208) solutions for bitterness).

  • Sample Preparation:

    • Prepare a series of sucrose solutions in deionized water at concentrations ranging from 2% to 10% (w/v).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50% ethanol) and then dilute with deionized water to create a series of concentrations. The starting concentrations should be estimated based on the expected sweetness potency (e.g., for a 5% sucrose equivalent, a starting HDC concentration might be around 150 ppm).

  • Sensory Evaluation (Two-Alternative Forced-Choice - 2-AFC):

    • Present panelists with pairs of samples: one sucrose solution and one HDC solution.

    • Instruct panelists to identify which sample is sweeter.

    • Randomize the order of presentation for each panelist.

    • Provide panelists with unsalted crackers and water to cleanse their palate between samples.

  • Data Analysis:

    • For each sucrose concentration, determine the concentration of HDC that is chosen as sweeter 50% of the time. This is the point of subjective equality.

    • Calculate the relative sweetness (RS) using the formula: RS = (Concentration of Sucrose) / (Concentration of HDC at equi-sweetness)

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the solubility of this compound in various food-grade solvents.

Start Prepare Solvent & Add Excess HDC Equilibrate Equilibrate at Constant Temperature with Agitation Start->Equilibrate Separate Separate Solid & Liquid (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Supernatant (e.g., HPLC-UV) Separate->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Objective: To determine the equilibrium solubility of this compound in water, ethanol, and propylene glycol at different temperatures.

Materials:

  • This compound

  • Solvents: deionized water, food-grade ethanol, food-grade propylene glycol

  • Shake-flask apparatus with temperature control (e.g., shaking water bath)

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC-UV system

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. Ensure there is undissolved solid material present.

  • Equilibration:

    • Place the flasks in a shaking water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

    • Agitate the flasks for a sufficient time to reach equilibrium (typically 24-72 hours).[11]

  • Phase Separation:

    • Allow the flasks to stand at the set temperature for at least 12 hours to allow the solid to settle.[12]

    • Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the sample and collect the supernatant.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method (see Protocol 5.4).

  • Calculation:

    • Calculate the solubility in g/L using the measured concentration and the dilution factor.

Protocol for Accelerated Stability Testing

This protocol outlines a method to assess the stability of this compound in a model food system under accelerated conditions.

Start Prepare HDC-fortified Model Food System Store Store Samples at Accelerated Conditions (e.g., 40°C, 75% RH) Start->Store Sample Withdraw Samples at Predetermined Time Intervals Store->Sample Analyze Analyze HDC Content (HPLC-UV) & Sensory Profile Sample->Analyze Data Determine Degradation Kinetics & Shelf-life Analyze->Data

Caption: Workflow for Accelerated Stability Testing.

Objective: To evaluate the degradation kinetics of this compound in an aqueous solution at elevated temperatures and different pH values.

Materials:

  • This compound

  • Buffer solutions (pH 3, 5, 7)

  • Temperature- and humidity-controlled stability chambers

  • HPLC-UV system

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 50 ppm) in each of the buffer solutions.

    • Dispense the solutions into sealed, airtight containers.

  • Storage:

    • Place the samples in stability chambers set to accelerated conditions (e.g., 40°C/75% RH, 50°C/75% RH).[3][13]

    • Store a set of control samples at a reference temperature (e.g., 4°C).

  • Sampling:

    • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analysis:

    • Quantify the concentration of this compound in each sample using a validated HPLC-UV method.

    • If applicable, conduct sensory evaluation to assess any changes in taste profile.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the order of the degradation reaction (e.g., zero-order, first-order) and calculate the degradation rate constant (k).

    • Use the Arrhenius equation to predict the shelf-life at normal storage conditions.

Protocol for Quantification by HPLC-UV

This protocol provides a method for the quantification of this compound in a food matrix.

Start Sample Extraction (e.g., Solid-Phase Extraction) Filter Filtration of Extract Start->Filter Inject Injection into HPLC-UV System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Caption: Workflow for Quantification of HDC by HPLC-UV.

Objective: To quantify the concentration of this compound in a beverage sample.

Materials:

  • Beverage sample containing this compound

  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation (Solid-Phase Extraction):

    • Dilute the beverage sample with a methanol-water mixture (e.g., 2:8).[14]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the diluted sample onto the cartridge.

    • Wash the cartridge with water and then a methanol-water mixture (e.g., 3:7).[14]

    • Elute the this compound with a methanol-water mixture (e.g., 7:3).[14]

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[15]

    • Flow Rate: 0.9 mL/min.[15]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Column Temperature: 35°C.[15]

    • Detection Wavelength: 282 nm.[14]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Inject the prepared standards and sample extract into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

Regulatory Information

This compound has been evaluated for its safety as a flavoring substance by major regulatory bodies.

  • FEMA GRAS: It is considered Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[3]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[14]

  • EFSA: The European Food Safety Authority (EFSA) has also evaluated this compound and found no safety concerns under the proposed conditions of use.[13]

Researchers and product developers should always consult the latest local regulations regarding the use and labeling of this compound in food products.

References

Measuring the Antioxidant Potential of Hesperetin Dihydrochalcone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hesperetin dihydrochalcone (B1670589) (HDC) is a flavonoid derivative known for its potential health benefits, including its antioxidant properties. As a derivative of hesperetin, it is of significant interest in the fields of nutrition, pharmacology, and cosmetic science. Accurate and reproducible measurement of its antioxidant activity is crucial for understanding its mechanism of action and for the development of new therapeutic agents and functional foods. This document provides detailed protocols for the most common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to assess the antioxidant capacity of Hesperetin dihydrochalcone. Additionally, it summarizes available quantitative data for structurally related compounds to provide a comparative context and illustrates key signaling pathways potentially modulated by its antioxidant action.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of Hesperetin and Related Compounds

CompoundIC50 (µM)Reference
Hesperetin70[1]
Ascorbic Acid (Vitamin C)59[1]
Neohesperidin Dihydrochalcone>100[2][3]
Naringin Dihydrochalcone>100[2][3]

Table 2: ABTS Radical Scavenging Activity of Hesperetin and Related Compounds

CompoundIC50 (µM)Reference
Hesperetin276[1]
Ascorbic Acid (Vitamin C)236[1]
Neohesperidin Dihydrochalcone28.3 ± 2.1[2][3]
Naringin Dihydrochalcone45.2 ± 3.5[2][3]
Trolox10.5 ± 0.8[2][3]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Related Dihydrochalcones

CompoundFRAP Value (µmol Fe(II)/µmol)Reference
Neohesperidin Dihydrochalcone0.85 ± 0.07[2][3]
Naringin Dihydrochalcone0.54 ± 0.04[2][3]
Trolox1.00[2][3]

Experimental Protocols

The following are detailed protocols for measuring the antioxidant activity of this compound. It is recommended to use a positive control, such as Trolox or Ascorbic Acid, for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of this compound solution or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or Ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of this compound solution or the positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using various concentrations of FeSO₄.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or positive control to the wells.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Positive control (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer.

    • Prepare a fresh solution of AAPH (e.g., 240 mM) in phosphate buffer just before use.

    • Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using Trolox.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes in the plate reader.

  • Reaction Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to start the reaction.

    • Immediately begin recording the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox equivalents.

Visualization of Methodologies and Signaling Pathways

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol 0.1 mM DPPH Solution Mix Mix DPPH & Sample (100µL + 100µL) DPPH_sol->Mix Sample_sol HDC/Control Solutions Sample_sol->Mix Incubate Incubate 30 min (dark, RT) Mix->Incubate Measure Measure Absorbance @ 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Generate ABTS•+ (ABTS + K2S2O8) ABTS_work Dilute ABTS•+ to Abs ~0.7 ABTS_stock->ABTS_work Mix Mix ABTS•+ & Sample (190µL + 10µL) ABTS_work->Mix Sample_sol HDC/Trolox Solutions Sample_sol->Mix Incubate Incubate 6-10 min (RT) Mix->Incubate Measure Measure Absorbance @ 734 nm Incubate->Measure Calculate Calculate % Inhibition & TEAC Measure->Calculate

Caption: Workflow for the ABTS antioxidant assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate, TPTZ, FeCl3) Mix Mix FRAP Reagent & Sample (180µL + 20µL) FRAP_reagent->Mix Sample_std HDC/FeSO4 Solutions Sample_std->Mix Incubate Incubate 4-30 min @ 37°C Mix->Incubate Measure Measure Absorbance @ 593 nm Incubate->Measure Calculate Calculate Fe2+ Equivalents Measure->Calculate

Caption: Workflow for the FRAP antioxidant assay.

Signaling Pathways

Hesperetin, the aglycone of this compound, has been shown to exert its antioxidant effects by modulating key cellular signaling pathways involved in the response to oxidative stress.[2][4]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDC Hesperetin Dihydrochalcone Keap1 Keap1 HDC->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Degradation Ubiquitination & Degradation Keap1->Degradation Mediates Nrf2->Degradation Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Response Cellular Antioxidant Response Genes->Response

Caption: Keap1-Nrf2 antioxidant response pathway.

Sirt1_Nrf2_Pathway cluster_effects Cellular Effects HDC Hesperetin Dihydrochalcone Sirt1 Sirt1 HDC->Sirt1 Activates Nrf2_p Nrf2 Pathway Sirt1->Nrf2_p Activates OxidativeStress Oxidative Stress Nrf2_p->OxidativeStress Reduces Inflammation Inflammation Nrf2_p->Inflammation Reduces Apoptosis Apoptosis Nrf2_p->Apoptosis Reduces Protection Cardioprotection

Caption: Sirt1/Nrf2 signaling pathway modulation.

Conclusion

The protocols outlined in this document provide a robust framework for the systematic evaluation of the antioxidant activity of this compound. While direct quantitative data for this specific compound is pending further research, the provided data for related flavonoids offers a valuable baseline for comparison. The elucidation of its interaction with key antioxidant signaling pathways, such as Keap1-Nrf2, will further contribute to understanding its biological significance and therapeutic potential. Consistent and standardized application of these methods will ensure the generation of high-quality, comparable data essential for advancing research and development in this area.

References

Application Notes and Protocols for the Formulation of Hesperetin Dihydrochalcone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a promising natural compound with a range of biological activities. However, its therapeutic potential is often limited by its low aqueous solubility and poor oral bioavailability. This document provides detailed application notes and protocols for the formulation of HDC to enhance its delivery and efficacy in in vivo studies. These guidelines are compiled from recent scientific literature and are intended to assist researchers in designing and conducting preclinical animal studies.

Physicochemical Properties and Solubility

Hesperetin dihydrochalcone is practically insoluble in water but soluble in organic solvents like ethanol, DMSO, and acetone.[1][2] This low aqueous solubility is a primary obstacle to achieving therapeutic concentrations in vivo following oral administration.

Table 1: Solubility Data for Hesperetin and its Derivatives

CompoundSolventSolubilityReference
HesperetinWater~0.005 mg/mL[3]
HesperetinPhosphate Buffer (pH 6.8)0.005 ± 0.001 mg/mL[3]
HesperetinEthanolSoluble[1]
Neohesperidin DihydrochalconeWater (20°C)~0.4 g/L[4]
Neohesperidin DihydrochalconeEthanol (20°C)~12 g/L[4]
Neohesperidin DihydrochalconeEthanol + Water (1:1, v/v; 20°C)~123 g/L[4]

Strategies for Enhancing Bioavailability

Several formulation strategies have been successfully employed to overcome the poor solubility and enhance the oral bioavailability of Hesperetin and its derivatives. These approaches can be adapted for this compound.

Micronization

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate and improved bioavailability.

  • Concept: The micronization process has been shown to increase the bioavailability of Hesperidin (B1673128).[5][6]

  • Application for HDC: While specific data on micronized HDC is limited, this technique represents a straightforward initial approach to improve its dissolution.

Amorphous Solid Dispersions

Converting the crystalline form of a drug to a more soluble amorphous state can significantly enhance its dissolution and absorption.

  • Co-administration with Piperine: Amorphous dispersions of Hesperetin and piperine, prepared by ball milling, have demonstrated a 245-fold improvement in the apparent solubility of Hesperetin.[3] This approach also led to a 775-fold increase in in vitro permeability.[3] Piperine is known to inhibit drug metabolism, further enhancing bioavailability.

  • Polymer-based Dispersions: Using polymers like polyvinylpyrrolidone (B124986) (PVP) can help stabilize the amorphous form and prevent recrystallization.

Nanoformulations

Nanoparticle-based delivery systems can significantly improve the solubility, stability, and pharmacokinetic profile of poorly soluble compounds.

  • Micelles: Hesperetin-loaded D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) micelles increased the aqueous solubility of Hesperetin by 21.5-fold and its oral absorption in rats by 16.2-fold.[7]

  • Phospholipid Complexes (Naturosomes): Formulating Hesperetin into phospholipid-based nanovesicles (naturosomes) resulted in a ~10-fold increase in aqueous solubility and a significant enhancement in membrane permeation.[8]

  • Nanocrystals: A nanocrystalline solid dispersion of Hesperetin with mannitol (B672) improved the Cmax and oral bioavailability by 1.79 and 2.25-fold, respectively, in rats.[9]

Table 2: Summary of Formulation Strategies and Bioavailability Enhancement for Hesperetin (Adaptable for HDC)

Formulation StrategyKey Excipients/MethodImprovement in SolubilityImprovement in Bioavailability (in vivo)Reference
Amorphous DispersionPiperine, Ball Milling245-fold (apparent solubility)Inferred from permeability data[3]
MicellesTPGS21.5-fold16.2-fold increase in AUC[7]
Phospholipid ComplexesPhosphatidylcholine~10-foldSignificant increase in permeation[8]
NanocrystalsMannitol, Spray Drying-2.25-fold increase in AUC[9]

Experimental Protocols

Protocol for Preparation of an Amorphous Solid Dispersion of HDC with Piperine

This protocol is adapted from a study on Hesperetin and piperine.[3]

Materials:

  • This compound (HDC)

  • Piperine

  • Polyvinylpyrrolidone (PVP) or other suitable polymer

  • Ball mill

  • Phosphate buffer (pH 6.8)

Procedure:

  • Accurately weigh HDC, piperine, and the polymer in a desired mass ratio (e.g., 1:1:16 for Hesperetin:Piperine:VA64).[3]

  • Transfer the mixture to the grinding jar of a ball mill.

  • Mill the mixture at an appropriate speed and duration to ensure the formation of an amorphous dispersion. The milling parameters should be optimized for the specific equipment used.

  • Characterize the resulting powder using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous state.

  • For in vivo administration, the amorphous dispersion can be suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.

Protocol for In Vivo Oral Administration in a Rodent Model

This is a general protocol that can be adapted based on the specific formulation.

Materials:

  • HDC formulation (e.g., amorphous solid dispersion suspended in vehicle)

  • Wistar rats or other suitable rodent model

  • Oral gavage needles

  • Vehicle (e.g., 0.5% CMC in water)

Procedure:

  • Fast the animals overnight (with free access to water) before oral administration.

  • Prepare the HDC formulation at the desired concentration in the vehicle. Ensure the formulation is homogenous by vortexing or sonication immediately before administration.

  • Administer the formulation to the animals via oral gavage at a specific dose (e.g., 50 mg/kg body weight).[8]

  • At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples for pharmacokinetic analysis.

  • Process the blood samples to obtain plasma and analyze the concentration of HDC and its metabolites using a validated analytical method such as LC-MS/MS.

Signaling Pathways and Mechanisms of Action

Hesperetin and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and apoptosis. It is anticipated that HDC exerts its biological effects through similar mechanisms.

Anti-inflammatory Pathways

Hesperetin can inhibit the NF-κB and MAPK signaling pathways.[10] This leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11]

Antioxidant Pathways

Hesperetin activates the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), catalase (CAT), and superoxide (B77818) dismutase (SOD).[10][12]

Metabolic Regulation and Apoptosis

Hesperetin has been shown to activate the SIRT1-AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis.[13] It can also induce apoptosis in cancer cells through the mitochondrial pathway by modulating the Bcl-2/Bax ratio.[10][11]

Visualizations

G cluster_formulation HDC Formulation Workflow HDC This compound (HDC) (Crystalline, Poorly Soluble) Formulation Formulation Strategy (e.g., Amorphous Dispersion, Nanoformulation) HDC->Formulation Characterization Physicochemical Characterization (XRPD, DSC, Solubility) Formulation->Characterization InVivo In Vivo Administration (Oral Gavage in Rodent Model) Characterization->InVivo PK Pharmacokinetic Analysis (LC-MS/MS) InVivo->PK Efficacy Efficacy Studies InVivo->Efficacy

Caption: Workflow for the formulation and in vivo evaluation of this compound.

G cluster_pathways Key Signaling Pathways Modulated by Hesperetin/HDC HDC Hesperetin/ HDC NFkB NF-κB Pathway HDC->NFkB inhibits MAPK MAPK Pathway HDC->MAPK inhibits Nrf2 Nrf2 Pathway HDC->Nrf2 activates SIRT1_AMPK SIRT1-AMPK Pathway HDC->SIRT1_AMPK activates Apoptosis ↑ Apoptosis (↑ Bax/Bcl-2 ratio) HDC->Apoptosis Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation MAPK->Inflammation Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, SOD, CAT) Nrf2->Antioxidant_Enzymes

Caption: Signaling pathways potentially modulated by this compound.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Hesperetin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin (B1673127) dihydrochalcone (B1670589), a derivative of the flavonoid hesperetin, is a compound of significant interest due to its potential applications as a sweetener and therapeutic agent. Traditional chemical synthesis methods often involve harsh conditions and can lack stereospecificity. This document outlines a multi-step biocatalytic approach for the synthesis of hesperetin dihydrochalcone, leveraging the specificity and efficiency of enzymes. The described workflow involves the enzymatic hydrolysis of the precursor hesperidin (B1673128), followed by chalcone (B49325) formation, enzymatic hydrogenation, and a final regioselective O-methylation. This method offers a greener and more controlled alternative to chemical synthesis.

Introduction

The biocatalytic synthesis of complex molecules like this compound presents numerous advantages over conventional chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact. This application note provides a comprehensive overview of a potential enzymatic pathway for the production of this compound, starting from the readily available flavonoid glycoside, hesperidin. The protocols detailed below are based on established enzymatic reactions for similar substrates and provide a strong foundation for the development of a complete biocatalytic process.

Overall Biocatalytic Workflow

The proposed biocatalytic synthesis of this compound from hesperidin involves a four-step enzymatic cascade.

Biocatalytic Synthesis of this compound cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Isomerization cluster_2 Step 3: Hydrogenation cluster_3 Step 4: O-Methylation Hesperidin Hesperidin Hesperetin Hesperetin Hesperidin->Hesperetin α-L-rhamnosidase β-glucosidase HesperetinChalcone Hesperetin Chalcone Hesperetin->HesperetinChalcone Chalcone Isomerase (reverse reaction) DihydrochalconeIntermediate Eriodictyol (B191197) Dihydrochalcone (or similar) HesperetinChalcone->DihydrochalconeIntermediate Yeast Whole-Cell Biocatalyst HesperetinDihydrochalcone This compound DihydrochalconeIntermediate->HesperetinDihydrochalcone Engineered ZgOMT

Caption: Proposed four-step enzymatic workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Hesperidin to Hesperetin

This protocol describes the enzymatic hydrolysis of hesperidin to its aglycone, hesperetin, using a combination of α-L-rhamnosidase and β-glucosidase. This process removes the sugar moieties from the hesperidin molecule.

Materials:

  • Hesperidin

  • α-L-rhamnosidase (e.g., from Aspergillus niger)

  • β-glucosidase (e.g., from Aspergillus niger)

  • Sodium citrate (B86180) buffer (0.1 M, pH 5.0)

  • Sodium hydroxide (B78521) (1 M)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • Prepare a suspension of hesperidin in 0.1 M sodium citrate buffer (pH 5.0) at a concentration of 10 g/L.

  • Add α-L-rhamnosidase and β-glucosidase to the suspension. The optimal enzyme loading should be determined empirically, but a starting point of 1% (w/w) of substrate for each enzyme is recommended.

  • Incubate the reaction mixture at 50°C with constant stirring for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, adjust the pH of the mixture to 2.0 with 1 M HCl to precipitate the hesperetin.

  • Centrifuge the mixture to collect the hesperetin precipitate.

  • Wash the precipitate with distilled water and dry under vacuum.

  • For further purification, the crude hesperetin can be extracted with ethyl acetate, the organic layer dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure using a rotary evaporator.

ParameterValueReference
SubstrateHesperidin[1]
Enzymesα-L-rhamnosidase, β-glucosidase[2]
Buffer0.1 M Sodium CitrateGeneral Practice
pH5.0General Practice
Temperature50°CGeneral Practice
Reaction Time24 - 48 hoursGeneral Practice
Protocol 2: Isomerization of Hesperetin to Hesperetin Chalcone

This step involves the ring-opening of the flavanone (B1672756) hesperetin to form the corresponding chalcone. This can be achieved enzymatically using Chalcone Isomerase (CHI) in reverse or potentially through pH-induced chemical isomerization.

Materials:

  • Hesperetin

  • Chalcone Isomerase (CHI)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Magnetic stirrer

Procedure:

  • Dissolve hesperetin in a minimal amount of ethanol (B145695) before adding it to the potassium phosphate buffer (pH 8.0) to achieve a final concentration of 1-5 mM.

  • Add Chalcone Isomerase to the solution. The optimal enzyme concentration should be determined experimentally.

  • Incubate the reaction at 30°C with gentle stirring.

  • Monitor the formation of hesperetin chalcone using UV-Vis spectrophotometry (chalcones have a characteristic absorbance maximum around 370 nm) or HPLC.

  • The reaction equilibrium may favor the flavanone form. The chalcone can be used in the next step in situ to drive the reaction forward.

ParameterValueReference
SubstrateHesperetinN/A
EnzymeChalcone Isomerase (reverse reaction)Theoretical
Buffer0.1 M Potassium PhosphateGeneral Practice
pH8.0General Practice
Temperature30°CGeneral Practice
Protocol 3: Yeast-Mediated Hydrogenation of Hesperetin Chalcone

This protocol utilizes whole yeast cells for the stereoselective hydrogenation of the α,β-unsaturated double bond of the chalcone to yield a dihydrochalcone. Non-conventional yeast strains have shown high efficiency in this type of transformation.

Materials:

  • Hesperetin Chalcone (from Protocol 2)

  • Yeast strain (e.g., Yarrowia lipolytica, Rhodotorula rubra, or Rhodotorula glutinis)

  • Yeast extract peptone dextrose (YPD) medium

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate

Procedure:

  • Cultivate the selected yeast strain in YPD medium at 28°C with shaking (200 rpm) for 48 hours.

  • Harvest the yeast cells by centrifugation (5000 x g, 10 min).

  • Wash the cell pellet with sterile distilled water and resuspend in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Add the hesperetin chalcone solution to the yeast cell suspension. The final substrate concentration should be in the range of 1-10 mM.

  • Incubate the reaction mixture at 28°C with shaking for 1-24 hours.

  • Monitor the conversion to the dihydrochalcone by HPLC. Several yeast strains have been reported to achieve over 98% conversion within 1 hour for similar substrates.

  • After the reaction, extract the product from the reaction mixture with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude dihydrochalcone intermediate.

ParameterValueReference
Substrate4'-hydroxy-chalcones (similar to Hesperetin Chalcone)
BiocatalystYarrowia lipolytica, Rhodotorula rubra, Rhodotorula glutinis
MediumYPD
Temperature28°C
Reaction Time1 - 24 hours
Conversion Rate>98% (for similar substrates)
Protocol 4: Regioselective O-Methylation to this compound

This final step involves the specific methylation of the dihydrochalcone intermediate at the 4'-position of the B-ring to yield this compound. This is achieved using an engineered O-methyltransferase.[3]

Materials:

  • Dihydrochalcone intermediate (from Protocol 3, specifically eriodictyol dihydrochalcone as per the reference)

  • Engineered ZgOMT (O-methyltransferase from Zooshikella ganghwensis) variant (e.g., N41K/S174R)[3]

  • S-adenosyl-L-methionine (SAM)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (20 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • E. coli cell lysate (for cofactor recycling, optional)

Procedure:

  • Prepare a reaction mixture containing:

    • 300 µM Dihydrochalcone intermediate (dissolved in a minimal amount of DMSO, final concentration 1% v/v)

    • 1 mM SAM

    • 2 mM MgCl₂

    • 0.1 mg/mL purified engineered ZgOMT variant

    • (Optional) 0.25 mg/mL E. coli cell lysate to prevent SAH accumulation.

  • Bring the total volume to 200 µL with 20 mM Tris-HCl buffer (pH 7.5).

  • Incubate the reaction at 30°C for 1 hour.

  • Monitor the formation of this compound by reverse-phase HPLC.[3]

  • The product can be purified using standard chromatographic techniques.

ParameterValueReference
SubstrateEriodictyol dihydrochalcone[3]
EnzymeEngineered ZgOMT (N41K/S174R)[3]
Co-substrateS-adenosyl-L-methionine (SAM)[3]
Buffer20 mM Tris-HCl[3]
pH7.5[3]
Temperature30°C[3]
Reaction Time1 hour[3]
Regioisomeric Ratioup to 99:1 (para:meta)[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the experimental protocols described above.

Experimental_Workflow Start Start: Hesperidin Protocol1 Protocol 1: Enzymatic Hydrolysis Start->Protocol1 Hesperetin_Intermediate Intermediate: Hesperetin Protocol1->Hesperetin_Intermediate Protocol2 Protocol 2: Isomerization Hesperetin_Intermediate->Protocol2 Chalcone_Intermediate Intermediate: Hesperetin Chalcone Protocol2->Chalcone_Intermediate Protocol3 Protocol 3: Yeast-Mediated Hydrogenation Chalcone_Intermediate->Protocol3 Dihydrochalcone_Intermediate Intermediate: Dihydrochalcone Protocol3->Dihydrochalcone_Intermediate Protocol4 Protocol 4: Regioselective O-Methylation Dihydrochalcone_Intermediate->Protocol4 End Final Product: This compound Protocol4->End

Caption: Logical flow of the experimental protocols for this compound synthesis.

Conclusion

The biocatalytic synthesis of this compound offers a promising and sustainable alternative to traditional chemical methods. The protocols outlined in this application note provide a foundational framework for researchers to develop a robust and efficient multi-enzyme cascade for the production of this valuable compound. Further optimization of each step, including enzyme selection, reaction conditions, and downstream processing, will be crucial for achieving industrial-scale production. The use of whole-cell biocatalysts and enzyme immobilization techniques could further enhance the economic viability and sustainability of this biocatalytic route.

References

Application Note: Structural Analysis of Hesperetin Dihydrochalcone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperetin, a flavanone (B1672756) predominantly found in citrus fruits. HDC exhibits significant potential in the pharmaceutical and food industries due to its antioxidant properties and use as a flavoring agent.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like HDC. This application note provides a detailed overview and experimental protocols for the structural analysis of hesperetin dihydrochalcone using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Elucidation Strategy

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of hesperetin and general principles of NMR spectroscopy for flavonoids and dihydrochalcones. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CD₃OD)

Atom No.Predicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
2'6.85d2.0
3'6.80d8.5
5'6.75dd8.5, 2.0
6'5.90s
α3.25t7.5
β2.90t7.5
OCH₃3.85s
2, 65.90s
4--
1'--
4'--
3--
5--
1--

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CD₃OD)

Atom No.Predicted δ (ppm)
2'115.0
3'113.0
4'148.0
5'121.0
6'116.0
α46.0
β31.0
C=O205.0
OCH₃56.5
1'133.0
2, 696.0
3, 5165.0
4167.0
1105.0

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube.

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR data on a 500 MHz or higher field spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

1D ¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 (depending on concentration).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

1D ¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024-4096 (or more for dilute samples).

  • Spectral Width: 220-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

2D COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Number of Scans: 2-8 per increment.

  • Number of Increments: 256-512 in F1.

  • Spectral Width: 12-16 ppm in both F1 and F2.

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

  • Number of Scans: 4-16 per increment.

  • Number of Increments: 128-256 in F1.

  • Spectral Width: 12-16 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

  • Number of Scans: 8-32 per increment.

  • Number of Increments: 256-512 in F1.

  • Spectral Width: 12-16 ppm in F2 (¹H) and 220-250 ppm in F1 (¹³C).

  • Long-Range Coupling Constant: Optimized for 8-10 Hz.

Data Analysis and Interpretation

A systematic approach to analyzing the NMR data is crucial for accurate structure elucidation:

  • ¹H NMR Analysis: Identify the number of protons, their chemical environments (aromatic, aliphatic, methoxy), multiplicities (singlet, doublet, triplet, etc.), and coupling constants.

  • ¹³C NMR and DEPT Analysis: Determine the number of carbon atoms and their types (quaternary, CH, CH₂, CH₃).

  • COSY Analysis: Establish proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds. This is key to identifying adjacent protons in the aromatic rings and the propyl chain.

  • HSQC Analysis: Correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of protonated carbons.

  • HMBC Analysis: Identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different structural fragments, for example, linking the propyl chain to the two aromatic rings.

Visualizations

G cluster_A A-Ring cluster_B B-Ring a1 1 a2 2(OH) a1->a2 C_O C=O a1->C_O a3 3 a2->a3 a4 4(OH) a3->a4 a5 5 a4->a5 a6 6(OH) a5->a6 a6->a1 C_alpha C_beta C_alpha->C_beta C_O->C_alpha b1 1' b1->C_beta b2 2' b1->b2 b3 3'(OH) b2->b3 b4 4'(OCH3) b3->b4 b5 5' b4->b5 b6 6' b5->b6 b6->b1

Caption: Chemical structure of this compound with atom numbering.

G start This compound Sample prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep nmr NMR Data Acquisition prep->nmr d1 1D NMR (¹H, ¹³C, DEPT) nmr->d1 d2 2D NMR (COSY, HSQC, HMBC) nmr->d2 analysis Spectral Analysis and Interpretation d1->analysis d2->analysis elucidation Structure Elucidation analysis->elucidation G H_alpha H_beta H_alpha->H_beta COSY C_O C=O H_alpha->C_O HMBC C_beta H_alpha->C_beta C_1_prime C1' H_alpha->C_1_prime H_beta->C_O H_beta->C_1_prime H_2_prime H2' C_alpha H_2_prime->C_alpha H_5_prime H5' H_6_prime H6' H_5_prime->H_6_prime COSY H_6_prime->C_beta C_2_prime C2' C_6_prime C6'

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Hesperetin Dihydrochalcone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperetin and a microbial metabolite of neohesperidin (B1678168) dihydrochalcone (NHDC), a widely used artificial sweetener. Understanding the metabolic fate of HDC is crucial for evaluating its bioavailability, bioactivity, and potential toxicological profile. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the identification and quantification of drug metabolites in complex biological matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of hesperetin dihydrochalcone and its metabolites.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is anticipated to proceed through several key pathways, primarily involving phase I and phase II enzymatic reactions in the liver and biotransformation by the gut microbiota.

Phase I Metabolism: This may involve hydroxylation or demethylation of the methoxy (B1213986) group on the B-ring, catalyzed by cytochrome P450 enzymes.

Phase II Metabolism: The primary routes of phase II metabolism are expected to be glucuronidation and sulfation of the hydroxyl groups on both the A and B rings, leading to the formation of more water-soluble conjugates for excretion.

Gut Microbiota Metabolism: Following oral administration, unabsorbed HDC can be further metabolized by the gut microbiota. This can involve the cleavage of the dihydrochalcone structure to form smaller phenolic acids, such as 3-(3-hydroxy-4-methoxyphenyl)propionic acid and 3-(3,4-dihydroxyphenyl)propionic acid[].

G HDC This compound PhaseI Phase I Metabolism (e.g., Hydroxylation, Demethylation) HDC->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) HDC->PhaseII Gut Gut Microbiota Metabolism HDC->Gut MetabolitesI Phase I Metabolites PhaseI->MetabolitesI MetabolitesII Glucuronide and Sulfate Conjugates PhaseII->MetabolitesII PhenolicAcids Smaller Phenolic Acids (e.g., 3-(3-hydroxy-4-methoxyphenyl)propionic acid) Gut->PhenolicAcids MetabolitesI->PhaseII

Predicted metabolic pathways of this compound.

Experimental Protocols

Sample Preparation from Biological Matrices

a) Plasma/Serum:

  • To 100 µL of plasma or serum, add 20 µL of an internal standard (IS) working solution (e.g., deuterated this compound or a structurally related compound like phloretin).

  • For the analysis of total (free + conjugated) metabolites, add 20 µL of β-glucuronidase/sulfatase solution (from Helix pomatia, ~5000 units/mL in 0.1 M acetate (B1210297) buffer, pH 5.0) and incubate at 37°C for 2 hours. For the analysis of free metabolites, omit this step.

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

b) Urine:

  • To 100 µL of urine, add 20 µL of the IS working solution.

  • For the analysis of total metabolites, adjust the pH to 5.0 with 1 M acetate buffer and add 20 µL of β-glucuronidase/sulfatase solution. Incubate at 37°C for 2 hours. For free metabolites, omit the enzymatic hydrolysis.

  • Dilute the sample with 400 µL of 0.1% formic acid in water.

  • Load the entire volume onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 30 mg).

  • Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

c) Feces:

  • Homogenize a known weight of wet feces in a suitable buffer (e.g., phosphate-buffered saline).

  • Centrifuge the homogenate and collect the supernatant.

  • Proceed with enzymatic hydrolysis and SPE as described for urine samples.

LC-MS/MS Analysis

The following are proposed starting conditions for the LC-MS/MS analysis of this compound and its metabolites, based on methods for structurally similar compounds. Method optimization is recommended.

a) Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ion Source Electrospray Ionization (ESI), Negative and Positive Mode
Ionization Mode Negative mode is often preferred for phenolic compounds
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

c) Proposed Multiple Reaction Monitoring (MRM) Transitions:

The following table provides proposed MRM transitions for this compound and its potential metabolites. These should be optimized by direct infusion of standards if available.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (HDC) 303.1 [M-H]⁻151.025
135.130
HDC Glucuronide 479.1 [M-H]⁻303.120
175.0 (glucuronic acid fragment)15
HDC Sulfate 383.1 [M-H]⁻303.125
80.0 (SO₃⁻)40
3-(3-hydroxy-4-methoxyphenyl)propionic acid 195.1 [M-H]⁻151.115
136.120
3-(3,4-dihydroxyphenyl)propionic acid 181.1 [M-H]⁻137.115
123.120

Experimental Workflow

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Plasma Plasma/Serum Hydrolysis Enzymatic Hydrolysis (for total metabolites) Plasma->Hydrolysis Urine Urine Urine->Hydrolysis Feces Feces Feces->Hydrolysis Extraction Protein Precipitation (Plasma) or SPE (Urine/Feces) Hydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant Ident Metabolite Identification LCMS->Ident

Workflow for the analysis of this compound metabolites.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different biological matrices, time points, and treatment groups.

Table 1: Hypothetical Quantitative Data of this compound and its Metabolites in Rat Plasma (ng/mL)

Time (h)HDC (Free)HDC GlucuronideHDC Sulfate3-(3-hydroxy-4-methoxyphenyl)propionic acid
0.5 15.2 ± 3.1120.5 ± 15.845.3 ± 6.75.1 ± 1.2
1 25.8 ± 4.5250.1 ± 25.280.7 ± 9.110.3 ± 2.5
2 18.1 ± 2.9180.6 ± 20.165.2 ± 7.815.8 ± 3.1
4 5.6 ± 1.290.3 ± 11.530.1 ± 4.525.6 ± 4.8
8 < LOQ25.1 ± 5.310.8 ± 2.118.2 ± 3.9
24 < LOQ< LOQ< LOQ5.3 ± 1.5

Data are presented as mean ± SD (n=6). LOQ: Limit of Quantification.

Table 2: Hypothetical Cumulative Urinary Excretion of this compound Metabolites in Rats (% of Administered Dose)

Time Interval (h)HDC GlucuronideHDC Sulfate3-(3-hydroxy-4-methoxyphenyl)propionic acid
0-4 15.8 ± 3.25.1 ± 1.12.5 ± 0.6
4-8 8.2 ± 1.92.3 ± 0.54.1 ± 0.9
8-24 3.1 ± 0.80.9 ± 0.28.7 ± 1.5
Total (0-24) 27.18.315.3

Data are presented as mean ± SD (n=6).

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the mass spectrometry-based analysis of this compound and its metabolites. The successful application of these methods will enable researchers to gain valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is essential for its development as a potential therapeutic agent or for assessing the safety of its use as a food additive. The proposed LC-MS/MS parameters and metabolic pathway serve as a strong starting point for further method development and validation.

References

Development of Hesperetin Dihydrochalcone Derivatives with Enhanced Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of hesperetin (B1673127) dihydrochalcone (B1670589) derivatives with a focus on their enhanced biological activities. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to guide research and development efforts in this area.

Introduction

Hesperetin, a flavanone (B1672756) found abundantly in citrus fruits, is a well-documented bioactive compound with a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Its therapeutic potential is often limited by poor water solubility and bioavailability. Hesperetin dihydrochalcone, a derivative of hesperetin, is known for its intense sweet taste and also exhibits biological activities. Chemical modification of the this compound scaffold presents a promising strategy to enhance its pharmacological properties, leading to the development of novel therapeutic agents with improved efficacy.

This document outlines the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives, providing researchers with the necessary information to design and test new compounds with enhanced activity.

Data Presentation: Enhanced Biological Activities

The following tables summarize the quantitative data on the biological activities of various hesperetin derivatives, providing a basis for comparing their potency. While specific data for a wide range of this compound derivatives is still emerging, the data for hesperetin derivatives provides valuable insights into structure-activity relationships that can guide the design of novel dihydrochalcone analogues.

Table 1: In Vitro Antioxidant Activity of Hesperetin Derivatives

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
Hesperetin70276[1][2]
Derivative 3f 1.2 24 [1][2]
Vitamin C (Positive Control)59236[1][2]

Note: Derivative 3f is an aminobenzylated hesperetin derivative, highlighting that modification of the hesperetin structure can significantly enhance antioxidant activity.[1][2]

Table 2: In Vitro Anticancer Activity of Hesperetin Derivatives (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HeLa (Cervical Cancer)Reference
Hesperetin>50>50>50[1]
Derivative 3e 10.314.815.6[1]
Derivative 3f 5.3 8.8 8.6 [1]
Derivative 3k 12.515.216.3[1]
Cisplatin (Positive Control)3.24.54.1[1]

Note: Derivatives 3e, 3f, and 3k are aminobenzylated hesperetin derivatives, demonstrating significantly improved cytotoxic activity against various cancer cell lines compared to the parent compound, hesperetin.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays to evaluate the anti-inflammatory and anticancer activities of its derivatives.

Synthesis of this compound from Hesperidin (B1673128)

This protocol describes a one-pot method for the synthesis of this compound starting from hesperidin.

Materials:

  • Hesperidin

  • 5% Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution

  • Catalyst (e.g., Palladium on carbon, Raney nickel)

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Hydrogenation apparatus

  • Reflux condenser

  • Stirrer/hotplate

  • Filtration apparatus

  • pH meter

Procedure:

  • Catalytic Hydrogenation:

    • In a round-bottom flask, dissolve hesperidin in a 5% NaOH or KOH solution.

    • Add the catalyst to the solution.

    • Set up the hydrogenation apparatus and purge with hydrogen gas.

    • Heat the reaction mixture to 40-50°C and stir vigorously under a hydrogen atmosphere for 3-4 hours, or until the reaction is complete (monitored by TLC).

    • After the reaction is complete, cool the mixture and filter to remove the catalyst. The resulting solution contains hesperidin dihydrochalcone.

  • Acid Hydrolysis:

    • Adjust the pH of the filtrate from the previous step to 2 using HCl.

    • Heat the solution to reflux and maintain for 5 hours to achieve complete hydrolysis of the glycosidic bond.

    • Cool the reaction mixture to below 10°C and allow it to crystallize for 24 hours.

    • Collect the crude this compound product by suction filtration and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as 45-55% ethanol, to obtain pure this compound.

    • Filter the purified crystals, wash with cold ethanol, and dry under vacuum.

In Vitro Anti-Inflammatory Activity Assays

RAW 264.7 murine macrophage cells are a standard model for in vitro anti-inflammatory studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[3][4][5]

This protocol outlines the quantification of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatants from treated RAW 264.7 cells (as prepared in the NO assay)

  • Wash buffer, substrate solution, and stop solution (provided in the ELISA kit)

  • 96-well ELISA plates (pre-coated with capture antibody)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, add standards and cell culture supernatants to the wells of the pre-coated ELISA plate and incubate.

  • Wash the wells to remove unbound substances.

  • Add a biotin-conjugated detection antibody and incubate.

  • Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Wash the wells and add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine present.

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.[6][7]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HeLa)

  • Complete culture medium

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_mechanistic Mechanistic Studies Hesperidin Hesperidin HDC This compound Hesperidin->HDC Hydrogenation & Hydrolysis Derivatives HDC Derivatives HDC->Derivatives Chemical Modification AntiInflammatory Anti-inflammatory Assays (NO, TNF-α, IL-6) Derivatives->AntiInflammatory Anticancer Anticancer Assays (MTT) Derivatives->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS) Derivatives->Antioxidant WesternBlot Western Blot (MAPK, NF-κB) AntiInflammatory->WesternBlot

Caption: Experimental workflow for developing this compound derivatives.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK TAK1->IKK p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus IkB IκBα IKK->IkB P NFkB_IkB p65/p50-IκBα IkB->NFkB_IkB NFkB p65/p50 NFkB->Nucleus NFkB_IkB->NFkB IkBα degradation AP1_nuc AP-1 NFkB_nuc p65/p50 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) HDC_Deriv Hesperetin Dihydrochalcone Derivatives HDC_Deriv->TAK1 HDC_Deriv->IKK AP1_nuc->Inflammatory_Genes NFkB_nuc->Inflammatory_Genes

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Hesperetin Dihydrochalcone Water Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the water solubility of Hesperetin (B1673127) Dihydrochalcone (HDC).

Frequently Asked Questions (FAQs)

Q1: What is Hesperetin Dihydrochalcone (HDC) and why is its water solubility a concern?

A1: this compound is a flavonoid derivative known for various biological activities, including antioxidant properties. However, its therapeutic potential is often limited by its poor water solubility, which can hinder its absorption and bioavailability in biological systems. Enhancing its water solubility is a critical step in developing effective formulations for preclinical and clinical studies.

Q2: What are the most common methods to improve the water solubility of HDC?

A2: Several techniques can be employed to enhance the aqueous solubility of HDC. The most effective and commonly used methods include:

  • Complexation with Cyclodextrins: Encapsulating the HDC molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can significantly increase its apparent water solubility.

  • Formation of Amorphous Solid Dispersions: Dispersing HDC in a polymeric carrier in an amorphous state can improve its dissolution rate and solubility compared to its crystalline form.

  • Use of Co-solvents: The solubility of HDC can be increased in a mixture of water and a miscible organic solvent.

  • Micellar Solubilization with Surfactants: Surfactants can form micelles that encapsulate HDC, thereby increasing its concentration in aqueous solutions.

Q3: Is salt formation a viable method for improving HDC solubility?

A3: Salt formation is a common strategy to increase the solubility of acidic or basic drugs.[1] Flavonoids possess weakly acidic phenolic hydroxyl groups, which could potentially be used for salt formation. However, this method is less commonly reported for flavonoids like HDC compared to other techniques. The success of salt formation depends on the pKa of the compound and the ability to form a stable salt that readily dissociates in water.[1] For instance, combining a drug with an artificial sweetener to form a salt has been shown to improve the solubility of the parent drug.[2]

Q4: How much can I expect the water solubility of HDC to increase with these methods?

A4: The degree of solubility enhancement is highly dependent on the chosen method and the specific experimental conditions. For structurally related flavonoids like hesperetin, improvements of over 1000-fold have been reported with cyclodextrin complexation.[3] Amorphous solid dispersions have also shown significant increases in apparent solubility, with reports of over 200-fold improvement for hesperetin.[4][5] The use of co-solvents can also lead to substantial increases; for example, the solubility of Neohesperidin Dihydrochalcone (a glycoside of HDC) in a 50:50 (v/v) ethanol/water mixture is over 300 times higher than in water alone at 20°C.[6]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Complexation with Cyclodextrins
Potential Cause Troubleshooting Step
Incorrect Molar Ratio The stoichiometry of the HDC:cyclodextrin complex is crucial. A 1:1 molar ratio is often a good starting point, but optimization may be required.
Inefficient Mixing/Kneading Ensure thorough and consistent mixing or kneading to facilitate the inclusion of the HDC molecule into the cyclodextrin cavity.
Inappropriate Solvent While water is the primary solvent, using a water-ethanol mixture can sometimes improve the initial dissolution of both HDC and cyclodextrin, leading to better complexation.
Suboptimal Temperature Temperature can influence the complexation efficiency. Experiment with a range of temperatures during the preparation process.
Issue 2: Precipitation of HDC from Co-solvent or Surfactant Solutions
Potential Cause Troubleshooting Step
Exceeding the Solubility Limit Even with enhancers, there is a saturation point. Determine the maximum solubility in your chosen system to avoid precipitation upon standing or temperature changes.
pH Shift The pH of the solution can affect the stability and solubility of HDC. Buffer the solution to a pH where HDC is most stable and soluble.
Incompatible Excipients Other components in your formulation may be interacting with the HDC or the solubilizing agent, causing it to precipitate. Evaluate the compatibility of all ingredients.
Issue 3: Amorphous Solid Dispersion Fails to Improve Dissolution Rate
Potential Cause Troubleshooting Step
Recrystallization of HDC The amorphous form is thermodynamically unstable and can revert to the crystalline state. Ensure rapid solvent removal and proper storage conditions (low humidity and temperature).
Poor Polymer Selection The choice of polymer is critical. Polymers like PVP K30 and Mannitol are commonly used.[5] The polymer should be able to form a stable, amorphous dispersion with HDC.
Insufficient Polymer Ratio A higher ratio of polymer to HDC is often required to maintain the amorphous state and enhance dissolution.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound and related compounds, along with the improvements achieved through various enhancement techniques.

Compound Solvent/System Temperature Solubility Fold Increase Reference
This compoundWater (estimated)25°C63.05 mg/L-[7]
Neohesperidin DihydrochalconeWaterRoom Temp.0.4 g/L-[8]
Neohesperidin DihydrochalconeWater80°C650 g/L1625[8]
Neohesperidin DihydrochalconeEthanol20°C12 g/L30 (vs. water)[6]
Neohesperidin DihydrochalconeEthanol/Water (50:50 v/v)20°C123 g/L307.5 (vs. water)[6]
HesperetinWater-~0.005 mg/mL-[5]
HesperetinAmorphous System with Piperine and Kollidon VA64->1 mg/mL~245[5]
HesperetinHP-β-CD Complex->12.0 mg/mL>2000
HesperetinTPGS Micelles-1031.00 µg/mL21.5
HesperetinPhosphatidylcholine Complexes-991.10 µg/mL20.7
Hesperidin (B1673128)Water-0.003 mg/mL-[5]
HesperidinSolid Dispersion with Mannitol--24.05[5]

Experimental Protocols

Protocol 1: Preparation of HDC-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Calculation: Calculate the required mass of HDC and a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) for a 1:1 molar ratio.

  • Mixing: Accurately weigh and mix the calculated amounts of HDC and HP-β-CD powder in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture while continuously triturating with a pestle to form a thick, uniform paste.

  • Drying: Continue kneading for a specified period (e.g., 60 minutes). The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Processing: The dried complex is pulverized into a fine powder and stored in a desiccator.

Protocol 2: Preparation of HDC Amorphous Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve a specific weight ratio of HDC and a polymer carrier (e.g., PVP K30) in a suitable solvent, such as ethanol. A common starting ratio is 1:5 (HDC:polymer).

  • Mixing: Stir the solution until both components are completely dissolved, forming a clear solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Final Drying: The resulting solid film is further dried under vacuum to remove any residual solvent.

  • Pulverization: The dried solid dispersion is then scraped, pulverized, and passed through a sieve to obtain a uniform powder, which should be stored in a desiccator.

Visualizations

experimental_workflow_cyclodextrin cluster_start Step 1: Preparation cluster_process Step 2: Complexation cluster_end Step 3: Final Product start HDC & HP-β-CD Powders mix Mix Powders (1:1 Molar Ratio) start->mix Weighing knead Knead with Water/Ethanol mix->knead Add Solvent dry Dry Paste knead->dry 60 min pulverize Pulverize & Store dry->pulverize end_product HDC-Cyclodextrin Complex pulverize->end_product experimental_workflow_solid_dispersion cluster_start Step 1: Preparation cluster_process Step 2: Dispersion cluster_end Step 3: Final Product start_hdc HDC dissolve Dissolve in Ethanol start_hdc->dissolve start_polymer Polymer (e.g., PVP K30) start_polymer->dissolve evaporate Solvent Evaporation dissolve->evaporate Stirring dry Vacuum Dry evaporate->dry pulverize Pulverize & Store dry->pulverize end_product HDC Solid Dispersion pulverize->end_product potential_signaling_pathway cluster_stimulus Cellular Stress cluster_flavonoid Flavonoid Action cluster_response Cellular Response ROS Oxidative Stress MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB HDC This compound (or related flavonoids) HDC->MAPK Inhibition HDC->NFkB Inhibition Sirt1_Nrf2 Sirt1/Nrf2 Pathway HDC->Sirt1_Nrf2 Activation Inflammation Reduced Inflammation MAPK->Inflammation Apoptosis Altered Apoptosis MAPK->Apoptosis NFkB->Inflammation Oxidative_Damage Decreased Oxidative Damage Sirt1_Nrf2->Oxidative_Damage

References

Hesperetin dihydrochalcone stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hesperetin Dihydrochalcone (B1670589) (HDC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of HDC under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Hesperetin Dihydrochalcone (HDC) at different pH values?

A1: this compound is generally considered to be stable in acidic to neutral conditions at room temperature.[1] Stability studies submitted for regulatory review have shown that in model beverage applications at pH 2, 3, and 4, HDC is stable for up to 84 days under accelerated storage conditions (40°C).[1] As the aglycone of neohesperidin (B1678168) dihydrochalcone (NHDC), its formation is noted as a result of NHDC hydrolysis under acidic conditions, particularly at elevated temperatures.[2][3]

Q2: How does temperature affect the stability of HDC?

A2: Elevated temperatures can accelerate the degradation of HDC. In an accelerated stability test, a solution of HDC in 1,2-propanediol stored at 40°C with oxygen pressure showed over 92.9% recovery after 168 hours, which was considered to correspond to a 12-month shelf life at room temperature.[1] For its parent compound, neohesperidin dihydrochalcone (NHDC), increasing temperature from 25°C to 100°C at a constant pH generally decreases the time until degradation is detected.[3]

Q3: What are the expected degradation products of HDC under stress conditions?

A3: Under conditions of high acidity and temperature, the parent glycoside, neohesperidin dihydrochalcone, hydrolyzes to form HDC, glucose, and rhamnose.[3] Further degradation of HDC itself can occur, though specific pathways are less documented in publicly available literature. For the related compound hesperidin, forced degradation studies under acidic and basic conditions have identified several degradation products, suggesting that the dihydrochalcone structure can be susceptible to hydrolysis.[4]

Q4: Can I expect HDC to be stable during long-term storage?

A4: Yes, under appropriate conditions. Stability tests on a batch of HDC at room temperature showed that the recovery was consistently higher than 95% at 7, 18, and 33 months from the manufacturing date.[1] For optimal stability, it is recommended to store HDC in a cool, dark place and in a tightly sealed container to protect it from light and moisture.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Unexpectedly rapid degradation of HDC in solution. High pH of the medium: Flavonoids can be unstable in alkaline conditions.Ensure the pH of your solution is within the acidic to neutral range (pH 2-7). Use appropriate buffer systems to maintain a stable pH.
Elevated temperature: Thermal degradation can occur, especially in solution.Store stock solutions and experimental samples at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
Presence of oxidative agents: HDC, as a phenolic compound, can be susceptible to oxidation.Degas solvents and use antioxidants if compatible with your experimental design. Store under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Inconsistent results in stability studies. Inaccurate quantification method: Improperly validated analytical methods can lead to variable results.Develop and validate a stability-indicating HPLC method for the accurate quantification of HDC and its degradation products. (See Experimental Protocols section).
Variability in storage conditions: Fluctuations in temperature or light exposure can affect stability.Use calibrated and monitored storage equipment. Protect samples from light by using amber vials or covering them with aluminum foil.
Formation of unknown peaks in chromatograms. Degradation of HDC: New peaks may correspond to degradation products.Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal stress) to intentionally generate degradation products and identify their retention times. Use mass spectrometry (LC-MS) to elucidate the structures of the unknown peaks.

Data on Stability

While specific kinetic data for the degradation of this compound is limited in publicly available literature, the stability of its parent compound, Neohesperidin Dihydrochalcone (NHDC), provides valuable insights, as HDC is a primary product of its hydrolysis.

Table 1: Stability of this compound in Model Beverage Applications under Accelerated Conditions (40°C) [1]

pHTime (days)Recovery
284>90% (inferred from report)
384>90% (inferred from report)
484>90% (inferred from report)

Table 2: Half-life of Neohesperidin Dihydrochalcone (NHDC) at Various pH and Temperatures

pHTemperature (°C)Half-life (days)Reference
4.520164 (t90%)[5]
8.020359[5]

Note: The degradation of NHDC often leads to the formation of HDC, implying that conditions leading to NHDC degradation will result in the appearance of HDC.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of HDC under various stress conditions.

  • Preparation of HDC Stock Solution:

    • Prepare a stock solution of HDC (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or ethanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the HDC stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the HDC stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period.

    • Oxidative Degradation: Mix the HDC stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation: Incubate the HDC stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the HDC stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC-UV method.

Example HPLC-UV Method for Quantification
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 284 nm

  • Injection Volume: 20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare HDC Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidative Stress (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (80°C) prep_stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC-UV Analysis dilute->hplc signaling_pathway cluster_antioxidant Antioxidant & Anti-inflammatory Pathways HDC This compound (HDC) Nrf2 Nrf2 Activation HDC->Nrf2 Activates NFkB NF-κB Inhibition HDC->NFkB Inhibits HO1 HO-1 Expression Nrf2->HO1 Induces Nrf2->NFkB Crosstalk Antioxidant_Enzymes ↑ SOD, CAT, GPx HO1->Antioxidant_Enzymes Leads to Inflammatory_Cytokines ↓ TNF-α, IL-6 NFkB->Inflammatory_Cytokines Reduces

References

Technical Support Center: Overcoming Poor Bioavailability of Hesperetin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Hesperetin (B1673127) Dihydrochalcone (HDC).

Frequently Asked Questions (FAQs)

Q1: What is Hesperetin Dihydrochalcone (HDC), and what are its potential therapeutic benefits?

This compound (HDC) is a flavonoid derived from the hydrogenation of hesperetin, a natural flavanone (B1672756) found in citrus fruits. It is known for its potent antioxidant, anti-inflammatory, and potential sweetening and flavor-modifying properties. Research suggests its utility in various therapeutic areas, though its clinical application is often hindered by poor bioavailability.

Q2: What are the primary reasons for the poor bioavailability of this compound?

The primary factors contributing to the poor oral bioavailability of HDC are:

  • Low Aqueous Solubility: HDC is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1]

  • Intestinal and Hepatic Metabolism: Like many flavonoids, HDC is subject to extensive metabolism by gut microbiota and phase II enzymes in the intestines and liver.[1] This rapid conversion into metabolites reduces the systemic exposure to the parent compound.

Q3: What is the relationship between Neohesperidin Dihydrochalcone (NHDC) and this compound (HDC)?

Neohesperidin Dihydrochalcone (NHDC) is a glycosylated form of HDC. In the gastrointestinal tract, NHDC is often metabolized by the gut microbiota, which cleaves off the sugar moiety (deglycosylation) to yield this compound (HDC).[1] Therefore, HDC can be considered a primary metabolite of NHDC, and strategies to improve the bioavailability of one are often applicable to the other.

Troubleshooting Guide: Formulation Strategies

This section provides guidance on common issues encountered when developing formulations to enhance the bioavailability of HDC.

Issue 1: Low solubility of HDC in aqueous media for in vitro assays.
  • Problem: Difficulty in preparing stock solutions and conducting dissolution studies due to the hydrophobic nature of HDC.

  • Troubleshooting:

    • Co-solvents: Utilize a small percentage of organic solvents such as ethanol (B145695) or DMSO to prepare concentrated stock solutions, which can then be diluted in aqueous buffers. Ensure the final solvent concentration is low enough to not affect cellular assays.

    • pH adjustment: The solubility of some flavonoids can be influenced by pH. Investigate the solubility of HDC in buffers with different pH values relevant to your experimental conditions.

    • Amorphous Solid Dispersions: Consider preparing a solid dispersion of HDC with a hydrophilic carrier. This can significantly enhance its apparent solubility.

Issue 2: Inconsistent results in animal pharmacokinetic studies.
  • Problem: High variability in plasma concentrations of HDC between individual animals.

  • Troubleshooting:

    • Fasting State: Ensure that animals are fasted overnight before oral administration of HDC formulations. The presence of food can significantly impact the absorption of lipophilic compounds.

    • Formulation Stability: Verify the physical and chemical stability of your formulation. For nanoformulations, ensure that there is no aggregation or drug precipitation before administration.

    • Dosing Vehicle: The choice of dosing vehicle can influence absorption. For preclinical studies, a simple suspension in a vehicle like 0.5% carboxymethylcellulose can be a starting point, but more advanced formulations are recommended for bioavailability enhancement.

Issue 3: Low encapsulation efficiency in nanoformulations.
  • Problem: A significant portion of HDC is not successfully encapsulated within the nanoparticles.

  • Troubleshooting:

    • Optimize Drug-to-Carrier Ratio: Systematically vary the ratio of HDC to the carrier material (e.g., polymer, lipid) to find the optimal loading capacity.

    • Solvent Selection: The choice of organic solvent used during the preparation of nanoparticles can impact encapsulation efficiency. Experiment with different solvents that have good solubility for both HDC and the carrier.

    • Processing Parameters: For techniques like nanoemulsification, parameters such as sonication time and energy input can influence droplet size and encapsulation. For solid dispersions prepared by solvent evaporation, the rate of evaporation can be a critical factor.

Strategies to Enhance this compound Bioavailability

Several formulation strategies have been shown to significantly improve the solubility and bioavailability of hesperetin and its derivatives.

Nanoformulations

Encapsulating HDC into nanocarriers can enhance its solubility, protect it from degradation, and improve its absorption.

  • Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They can significantly increase the solubility and lymphatic transport of lipophilic drugs like HDC. A study on hesperetin nanoemulsion showed a 5.67-fold increase in the area under the curve (AUC) compared to a suspension.[2]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level. This can convert the crystalline drug into a more soluble amorphous form.

Co-administration with Bioenhancers
  • Piperine (B192125): This alkaloid from black pepper is a well-known bioenhancer that can inhibit drug-metabolizing enzymes and P-glycoprotein, a transporter that pumps drugs out of cells. Co-administration of piperine with hesperetin in the form of a co-crystal has been shown to increase the bioavailability of hesperetin by six-fold.[3]

Data on Bioavailability Enhancement of Hesperetin (as a proxy for HDC)

Formulation StrategyKey Pharmacokinetic ParameterFold Increase vs. ControlReference
Nanoemulsion Area Under the Curve (AUC)5.67[2]
Maximum Concentration (Cmax)2.64[2]
Co-crystal with Piperine Area Under the Curve (AUC)6.0[3]
Maximum Concentration (Cmax)5.1[3]
Amorphous System with Piperine Apparent Solubility245[4]

Experimental Protocols

Preparation of this compound Nanoemulsion (Adapted from Hesperetin Protocol)

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of HDC to improve its oral bioavailability.

Materials:

  • This compound (HDC)

  • Oil phase: Medium-chain triglycerides (MCT)

  • Surfactant: Tween 80

  • Co-surfactant: Transcutol P

  • Aqueous phase: Deionized water

Procedure:

  • Screening of Excipients: Determine the solubility of HDC in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram: To identify the nanoemulsion region, titrate mixtures of the oil phase and a surfactant/co-surfactant mixture (Smix) with the aqueous phase.

  • Preparation of HDC-loaded Nanoemulsion: a. Dissolve a predetermined amount of HDC in the selected oil. b. Add the required amount of the Smix to the oil phase and mix thoroughly. c. Slowly add the aqueous phase to the oil-Smix mixture under gentle magnetic stirring until a transparent and homogenous nanoemulsion is formed.

  • Characterization: a. Droplet Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS) to measure the size and size distribution of the nanoemulsion droplets. b. Zeta Potential: Determine the surface charge of the droplets to assess the stability of the nanoemulsion. c. Encapsulation Efficiency: Separate the free HDC from the nanoemulsion by ultracentrifugation and quantify the amount of encapsulated HDC using a suitable analytical method like HPLC.

Preparation of this compound Solid Dispersion (Adapted from Hesperidin Protocol)

Objective: To enhance the dissolution rate of HDC by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound (HDC)

  • Hydrophilic carrier: Polyvinylpyrrolidone (PVP K30) or Mannitol

  • Solvent: Ethanol

Procedure (Solvent Evaporation Method):

  • Dissolve both HDC and the carrier (e.g., PVP K30) in ethanol in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Stir the solution until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid film under vacuum to remove any residual solvent.

  • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

  • Store the solid dispersion in a desiccator until further use.[5]

Characterization:

  • Dissolution Studies: Perform in vitro dissolution testing in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion with that of pure HDC.

  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of HDC in the solid dispersion.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hesperetin's Effect on TGF-β Signaling TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Binds Smad3 Smad3 Phosphorylation Receptor->Smad3 Activates Hesperetin_TGF Hesperetin Hesperetin_TGF->Receptor Inhibits Migration Cell Migration & Invasion Smad3->Migration Promotes G cluster_1 Experimental Workflow for Nanoemulsion Preparation Start Start Screening Screen Excipients (Oil, Surfactant, Co-surfactant) Start->Screening PhaseDiagram Construct Pseudo-ternary Phase Diagram Screening->PhaseDiagram Preparation Prepare HDC-loaded Nanoemulsion PhaseDiagram->Preparation Characterization Characterize Formulation (Size, PDI, Zeta Potential, Encapsulation Efficiency) Preparation->Characterization End End Characterization->End G cluster_2 Logical Relationship for Bioavailability Enhancement PoorBioavailability Poor Bioavailability of HDC LowSolubility Low Aqueous Solubility PoorBioavailability->LowSolubility Caused by Metabolism Rapid Metabolism PoorBioavailability->Metabolism Caused by Nanoformulation Nanoformulations (e.g., Nanoemulsion) LowSolubility->Nanoformulation Addressed by CoAdmin Co-administration (e.g., with Piperine) Metabolism->CoAdmin Addressed by ImprovedBioavailability Improved Bioavailability Nanoformulation->ImprovedBioavailability CoAdmin->ImprovedBioavailability

References

Optimizing reaction conditions for Hesperetin dihydrochalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Hesperetin (B1673127) Dihydrochalcone (B1670589).

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for Hesperetin Dihydrochalcone synthesis?

A1: The two primary starting materials are Hesperidin (B1673128) and Hesperetin. Hesperidin is a flavanone (B1672756) glycoside abundant in citrus fruits, which is first converted to Hesperidin Dihydrochalcone and then hydrolyzed.[1][2] Hesperetin, the aglycone of Hesperidin, can also be used for direct conversion through catalytic hydrogenation.[3]

Q2: What are the key steps in the synthesis of this compound from Hesperidin?

A2: The synthesis from Hesperidin is typically a one-pot method involving two main steps:

  • Catalytic Hydrogenation: Hesperidin undergoes hydrogenation in an alkaline environment (e.g., sodium hydroxide (B78521) or potassium hydroxide solution) to form Hesperidin Dihydrochalcone.[1]

  • Acid Hydrolysis: The glycosidic bond in Hesperidin Dihydrochalcone is then cleaved under acidic conditions to yield this compound.[1][2]

Q3: Which catalysts are commonly used for the hydrogenation step?

A3: Common catalysts for the hydrogenation of both Hesperidin and Hesperetin include Raney nickel and platinum-iron-nickel hydroxide composite nanoparticles.[1][3] Palladium and platinum are also mentioned as suitable hydrogenation catalysts.[4]

Q4: How is the crude this compound typically purified?

A4: The most common method for purification is recrystallization.[1][2] Ethanol (B145695) solutions of varying concentrations (e.g., 45%, 50%, 55%) are frequently used for this purpose.[1][2] Another method involves heating the crude product in purified water, followed by centrifugation and drying.[3]

Q5: What are some of the challenges in this compound synthesis?

A5: A key challenge is the low solubility of the starting material, Hesperidin, which can limit the efficiency of the reaction.[5] Over-hydrolysis during the acid hydrolysis step can also be an issue, potentially leading to lower yields of the desired product.[5] The aglycone, this compound, is also noted to be poorly soluble.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete hydrogenation. 2. Incomplete hydrolysis. 3. Over-hydrolysis of the product. 4. Suboptimal pH or temperature. 5. Catalyst deactivation.1. Increase reaction time for hydrogenation (e.g., from 3 to 5 hours).[1][2] 2. Ensure complete hydrolysis by monitoring the reaction (e.g., for 5 hours) and maintaining the acidic pH (e.g., pH 2).[1][2] 3. Carefully control the duration and temperature of the acid hydrolysis step.[5] 4. Optimize the pH of the alkaline solution for hydrogenation (e.g., 5% NaOH or KOH) and the temperature (e.g., 40°C).[1] 5. Ensure the catalyst is fresh and used in the correct proportion (e.g., 3-7% of the starting material mass).[1][2]
Impure Final Product 1. Incomplete reaction leaving unreacted starting materials or intermediates. 2. Formation of by-products. 3. Inefficient purification.1. Monitor reaction completion using appropriate analytical techniques (e.g., HPLC). 2. Control reaction conditions such as temperature and pH to minimize side reactions. Using hydrochloric acid for pH adjustment is noted to prevent other oxidation reactions.[1][2] 3. Optimize the recrystallization process by adjusting the solvent (e.g., ethanol concentration) and the volume of the solvent used.[1][2] Multiple recrystallization steps may be necessary.
Poor Solubility of Starting Material (Hesperidin) Hesperidin is known to have poor water solubility.Consider enzymatic approaches or the use of hesperidin complexes (e.g., hesperidin-Cu(II) complex) to improve solubility and reaction efficiency.[5][7]
Difficulty in Isolating the Product The product may not crystallize properly from the reaction mixture.After hydrolysis, cool the solution to a low temperature (e.g., below 10°C) and allow sufficient time for crystallization (e.g., 24 hours).[1][2]

Data Presentation: Reaction Condition Optimization

Table 1: Synthesis of this compound from Hesperidin

ParameterCondition 1Condition 2Condition 3Reference(s)
Starting Material HesperidinHesperidinNeohesperidin[1],[2]
Alkaline Solution 5% NaOH5% KOHNaOH[1],[2]
Hesperidin:Alkali Ratio (w/w) 1:101:101:10[1],[2]
Catalyst Raney NickelRaney NickelThree-way Nickel[1],[2]
Catalyst Amount (% of Hesperidin) 3%-7%[1],[2]
Hydrogenation Temperature 40°C--[1]
Hydrogenation Time 3 hours-3 hours[1],[2]
Hydrolysis Acid HClHClHCl[1],[2]
Hydrolysis pH 222[1],[2]
Hydrolysis Time 5 hours5 hours5 hours[1],[2]
Crystallization Temperature < 10°C< 10°C< 10°C[1],[2]
Crystallization Time 24 hours24 hours24 hours[1],[2]
Purification Solvent (Ethanol) 45% (15x vol)55% (12x vol)50% (10x vol)[1],[2]
Final Purity (HPLC) 94.5%96.0%95.5%[1],[2]

Table 2: Synthesis of this compound from Hesperetin

ParameterConditionReference(s)
Starting Material Hesperetin[3]
Solvent Absolute Ethanol[3]
Hesperetin:Solvent Ratio (g:mL) 1:3[3]
Catalyst Platinum-iron-nickel hydroxide composite nanoparticles[3]
Catalyst Amount (% of Hesperetin) 0.5% - 1%[3]
Reaction Temperature Room Temperature[3]
Reaction Time 4-5 hours[3]
Purification Method Heating in purified water (1:3 w/w crude:water) to 80-90°C for 20-40 min, followed by hot centrifugation and drying.[3]
Final Yield At least 85%[3]

Experimental Protocols

Protocol 1: Synthesis from Hesperidin (One-Pot Method)

1. Catalytic Hydrogenation: a. In a suitable reactor, prepare a 5% aqueous solution of sodium hydroxide (NaOH). b. Add hesperidin to the NaOH solution in a 1:10 mass ratio (hesperidin:NaOH solution).[1] c. Add Raney nickel catalyst, equivalent to 3% of the mass of the hesperidin.[1] d. Heat the mixture to 40°C and carry out the hydrogenation reaction for 3 hours under a hydrogen atmosphere.[1]

2. Acid Hydrolysis: a. After the hydrogenation is complete, cool the reaction mixture. b. Adjust the pH of the solution to 2 using hydrochloric acid (HCl).[1] c. Heat the solution and maintain a reflux for 5 hours until the hydrolysis is complete.[1] d. Cool the solution to below 10°C and allow it to crystallize for 24 hours.[1] e. Collect the crude this compound product by suction filtration and dry.[1]

3. Purification: a. Recrystallize the crude product using a 45% ethanol solution (15 times the volume of the crude product).[1] b. Collect the purified crystals by suction filtration and dry to obtain the final product.[1]

Protocol 2: Synthesis from Hesperetin

1. Catalytic Hydrogenation: a. Add hesperetin and absolute ethanol to a reactor in a solid-to-liquid ratio of 1g:3mL.[3] b. Add a catalytic amount of platinum-iron-nickel hydroxide composite nanoparticles (0.5-1% of the hesperetin mass).[3] c. Stir the mixture at room temperature for 4-5 hours.[3] d. Evaporate the solvent under reduced pressure to obtain the crude this compound product.[3]

2. Purification: a. Add purified water to the crude product in a 1:3 mass ratio (crude product:water).[3] b. Heat the mixture to 80-90°C and stir for 30 minutes.[3] c. Centrifuge the mixture while hot.[3] d. Dry the resulting solid to obtain the purified this compound.[3]

Visualizations

Synthesis_from_Hesperidin Hesperidin Hesperidin Hydrogenation Catalytic Hydrogenation (Raney Ni, 40°C, 3h) Hesperidin->Hydrogenation Alkaline_Solution 5% NaOH or KOH Solution Alkaline_Solution->Hydrogenation Hesperidin_DHC Hesperidin Dihydrochalcone Hydrogenation->Hesperidin_DHC Acidification Acidification (HCl to pH 2) Hesperidin_DHC->Acidification Hydrolysis Hydrolysis (Reflux, 5h) Acidification->Hydrolysis Crystallization Crystallization (<10°C, 24h) Hydrolysis->Crystallization Crude_Product Crude Hesperetin Dihydrochalcone Purification Recrystallization (Ethanol) Crude_Product->Purification Crystallization->Crude_Product Final_Product Pure Hesperetin Dihydrochalcone Purification->Final_Product

Caption: Workflow for this compound synthesis from Hesperidin.

Synthesis_from_Hesperetin Hesperetin Hesperetin Hydrogenation Catalytic Hydrogenation (Pt-Fe-Ni Catalyst, RT, 4-5h) Hesperetin->Hydrogenation Solvent Absolute Ethanol Solvent->Hydrogenation Crude_Product Crude Hesperetin Dihydrochalcone Hydrogenation->Crude_Product Purification Purification (Hot Water Wash) Crude_Product->Purification Final_Product Pure Hesperetin Dihydrochalcone Purification->Final_Product

Caption: Workflow for this compound synthesis from Hesperetin.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Hydrogenation Check Hydrogenation Conditions (Time, Temp, Catalyst) Start->Check_Hydrogenation Check_Hydrolysis Check Hydrolysis Conditions (Time, pH) Start->Check_Hydrolysis Check_Purification Review Purification Protocol (Solvent, Temp) Start->Check_Purification Optimize_Conditions Optimize Reaction Parameters Check_Hydrogenation->Optimize_Conditions Check_Hydrolysis->Optimize_Conditions Improve_Purification Refine Purification Method Check_Purification->Improve_Purification Success Problem Resolved Optimize_Conditions->Success Improve_Purification->Success

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purity Analysis of Synthesized Hesperetin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purity analysis of synthesized Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC).

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for determining the purity of synthesized Hesperetin dihydrochalcone?

A1: The most common methods for analyzing the purity of synthesized this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2][3][4][5][6] HPLC is widely used for quantitative analysis of purity and impurities.[2][4][5] NMR is excellent for structural confirmation and identification of impurities.[1][3] MS provides molecular weight confirmation and can be coupled with chromatography for impurity identification.[1][3][7]

Q2: What are the potential impurities I should look for in my synthesized this compound?

A2: Common impurities can arise from the starting materials, side reactions, or incomplete reactions during synthesis. Since this compound is often synthesized from hesperidin, potential impurities include:

  • Hesperidin: The starting material.[8]

  • Hesperetin: An intermediate in the synthesis from hesperidin.[4]

  • Phloretin: A structurally related dihydrochalcone.[4]

  • This compound glucoside: A potential intermediate or side product.[4][6]

  • Residual solvents: From the reaction and purification steps (e.g., ethanol).[8]

Q3: What is the expected molecular weight of this compound?

A3: The molecular weight of this compound is approximately 304.3 g/mol .[1][][10]

Q4: What is a typical purity specification for synthesized this compound?

A4: Commercially available analytical standards of this compound typically have a purity of ≥98% as determined by HPLC.[5][11] Synthesized batches after purification can achieve purities in the range of 95% to over 97%.[8]

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing for this compound 1. Silanol (B1196071) interactions with the column. 2. Column degradation. 3. Inappropriate mobile phase pH.1. Use a base-deactivated column (e.g., C18 ODS). 2. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity.[2][3] 3. Replace the column if it's old or has been used extensively with harsh conditions.
Poor Resolution Between HDC and Impurities (e.g., Hesperetin) 1. Mobile phase composition is not optimal. 2. Inappropriate column. 3. Flow rate is too high.1. Optimize the mobile phase gradient. A gradient elution with acetonitrile (B52724) and acidified water is often effective.[2][3] 2. Ensure a high-quality C18 column is being used.[2][3] 3. Reduce the flow rate to improve separation efficiency.
Ghost Peaks in the Chromatogram 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, HPLC-grade solvents for the mobile phase. 2. Run a blank gradient (injecting mobile phase) to identify the source of the ghost peaks. 3. Implement a robust needle wash protocol in the autosampler method.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction.1. Use a column oven to maintain a constant temperature (e.g., 35 °C).[2] 2. Ensure accurate and consistent preparation of the mobile phase for each run. 3. Check the pump for leaks and ensure it is delivering a stable flow rate.
General Purity Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Purity After Synthesis and Initial Purification 1. Incomplete reaction. 2. Inefficient purification.1. Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. 2. Optimize the recrystallization procedure. Using a 50% ethanol (B145695) solution is a documented method for refining the product.[8] Multiple recrystallizations may be necessary.
Discrepancy Between HPLC Purity and NMR Purity 1. Presence of NMR-inactive impurities (e.g., inorganic salts). 2. Presence of impurities that co-elute with the main peak in HPLC but are visible in NMR. 3. Residual solvent not accounted for in HPLC analysis.1. Use a different analytical technique, such as quantitative NMR (qNMR), for a more accurate purity assessment. 2. Adjust the HPLC method (e.g., change the gradient, mobile phase, or column) to try and resolve co-eluting peaks. 3. Analyze the sample for residual solvents using Gas Chromatography (GC) or a specific NMR method.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific impurities present and the HPLC system used.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or acetic acid).

    • Methanol (B129727) (HPLC grade) for sample preparation.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.[2][3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2][3]

    • Gradient: A linear gradient can be optimized, for example, starting with a higher concentration of Mobile Phase A and increasing the concentration of Mobile Phase B over time to elute impurities and the main compound.

    • Flow Rate: 0.9 - 1.2 mL/min.[2][12]

    • Column Temperature: 35 °C.[2]

    • Detection Wavelength: UV detection, with the specific wavelength to be determined by running a UV scan of this compound (a wavelength around 280 nm is a good starting point for flavonoids).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.[12] Prepare a series of working standards by diluting the stock solution.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in methanol to a similar concentration as the standard solution.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (methanol) to ensure a clean baseline.

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Calculate the purity of the synthesized sample by comparing the peak area of this compound in the sample to the calibration curve. Purity is often expressed as a percentage area of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by ¹H NMR
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • TMS (Tetramethylsilane) as an internal standard (if not already in the solvent).

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Analysis:

    • Acquire a ¹H NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks.

    • Compare the chemical shifts, splitting patterns, and integrations to a reference spectrum of this compound or to predicted values to confirm the structure. Pay close attention to signals from potential impurities.

Data Presentation

Table 1: Comparison of Purity Results from Different Synthesis Batches

Batch IDSynthesis MethodPurification MethodPurity by HPLC (%)
HDC-01One-pot from HesperidinSingle Recrystallization (50% EtOH)95.5[8]
HDC-02One-pot from HesperidinSingle Recrystallization (55% EtOH)96.0[8]
HDC-03One-pot from HesperidinSingle Recrystallization (50% EtOH)97.1[8]
HDC-RefCommercial StandardN/A≥98.0[5][11]

Visualizations

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results Synthesis Synthesized HDC Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC-UV/MS (Quantitative Purity) Purification->HPLC NMR NMR (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Purity_Report Purity Report HPLC->Purity_Report NMR->Purity_Report MS->Purity_Report Pass Pass (>98%) Purity_Report->Pass Fail Fail (<98%) Purity_Report->Fail Fail->Purification Further Purification

Caption: General workflow for purity analysis of synthesized this compound.

HPLC_Analysis_Workflow start Start sample_prep Prepare Sample and Standard Solutions in Methanol start->sample_prep instrument_setup Set up HPLC: - C18 Column - Mobile Phase (ACN/H2O with Formic Acid) - Gradient Elution - Column Temp: 35°C sample_prep->instrument_setup equilibration Equilibrate Column instrument_setup->equilibration injection Inject Blank, Standards, and Sample equilibration->injection data_acquisition Acquire Chromatographic Data injection->data_acquisition data_analysis Analyze Data: - Integrate Peaks - Generate Calibration Curve - Calculate % Purity data_acquisition->data_analysis report Generate Report data_analysis->report

Caption: Step-by-step workflow for HPLC analysis of this compound.

Troubleshooting_Tree start Poor HPLC Result issue_resolution Poor Resolution? start->issue_resolution issue_tailing Peak Tailing? start->issue_tailing issue_retention Inconsistent Retention Time? start->issue_retention sol_resolution Optimize Gradient or Reduce Flow Rate issue_resolution->sol_resolution Yes sol_tailing Add Acid to Mobile Phase or Use B-D Column issue_tailing->sol_tailing Yes sol_retention Check Column Temperature and Pump issue_retention->sol_retention Yes end Improved Result sol_resolution->end sol_tailing->end sol_retention->end

Caption: Decision tree for troubleshooting common HPLC issues.

References

Preventing degradation of Hesperetin dihydrochalcone in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hesperetin Dihydrochalcone (HDC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of HDC in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the integrity of your solutions and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered when working with this compound in solution, focusing on preventing its degradation.

Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I resolve this?

A1: this compound has very low solubility in aqueous solutions, which is a primary reason for cloudiness or precipitation. This can be mistaken for degradation. HDC is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and 1,2-propanediol.[1][2]

  • Troubleshooting:

    • Use of Co-solvents: Prepare a stock solution of HDC in an appropriate organic solvent such as ethanol, DMSO, or 1,2-propanediol before diluting it to the final concentration in your aqueous buffer.[1][2] For cell culture experiments, ensure the final concentration of the organic solvent is compatible with your cells.

    • pH Adjustment: While specific data for HDC is limited, its precursor, Neohesperidin Dihydrochalcone (NHDC), is most stable in a pH range of 3-5.[3] Degradation increases in more acidic or alkaline conditions. It is advisable to maintain your HDC solution in a slightly acidic to neutral buffer.

    • Solubility Enhancers: Consider using solubility enhancers such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that improve the aqueous solubility of flavonoids like hesperetin.[4]

Q2: I am concerned about the degradation of my this compound solution during storage. What are the optimal storage conditions?

A2: The stability of HDC in solution is influenced by temperature, light, and pH.

  • Troubleshooting:

    • Temperature: Store HDC solutions at low temperatures, such as 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles. Studies on the related compound hesperidin (B1673128) show that higher temperatures accelerate degradation.[1]

    • Light Exposure: Protect your HDC solutions from light by using amber vials or by wrapping the container in aluminum foil. Flavonoids can be susceptible to photodegradation.[5]

    • pH: As mentioned, a slightly acidic to neutral pH is likely to be optimal for the stability of HDC.[3]

    • Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

Q3: How can I be sure that my this compound is not degrading during my experiment?

A3: Regular monitoring of the concentration and purity of your HDC solution is crucial.

  • Troubleshooting:

    • Analytical Monitoring: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of HDC over the course of your experiment. A decrease in the peak area corresponding to HDC and the appearance of new peaks can indicate degradation.

    • Control Samples: Always include control samples of your HDC solution that are not subjected to the experimental conditions to differentiate between experimental effects and degradation.

    • Freshly Prepared Solutions: Whenever possible, prepare fresh solutions of HDC for your experiments to minimize the impact of any potential degradation during storage.

Quantitative Data on Stability

Direct quantitative data on the degradation of this compound is limited. However, stability data for HDC in a specific solvent and for its precursor, Neohesperidin Dihydrochalcone (NHDC), under various conditions can provide valuable insights.

Table 1: Stability of this compound in 1,2-Propanediol

Concentration (% w/w)Storage ConditionsDurationRecovery (%)
5, 10, 15, 2040°C in the dark4 weeks>89.9
2040°C, 5 bar oxygen pressure168 hours>92.9

Data from an accelerated stability study. A 4-week duration in this study is considered equivalent to 4 months of shelf life at room temperature.[2]

Table 2: Degradation of Neohesperidin Dihydrochalcone (a precursor to HDC) in Aqueous Solution

pHTemperature (°C)Half-life (t½)
1.06014.4 hours
2.06011.8 days
3.06036.1 days
4.06045.2 days
5.06037.0 days
6.06012.8 days
7.0601.9 days

These data indicate that the precursor to HDC is most stable in the pH range of 3-5.[3]

Experimental Protocols

Protocol for Preparing a Stable this compound Solution

This protocol provides a general procedure for preparing an HDC solution for in vitro experiments.

Materials:

  • This compound (HDC) powder

  • Dimethyl sulfoxide (B87167) (DMSO) or 1,2-Propanediol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of HDC powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or 1,2-propanediol to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the HDC is completely dissolved. This may require gentle warming (e.g., 37°C).

  • Working Solution Preparation:

    • Serially dilute the stock solution with the same solvent to create intermediate concentrations if needed.

    • To prepare the final working solution, add the required volume of the stock or intermediate solution to your pre-warmed aqueous experimental buffer.

    • Vortex immediately after adding the HDC solution to the buffer to ensure it is well-dispersed and to prevent precipitation.

    • Ensure the final concentration of the organic solvent in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

  • Storage:

    • Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light.

    • Prepare fresh working solutions for each experiment.

Protocol for Stability Assessment of this compound using HPLC

This protocol outlines a method for conducting a forced degradation study to assess the stability of HDC under various stress conditions.

1. Preparation of HDC Solution:

  • Prepare a stock solution of HDC in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the HDC stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix the HDC stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the HDC stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate the HDC stock solution at an elevated temperature (e.g., 60-80°C) in a temperature-controlled oven.

  • Photodegradation: Expose the HDC stock solution to UV light (e.g., 254 nm or 365 nm) or sunlight for a defined period. A control sample should be kept in the dark.

3. Sample Analysis by HPLC:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acid and base hydrolyzed samples if necessary.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated HPLC method. A typical method for related flavonoids involves:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small amount of acid like formic acid or acetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where HDC has maximum absorbance (e.g., around 280 nm).

    • Quantification: Calculate the percentage of HDC remaining at each time point by comparing the peak area to that of an unstressed control sample.

4. Data Analysis:

  • Plot the percentage of remaining HDC against time for each stress condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizations

Degradation Pathway of Neohesperidin Dihydrochalcone

G NHDC Neohesperidin Dihydrochalcone HDC_glucoside This compound 4'-β-D-glucoside NHDC->HDC_glucoside Deglucosylation (Microbiota) HDC This compound HDC_glucoside->HDC Deglucosylation PropionicAcid 3-(3-hydroxy-4-methoxyphenyl) propionic acid HDC->PropionicAcid Hydrolysis Phloroglucinol Phloroglucinol HDC->Phloroglucinol Hydrolysis

Caption: Proposed degradation pathway of Neohesperidin Dihydrochalcone.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare HDC Stock Solution Acid Acid Hydrolysis Prep->Acid Base Alkaline Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photodegradation Prep->Photo Sampling Time-point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Kinetics, t½) HPLC->Data

Caption: Workflow for forced degradation stability testing of HDC.

References

Technical Support Center: Hesperetin Dihydrochalcone (HDC) Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of Hesperetin Dihydrochalcone (B1670589) (HDC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of HDC. The questions are designed to guide you from problem identification to resolution.

Category 1: Chromatographic & Peak Shape Issues

Q1: Why is my Hesperetin dihydrochalcone peak tailing?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1][2] It can compromise peak integration and reduce resolution.[3] The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, unbonded silanol groups on the silica-based C18 column can interact strongly with polar analytes like HDC, causing tailing.[1][4]

  • Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of HDC, causing variable interactions with the column.[5]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[3][5]

Solutions:

  • Adjust Mobile Phase pH: Use a low-pH mobile phase (e.g., pH 2.5-3.0) with an additive like 0.1% formic acid to suppress the ionization of silanol groups.[1]

  • Reduce Sample Concentration: Dilute your sample or reduce the injection volume to prevent column overload.[2]

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups and are less prone to tailing.[1]

  • Flush the Column: Implement a regular column flushing routine with a strong solvent (like 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants.[6]

Q2: My HDC peak is fronting. What is the cause?

A2: Peak fronting, the inverse of tailing where the first half of the peak is broad, is often caused by:

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.[2]

  • Concentration Overload: Injecting a sample that is too concentrated can cause fronting.[5]

  • Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[3]

Solutions:

  • Check Sample Solubility: Ensure HDC is completely dissolved. You may need to sonicate the sample or use a different solvent.[7]

  • Dilute the Sample: Reduce the concentration of your sample.[2]

  • Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, it should ideally be weaker than the mobile phase.[3]

Q3: The retention time for my HDC peak is shifting between injections. Why?

A3: Retention time (RT) shifts can invalidate your results. Common causes include:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant RT shifts.[6]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.[6]

  • Pump Malfunction: Fluctuations in pump pressure or flow rate will directly affect retention times.[6]

  • Column Temperature Changes: Variations in the column oven temperature can cause RT to drift.[8]

Solutions:

  • Prepare Mobile Phase Carefully: Use a graduated cylinder for accurate measurements and ensure thorough mixing. Prepare fresh mobile phase daily.

  • Ensure Proper Equilibration: Equilibrate the column for at least 15-30 minutes with the mobile phase, or until a stable baseline is achieved, before starting a sequence.

  • Check Pump Performance: Monitor the pump pressure for fluctuations. Purge the pump to remove air bubbles.[9]

  • Use a Column Oven: Maintain a constant column temperature (e.g., 35 °C) to ensure reproducible chromatography.[10][11]

Category 2: Baseline and Sensitivity Issues

Q4: I'm observing a noisy or drifting baseline. How can I fix it?

A4: A stable baseline is critical for accurate quantification. Noise or drift can be caused by:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can create a noisy baseline, especially in gradient elution.

  • Air Bubbles: Air bubbles in the pump or detector cell are a common source of baseline noise.[9]

  • Detector Lamp Issues: An aging detector lamp can cause baseline drift.

  • Column Bleed: Degradation of the column's stationary phase can lead to a rising baseline, particularly at higher temperatures or in gradient analysis.

Solutions:

  • Use High-Purity Solvents: Use HPLC-grade solvents and additives. Filter and degas the mobile phase before use.[12]

  • Degas Solvents: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[9]

  • Purge the System: Purge the pump and detector flow cell to remove any trapped air.[12]

  • Check Detector Lamp: Note the lamp's usage hours and replace it if necessary.

Q5: The sensitivity for my HDC peak is low. How can I improve it?

A5: Low sensitivity can be due to several factors:

  • Suboptimal Detection Wavelength: The chosen wavelength may not be the absorbance maximum (λmax) for HDC.

  • Sample Degradation: HDC may be unstable in the prepared solution. Studies show HDC is generally stable at acidic pH values (pH 2-4) but can degrade under certain conditions.[13][14]

  • Low Sample Concentration: The amount of analyte injected is below the method's limit of detection.

  • Detector Malfunction: Issues with the detector lamp or flow cell can reduce signal intensity.[12]

Solutions:

  • Optimize Wavelength: Determine the λmax of HDC in your mobile phase using a UV-Vis spectrophotometer or a DAD/PDA detector. A common wavelength for related flavonoids is around 280-288 nm.

  • Ensure Sample Stability: Prepare samples fresh and store them appropriately (e.g., refrigerated and protected from light).[15] HDC is reported to be stable for extended periods under acidic conditions.[13]

  • Increase Sample Concentration: If possible, concentrate the sample or increase the injection volume (while being mindful of potential overload).

  • Check Detector Performance: Verify detector lamp energy and ensure the flow cell is clean.[9]

Quantitative Data & Experimental Protocols

Table 1: HPLC Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with free silanols on the column.[1]Lower mobile phase pH to ~2.5-3.0 with 0.1% formic or acetic acid.[1]
Column overload (mass overload).Reduce sample concentration or injection volume.[5]
Peak Fronting Poor sample solubility in injection solvent.Use a weaker injection solvent, ideally the mobile phase itself.[3]
Column overload (concentration overload).Dilute the sample.[5]
Shifting Retention Time Inconsistent mobile phase composition or flow rate.[6]Prepare mobile phase accurately; purge and prime the pump.[6][9]
Column temperature fluctuations.[8]Use a thermostatically controlled column compartment.[10][11]
Noisy Baseline Air bubbles in the system.[9]Degas the mobile phase and purge the pump/detector.[9]
Contaminated mobile phase or solvents.Use fresh, HPLC-grade solvents and filter the mobile phase.
Low Sensitivity Suboptimal detection wavelength.Determine λmax of HDC (typically ~280-288 nm).
Sample degradation.[14]Prepare samples fresh; store in amber vials at 2-8 °C.[15]
Protocol: Standard HPLC Method for this compound Quantification

This protocol provides a robust starting point for the quantification of HDC.

1. Materials and Reagents:

  • This compound (HDC) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (ACS grade or higher)

  • Ultrapure Water (18.2 MΩ·cm)

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of HDC reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[16]

  • Working Solutions (e.g., 1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. Store all solutions at 2-8 °C and protect from light.[16]

3. Sample Preparation:

  • Accurately weigh the sample containing HDC.

  • Extract HDC using a suitable solvent (e.g., methanol) with the aid of sonication for ~15 minutes.[7]

  • Centrifuge the extract (e.g., at 10,000 rpm for 5 minutes) to pellet insoluble matter.[7]

  • Filter the supernatant through a 0.22 or 0.45 µm syringe filter into an HPLC vial.[17]

4. HPLC Operating Conditions:

  • A validated method for related flavonoids uses the following as a starting point:[10][11]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Gradient Elution (example below)
Flow Rate 0.9 - 1.2 mL/min[7][10]
Column Temperature 35 °C[10][11]
Detection Wavelength ~284 nm
Injection Volume 10 - 20 µL

5. Example Gradient Elution Program:

Time (min)% Solvent A (0.1% Formic Acid)% Solvent B (Acetonitrile)
0.090%10%
20.050%50%
25.010%90%
28.090%10%
30.090%10%

Visual Guides & Workflows

HPLC Troubleshooting Workflow

This diagram provides a logical flow for diagnosing common HPLC peak shape problems.

G cluster_0 start Start: Peak Shape Issue (Tailing, Fronting, Splitting) q1 Is the peak symmetrical? start->q1 q2 Is the back half wider? (Tailing) q1->q2 No good_peak Peak is Symmetrical (Issue Resolved or Not Peak Shape) q1->good_peak Yes a1_no No cause_tail Potential Causes: - Secondary Silanol Interactions - Column Overload (Mass) - Mobile Phase pH Issue q2->cause_tail Yes q3 Is the front half wider? (Fronting) q2->q3 No sol_tail Solutions: 1. Lower mobile phase pH (e.g., add 0.1% Formic Acid) 2. Reduce sample concentration 3. Use end-capped column cause_tail->sol_tail a2_no No cause_front Potential Causes: - Poor Sample Solubility - Injection Solvent Too Strong - Overload (Concentration) q3->cause_front Yes cause_split Potential Causes: - Clogged Column Frit - Column Void/Damage - Sample Precipitation on Column q3->cause_split No (Split/Other) sol_front Solutions: 1. Match injection solvent to mobile phase 2. Reduce sample concentration 3. Ensure complete sample dissolution cause_front->sol_front a3_no No (e.g., Split Peak) sol_split Solutions: 1. Reverse-flush the column 2. Filter all samples (0.22 µm) 3. Replace column if damaged cause_split->sol_split

Caption: Troubleshooting logic for HPLC peak shape analysis.
General HPLC Quantification Workflow

This diagram outlines the standard experimental process for quantifying HDC.

G cluster_workflow Quantification Workflow prep_std 1. Prepare Standard Stock & Working Solutions hplc_setup 3. HPLC System Setup (Equilibrate Column, Purge Pump) prep_std->hplc_setup prep_sample 2. Prepare Sample (Extraction, Filtration) prep_sample->hplc_setup cal_curve 4. Run Calibration Curve (Inject Standards) hplc_setup->cal_curve run_samples 5. Run Samples (Inject Unknowns) cal_curve->run_samples integration 6. Peak Integration & Data Processing run_samples->integration quant 7. Quantification (Calculate Concentration) integration->quant

Caption: Standard workflow for HDC quantification via HPLC.
Hesperetin's Role in the Nrf2 Signaling Pathway

Hesperetin, the aglycone of Hesperidin and structurally related to HDC, is known to exert antioxidant effects by activating the Nrf2 signaling pathway.[18][19] This pathway is crucial for cellular defense against oxidative stress.

G Hesperetin Hesperetin Keap1 Keap1 Hesperetin->Keap1 inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 promotes degradation (inactivated) ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds to ARE Antioxidant Antioxidant Gene Expression (e.g., HMOX1, GCLC) ARE->Antioxidant activates transcription Protection Cellular Protection Antioxidant->Protection

Caption: Simplified diagram of Hesperetin's activation of the Nrf2 pathway.

References

Technical Support Center: Enhancing the Sweetness Profile of Hesperetin Dihydrochalcone (HDC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the sweetness profile of HDC in your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is Hesperetin Dihydrochalcone (HDC) and why is it used as a sweetener?

A1: this compound (HDC) is a flavonoid compound derived from the hydrogenation of hesperetin, which is naturally found in citrus fruits. It is known for its intense sweetness, making it a potent, low-calorie sweetening agent. Beyond its sweetness, HDC is also utilized for its flavor-modifying properties, including the ability to mask bitterness.

Q2: What are the main challenges encountered when formulating with HDC?

A2: The primary challenges when working with HDC include:

  • Poor Aqueous Solubility: HDC has limited solubility in water, which can complicate its incorporation into aqueous-based formulations.

  • Lingering Sweet Aftertaste: Like many high-intensity sweeteners, HDC can exhibit a delayed sweetness onset and a lingering aftertaste that may be undesirable in some applications.[1]

  • Potential for Bitterness or Off-Notes: While HDC is an effective bitterness blocker, at certain concentrations or in specific formulations, it can contribute its own off-notes if not properly optimized.

Q3: How can the sweetness of HDC be enhanced?

A3: The sweetness of HDC is most effectively enhanced through synergistic blending with other high-intensity or bulk sweeteners. This approach can lead to a more rounded and sugar-like taste profile, improve the temporal profile (reducing lingering aftertaste), and potentially reduce the total amount of sweetener required.

Troubleshooting Guides

Issue 1: Poor Solubility of HDC in Aqueous Solutions

Symptom: HDC precipitates out of solution or fails to dissolve completely in an aqueous-based formulation.

Possible Causes:

  • Exceeding the solubility limit of HDC in water.

  • Suboptimal pH of the solution.

  • Lack of appropriate co-solvents.

Solutions:

  • Optimize Solvent System:

    • Co-solvents: Incorporate food-grade co-solvents such as ethanol (B145695) or propylene (B89431) glycol into your formulation. The solubility of hesperetin, the precursor to HDC, is significantly higher in alcohols and other organic solvents compared to water.

    • Temperature: Gently heating the solvent during dissolution can increase the solubility of HDC. However, stability at elevated temperatures should be verified for the final application.

  • Adjust pH: The solubility of flavonoids like hesperetin is pH-dependent. Experiment with adjusting the pH of your formulation to determine the optimal range for HDC solubility.

  • Create Sweetener Blends: Blending HDC with more soluble sweeteners, such as sodium saccharin (B28170) or sodium cyclamate, can improve its overall solubility in the final product.

  • Formulation Technologies: For solid dosage forms or powdered products, consider techniques like spray drying or creating amorphous solid dispersions with polymers to enhance the dissolution rate and apparent solubility.

Issue 2: Lingering Sweet or Bitter Aftertaste

Symptom: A noticeable and persistent sweet or slightly bitter aftertaste is perceived after tasting the formulation containing HDC.

Possible Causes:

  • High concentration of HDC.

  • Lack of complementary sweeteners to round out the taste profile.

Solutions:

  • Synergistic Blending: This is the most effective strategy.

    • Combine HDC with other high-intensity sweeteners that have a faster sweetness onset, such as aspartame (B1666099) or acesulfame-K.

    • A study on the related neohesperidin (B1678168) dihydrochalcone found that a mixture where it contributed 25% of the total sweetness, with saccharin (64%) and cyclamate (11%), resulted in a taste sensation of good quality.[1]

    • Experiment with blends of HDC and steviol (B1681142) glycosides (e.g., Rebaudioside A) or monk fruit extracts (mogrosides) to achieve a more balanced and sugar-like profile.

  • Concentration Optimization: Systematically reduce the concentration of HDC in your formulation while evaluating the impact on both sweetness and aftertaste. A lower concentration in a synergistic blend may provide the desired sweetness without the lingering aftertaste.

  • Flavor Modulators: Incorporate natural flavors or taste modulators that are designed to reduce lingering sweetness and block bitterness.

Issue 3: Inconsistent Sweetness Perception in Sensory Panels

Symptom: Sensory panel results for HDC-containing formulations show high variability or do not align with expected sweetness levels.

Possible Causes:

  • Panelist fatigue or adaptation to high-intensity sweeteners.

  • Improper sample presentation and evaluation protocol.

  • Genetic variation in taste perception among panelists (e.g., "tasters" vs. "nontasters" of certain bitter compounds can perceive the intensity of some sweeteners differently).

Solutions:

  • Structured Sensory Protocol: Implement a rigorous sensory evaluation protocol.

    • Provide panelists with adequate rest periods between samples.

    • Use a palate cleanser (e.g., unsalted crackers, room temperature water) between samples.

    • Randomize the order of sample presentation for each panelist to minimize order effects.

  • Panelist Training: Ensure panelists are adequately trained in evaluating the sensory attributes of high-intensity sweeteners, including sweetness onset, intensity, and aftertaste.

  • Appropriate Reference Standards: Use a range of sucrose (B13894) solutions as reference standards for sweetness intensity to anchor the panelists' ratings.

Data Presentation

Table 1: Solubility of Hesperetin (HDC Aglycone) in Various Solvents at 298.15 K (25°C)

SolventMolar Solubility (mol/L)Grams per Liter (g/L)
Water~1.65 x 10⁻⁵~0.005
Methanol1.95 x 10⁻²5.90
Ethanol1.15 x 10⁻²3.48
Acetone8.25 x 10⁻²24.93
Ethyl Acetate1.94 x 10⁻³0.59

Data for hesperetin, the direct precursor to HDC. Solubility of HDC is expected to follow similar trends.

Table 2: Example of a Synergistic Sweetener Blend with a Dihydrochalcone

Sweetener ComponentContribution to Total SweetnessPurpose in Blend
Neohesperidin Dihydrochalcone25%Provides intense, lingering sweetness and masks bitterness.
Sodium Saccharin64%Offers a rapid onset of sweetness to balance the temporal profile.
Sodium Cyclamate11%Contributes to the overall sweetness and improves solubility.

This blend was reported to produce a taste sensation of good quality in soft drink applications.[1]

Experimental Protocols

Protocol 1: Sensory Analysis of HDC Sweetness Profile

Objective: To quantitatively and descriptively assess the sweetness intensity, temporal profile, and any off-notes of HDC in a solution.

Materials:

  • HDC powder

  • Deionized water or desired beverage base

  • Sucrose for reference standards

  • 50 mL beakers with 3-digit random codes

  • Palate cleansers (e.g., unsalted crackers, room temperature deionized water)

  • Trained sensory panel (10-15 members)

Methodology:

  • Panelist Training: Train panelists to identify and rate sweetness intensity, bitterness, metallic notes, and lingering aftertaste on a structured scale (e.g., a 15-cm line scale or a category scale).

  • Reference Standards: Prepare sucrose solutions at varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as anchors for sweetness intensity.

  • Sample Preparation:

    • Prepare a stock solution of HDC in a suitable solvent if necessary (e.g., 50:50 ethanol:water).

    • Prepare test samples of HDC in the desired base (e.g., deionized water) at various concentrations.

    • Also prepare samples of sweetener blends if evaluating synergy.

  • Evaluation Procedure:

    • Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths.

    • Provide each panelist with 15-20 mL of each sample at room temperature.

    • Instruct panelists to rinse with water before the first sample.

    • Present samples in a randomized order.

    • Panelists should take the entire sample into their mouth, hold for 5 seconds, and then expectorate or swallow (be consistent).

    • Panelists will then rate the sensory attributes on the provided scorecard at specific time points (e.g., immediately, 30 seconds, 60 seconds, 90 seconds) to capture the temporal profile.

    • A mandatory 1-2 minute rest period with palate cleansing is required between samples.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples in sweetness intensity and off-notes.

Protocol 2: Determination of HDC Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of HDC in a specific solvent system at a controlled temperature.

Materials:

  • HDC powder

  • Selected solvent (e.g., deionized water, pH-adjusted buffer, ethanol/water mixture)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (UV)

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation: Add an excess amount of HDC powder to a series of glass vials. This is to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points to confirm that the concentration is no longer increasing.

  • Sample Separation:

    • After shaking, allow the vials to stand for a short period to let the excess solid settle.

    • Carefully pipette a sample from the supernatant and centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining undissolved solid.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with the mobile phase used for HPLC analysis.

    • Inject the diluted sample into the HPLC system.

    • Quantify the concentration of HDC by comparing the peak area to a standard curve prepared with known concentrations of HDC.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualizations

Signaling Pathways

Sweet_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane T1R2 T1R2 G_protein G-protein (Gustducin) T1R2->G_protein activates T1R3 T1R3 T1R3->G_protein activates PLCb2 PLCβ2 IP3 IP3 PLCb2->IP3 produces TRPM5 TRPM5 (Ion Channel) Depolarization Cell Depolarization TRPM5->Depolarization causes Na⁺ influx HDC HDC (Sweetener) HDC->T1R2 binds G_protein->PLCb2 activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Ca_release->TRPM5 opens Signal Signal to Brain (Sweet Perception) Depolarization->Signal leads to Bitter_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane T2R T2R (Bitter Receptor) G_protein G-protein (Gustducin) T2R->G_protein activates PLCb2 PLCβ2 IP3 IP3 PLCb2->IP3 produces TRPM5 TRPM5 (Ion Channel) Depolarization Cell Depolarization TRPM5->Depolarization causes Na⁺ influx Bitter_Compound Bitter Compound Bitter_Compound->T2R binds G_protein->PLCb2 activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Ca_release->TRPM5 opens Signal Signal to Brain (Bitter Perception) Depolarization->Signal leads to Experimental_Workflow start Start: Formulation Challenge (e.g., Lingering Aftertaste) solubility 1. Solubility Assessment (Protocol 2) start->solubility blend 2. Design Sweetener Blends (e.g., HDC + Stevia) solubility->blend sensory 3. Sensory Evaluation (Protocol 1) blend->sensory analysis 4. Data Analysis (Statistical Tests) sensory->analysis decision Optimized Profile? analysis->decision decision->blend  No, iterate end End: Final Formulation decision->end  Yes

References

Reducing lingering aftertaste of dihydrochalcone sweeteners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrochalcone (B1670589) sweeteners. The information provided is intended to help address common challenges encountered during experimentation, with a focus on mitigating the characteristic lingering aftertaste of these high-intensity sweeteners.

Troubleshooting Guides

Issue: Lingering Sweet Aftertaste

The most common issue encountered with dihydrochalcone sweeteners, such as Neohesperidin (B1678168) Dihydrochalcone (NHDC), is a delayed onset of sweetness followed by a persistent, licorice-like aftertaste.[1][2] This can interfere with sensory evaluation and the overall palatability of formulations.

Potential Causes and Solutions:

Potential CauseProposed SolutionQuantitative Data/Effectiveness
Strong/Prolonged Receptor Binding: Dihydrochalcones bind to a site on the T1R3 subunit of the T1R2/T1R3 sweet taste receptor.[3][4][5] The slow dissociation from this receptor is hypothesized to contribute to the lingering perception of sweetness.Use of Taste Modulators/Blockers: Certain compounds can interact with the sweet taste receptor to modulate the taste profile. For example, taste modulators can shorten the arrival of the sweet taste and reduce the lingering aftertaste.[6]Specific quantitative data on the percentage reduction of aftertaste with commercially available modulators for dihydrochalcones is limited in publicly available literature. However, they are reported to block lingering notes and bitterness from high-intensity sweeteners in general.[6]
Molecular Structure: The inherent chemical structure of dihydrochalcones is believed to be responsible for the characteristic aftertaste. Attempts to synthesize analogs without this aftertaste have been largely unsuccessful.Blending with Other Sweeteners: Combining dihydrochalcone sweeteners with other high-intensity or bulk sweeteners can create a more balanced and sucrose-like taste profile, effectively masking the lingering aftertaste.[1][7]A mixture of NHDC (contributing 25% of total sweetness), saccharin (B28170) (64%), and cyclamate (11%) was found to produce a good quality taste sensation in soft drinks.[1] Blends of high-intensity sweeteners are generally more sucrose-like than individual sweeteners.[7]
Hydrophobicity: The hydrophobic nature of the dihydrochalcone molecule may play a role in its temporal taste properties.Encapsulation with Cyclodextrins: β-cyclodextrin has been investigated for its ability to encapsulate hydrophobic molecules and modify taste perception.[8][9][10]The addition of β-cyclodextrin to a 100 ppm NHDC solution showed a significant reduction in aftertaste (p<0.01). However, the intensity of sweetness decreased more rapidly than the aftertaste.[11]
Purity and Degradation: Impurities or degradation products in the sweetener sample could potentially contribute to off-flavors and aftertaste.Purity Analysis and Control: Employing analytical techniques to ensure the purity of the dihydrochalcone sweetener and to detect any potential degradation products is crucial.High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are effective methods for the determination and purity analysis of NHDC.[11][12][13][14]
Enzymatic Modification: The glycosidic linkages in dihydrochalcones could be targets for enzymatic modification to alter the taste profile.Enzymatic Hydrolysis: A novel yeast-mediated hydrogenation and subsequent whole-cell catalytic hydrolysis has been developed to synthesize NHDC and its hydrolyzed derivatives, which may possess different taste profiles.[15]The conversion of NHDC and the proportion of hydrolysis products can be controlled by adjusting reaction conditions.[15] Sensory data on the aftertaste of these specific enzymatic products is not yet widely available.

Frequently Asked Questions (FAQs)

Q1: What causes the lingering aftertaste of dihydrochalcone sweeteners?

A1: The lingering aftertaste is believed to be a result of the strong and prolonged interaction of the dihydrochalcone molecule with the T1R2/T1R3 sweet taste receptor, specifically binding to the T1R3 subunit.[3][4][5] The slow dissociation from the receptor leads to a persistent sweet sensation. The inherent molecular structure of dihydrochalcones also plays a significant role.

Q2: How does the sweetness intensity of Neohesperidin Dihydrochalcone (NHDC) compare to sucrose (B13894)?

A2: NHDC is a high-intensity sweetener, approximately 1500-1800 times sweeter than sucrose at threshold concentrations.[16]

Q3: Are there any analytical methods to confirm the purity of my dihydrochalcone sweetener sample?

A3: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining the purity of NHDC.[11][12][13] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for sensitive detection and quantification.[14][17][18]

Q4: Can blending NHDC with other sweeteners completely eliminate the aftertaste?

A4: While blending can significantly improve the overall taste profile and make it more sucrose-like, it may not completely eliminate the aftertaste for all individuals or in all applications. The goal of blending is to create a synergistic effect where the temporal profiles of the different sweeteners complement each other, leading to a more rounded and less lingering sweetness.[1][7]

Q5: What is the role of cyclodextrins in reducing aftertaste?

A5: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate hydrophobic molecules like dihydrochalcones.[8][10] This encapsulation can reduce the interaction of the sweetener with the taste receptors, thereby potentially reducing the intensity and duration of the aftertaste. However, studies have shown that it may also reduce the desired sweetness.[11]

Experimental Protocols

Protocol 1: Time-Intensity (TI) Sensory Analysis for Aftertaste Evaluation

This protocol outlines a method for quantifying the temporal profile of sweetness and aftertaste of dihydrochalcone sweeteners.

1. Panelist Selection and Training:

  • Recruit 10-15 panelists who are experienced in sensory evaluation.

  • Train panelists on the use of the time-intensity scale and software.

  • Familiarize panelists with the specific taste attributes to be evaluated (e.g., sweetness onset, maximum intensity, lingering sweetness, licorice aftertaste).

2. Sample Preparation:

  • Prepare aqueous solutions of the dihydrochalcone sweetener at a concentration equi-sweet to a reference sucrose solution (e.g., 5% w/v sucrose).

  • Prepare solutions of the sweetener with the aftertaste-reducing agent (e.g., in a blend, with a taste modulator, or with cyclodextrin) at the same equi-sweet concentration.

  • Prepare a reference sucrose solution.

  • All samples should be presented at a standardized temperature (e.g., 22°C) in coded, identical containers.

3. Evaluation Procedure:

  • Panelists should rinse their mouths with purified water before evaluating each sample.

  • Present a 10 mL aliquot of the sample to each panelist.

  • Instruct panelists to take the entire sample into their mouths, hold for 5 seconds, and then expectorate.

  • Immediately after expectorating, panelists should start rating the perceived intensity of "sweetness" and "lingering aftertaste" on separate unstructured line scales using specialized time-intensity software.

  • The rating should continue for a predetermined duration (e.g., 180 seconds) to capture the full temporal profile.

  • A mandatory break of at least 5 minutes with water rinsing should be enforced between samples to minimize carry-over effects.

4. Data Analysis:

  • The software will generate time-intensity curves for each panelist and each sample.

  • From these curves, extract key parameters:

    • Imax: Maximum intensity.

    • Tmax: Time to reach maximum intensity.

    • Dur: Total duration of the sensation.

    • Area Under the Curve (AUC): Represents the total perceived intensity over time.

    • Rate of Onset: Slope of the curve from onset to Tmax.

    • Rate of Decay: Slope of the curve from Tmax to the end of the sensation.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the temporal profiles of the different samples.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Neohesperidin Dihydrochalcone (NHDC)

This protocol provides a method for assessing the purity of an NHDC sample.

1. Materials and Reagents:

  • NHDC standard (analytical grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or phosphoric acid)

  • Methanol (B129727) (for extraction of solid samples)

  • C18 solid-phase extraction (SPE) cartridges

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of NHDC standard in methanol-water (e.g., 50:50 v/v) and create a series of dilutions for a calibration curve.

  • Liquid Samples: Dilute the sample with methanol-water (e.g., 20:80 v/v).

  • Solid Samples: Extract a known weight of the sample with methanol. Evaporate the methanol and redissolve the residue in methanol-water (e.g., 20:80 v/v).

  • Sample Cleanup (if necessary): Pass the sample solution through a C18 SPE cartridge. Wash the cartridge with water and a low-concentration methanol-water mixture. Elute the NHDC with a higher concentration methanol-water mixture (e.g., 70:30 v/v).

4. HPLC Conditions:

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid). For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 282 nm.

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Identify the NHDC peak in the chromatogram based on the retention time of the standard.

  • Calculate the purity of the sample by determining the area of the NHDC peak as a percentage of the total area of all peaks in the chromatogram.

  • Quantify the amount of NHDC in the sample using the calibration curve generated from the standard solutions.

Visualizations

Sweet_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_cell Intracellular Signaling Sweetener Dihydrochalcone Sweetener T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds to T1R3 subunit G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Ca²⁺ Release ER->Ca_release Stimulates TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_Signal Signal to Brain (Sweet Perception) ATP_release->Nerve_Signal Activates nerve fibers

Caption: Sweet Taste Signaling Pathway for Dihydrochalcone Sweeteners.

Aftertaste_Reduction_Workflow cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Lingering Aftertaste in Dihydrochalcone Sweetener Formulation Blending Blending with other sweeteners Problem->Blending Modulators Use of Taste Modulators Problem->Modulators Encapsulation Encapsulation (e.g., Cyclodextrins) Problem->Encapsulation Sensory_Analysis Time-Intensity Sensory Analysis Blending->Sensory_Analysis Analytical_Chem Analytical Chemistry (HPLC/LC-MS) Blending->Analytical_Chem Modulators->Sensory_Analysis Modulators->Analytical_Chem Encapsulation->Sensory_Analysis Encapsulation->Analytical_Chem Optimized_Formulation Optimized Formulation with Reduced Aftertaste Sensory_Analysis->Optimized_Formulation Analytical_Chem->Optimized_Formulation

Caption: Experimental Workflow for Reducing Dihydrochalcone Aftertaste.

Logical_Relationships_Aftertaste_Reduction cluster_issue Core Issue cluster_approaches Reduction Approaches cluster_methods Specific Methods cluster_goal Primary Goal Aftertaste Lingering Aftertaste Formulation Formulation Modification Aftertaste->Formulation Ingredient Ingredient Interaction Aftertaste->Ingredient Sweetener_Blends Sweetener Blends Formulation->Sweetener_Blends Taste_Modulators Taste Modulators Formulation->Taste_Modulators Cyclodextrins Cyclodextrins Ingredient->Cyclodextrins Enzymatic_Mod Enzymatic Modification Ingredient->Enzymatic_Mod Improved_Profile Improved Temporal Taste Profile Sweetener_Blends->Improved_Profile Taste_Modulators->Improved_Profile Cyclodextrins->Improved_Profile Enzymatic_Mod->Improved_Profile

Caption: Logical Relationships of Aftertaste Reduction Strategies.

References

Technical Support Center: Hesperetin Dihydrochalcone (HDC) Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Hesperetin Dihydrochalcone (B1670589) (HDC) from crude synthesis products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude Hesperetin Dihydrochalcone?

A1: The most widely reported and effective method for the purification of crude HDC is recrystallization, typically using a binary solvent system of ethanol (B145695) and water.[1] The process involves dissolving the crude product in a minimal amount of hot ethanol or a hot ethanol-water mixture and then allowing the solution to cool, which induces the crystallization of the purified HDC. The optimal concentration of ethanol in water is generally in the range of 45-55%.[1]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities in crude HDC depend on the synthetic route but often include:

  • Unreacted starting materials: Such as Hesperidin (B1673128) or Neohesperidin.

  • Hydrolysis byproducts: Hesperetin, if the glycosidic bond is cleaved but the chalcone (B49325) is not formed or is reverted.

  • Incomplete reaction intermediates: Such as Hesperidin dihydrochalcone or this compound glucoside.[2]

  • Side-reaction products: Phloretin and other related flavonoids.

  • Resinous materials: Amorphous byproducts formed during the synthesis.[3]

Q3: My final product has a persistent yellow color. How can I remove it?

A3: A yellow tint in the final HDC product often indicates the presence of residual impurities. While recrystallization is the primary method for purification, if color persists, you might consider:

  • Activated Carbon Treatment: Adding a small amount of activated charcoal to the hot solution before filtration during recrystallization can help adsorb colored impurities. However, this should be done with caution as it can also lead to a significant reduction in yield due to the adsorption of the desired product.[3]

  • Multiple Recrystallizations: Performing a second or even third recrystallization can further improve purity and reduce color.

  • Chromatography: If recrystallization is insufficient, column chromatography over silica (B1680970) gel or preparative HPLC can be employed for a more rigorous purification, although this is a more complex and costly procedure.

Q4: I am observing unexpected peaks in my HPLC analysis of the purified product. What could they be?

A4: Unexpected peaks in an HPLC chromatogram of purified HDC could be several of the common impurities listed in Q2. To identify them:

  • Co-injection with Standards: If available, co-inject your sample with authentic standards of potential impurities like hesperidin and hesperetin.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can provide molecular weight information of the unknown peaks, aiding in their identification.

  • Review Synthesis Pathway: Consider the synthetic route and potential side reactions that could lead to the observed impurities. For example, if starting from Neohesperidin, an incomplete hydrolysis might leave this compound-7-O-glucoside.[2]

Troubleshooting Guides

Low Purification Yield

Problem: The yield of purified this compound after recrystallization is significantly lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Precipitation 1. Ensure the solution is sufficiently cooled. Placing it in an ice bath or refrigerator can enhance crystallization. 2. Allow for adequate crystallization time; some compounds require several hours to fully precipitate. 3. Gently scratch the inside of the flask with a glass rod to induce nucleation if no crystals form.
Excessive Solvent Use 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. If too much solvent was added, carefully evaporate a portion of it to increase the concentration of HDC.
Loss During Filtration 1. Ensure the filtration apparatus is properly set up to minimize loss. 2. Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.
Co-crystallization of Impurities If the crude product has a high impurity content, this can interfere with the crystallization of the desired compound. Consider a preliminary purification step or a different solvent system.
Oily Product Formation (Oiling Out)

Problem: Instead of forming solid crystals upon cooling, the crude product separates as an oil or a sticky solid. This phenomenon, known as "oiling out," is common for polyphenolic compounds when the solute separates from the solution as a liquid phase before crystallizing.

Potential Cause Troubleshooting Steps
High Impurity Content Impurities can lower the melting point of the mixture, leading to the formation of a liquid phase.
High Supersaturation Rapid cooling can lead to a high degree of supersaturation, favoring oiling out over crystallization.
Inappropriate Solvent Composition The solvent composition may not be optimal for crystallization at the given temperature.

Solutions for Oiling Out:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the supersaturation level upon cooling.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. This provides more time for ordered crystal lattice formation.

  • Adjust Solvent Polarity: If using an ethanol-water mixture, slightly increasing the proportion of ethanol (the better solvent for HDC) can sometimes prevent oiling out by keeping the compound in solution at a slightly lower temperature, allowing for direct crystallization.

  • Seed Crystals: If a small amount of pure HDC is available, add a seed crystal to the cooled solution to encourage nucleation and direct crystallization.

  • pH Adjustment: The pH of the solution can influence the solubility and crystallization behavior. Ensure the pH is in a range where HDC is least soluble.

Product Fails to Crystallize

Problem: The crude product remains dissolved even after the solution has cooled completely.

Potential Cause Troubleshooting Steps
Insufficient Concentration The solution is not saturated enough for crystallization to occur.
Inhibition of Nucleation Certain impurities can inhibit the formation of crystal nuclei.

Solutions for Failure to Crystallize:

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the dissolved solid.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a small crystal of pure HDC to the solution.

  • Change the Solvent System: If the above methods fail, it may be necessary to remove the solvent and attempt recrystallization from a different solvent or solvent mixture.

Data Presentation

Table 1: Recrystallization Parameters for this compound Purification

Parameter Method 1 Method 2 Method 3
Starting Material Crude HDC from HesperidinCrude HDC from HesperidinCrude HDC from Hesperetin
Solvent System 50% (v/v) Ethanol in Water55% (v/v) Ethanol in WaterPurified Water
Solvent to Crude Ratio 10:1 (v/w)12:1 (v/w)3:1 (w/w)
Temperature Heated to dissolve, then cooledHeated to dissolve, then cooled80-90 °C, then centrifuged while hot
Reported Purity (HPLC) 95.5%96.0%Not specified
Reported Yield Not specifiedNot specified85-89%
Reference [1][1][4]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Place the crude HDC in an Erlenmeyer flask.

  • Add a 45-55% ethanol-water solution in a 10-15 times volume excess compared to the crude product.[1]

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution contains colored impurities, it can be treated with a small amount of activated carbon at this stage and then hot-filtered.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 50% ethanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: HPLC Analysis of this compound Purity

This method is for the separation and quantification of this compound and potential impurities like Hesperidin and Hesperetin.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV detector at an appropriate wavelength (e.g., 280-285 nm).

  • Sample Preparation: Dissolve an accurately weighed amount of the purified HDC in methanol (B129727) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

This protocol is adapted from a method for related flavonoids and may require optimization for specific equipment and impurity profiles.[1]

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Quality Control Crude_HDC Crude HDC Dissolution Dissolve in Hot Ethanol/Water Crude_HDC->Dissolution Filtration Hot Filtration (optional, with carbon) Dissolution->Filtration Crystallization Cool to Induce Crystallization Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Drying Dry Purified Product Isolation->Drying HPLC_Analysis HPLC Purity Analysis Drying->HPLC_Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Crude HDC Solution After Cooling Decision1 Crystals Formed? Start->Decision1 Proceed Proceed to Filtration & Drying Decision1->Proceed Yes Troubleshoot Troubleshoot Crystallization Issue Decision1->Troubleshoot No Decision2 Product Appearance? Troubleshoot->Decision2 Oily Oily Product (Oiling Out) Decision2->Oily Oily Clear No Precipitation (Clear Solution) Decision2->Clear Clear Solution_Oily Re-heat & Add Solvent Cool Slowly Seed Crystals Oily->Solution_Oily Solution_Clear Concentrate Solution Induce Nucleation (Scratch/Seed) Clear->Solution_Clear

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Hesperetin Dihydrochalcone Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC). The information addresses common challenges encountered during preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing Hesperetin Dihydrochalcone (HDC) for clinical trials?

The primary challenges in the clinical development of HDC revolve around its physicochemical properties and the limited availability of specific pharmacokinetic data in humans. Key issues include:

  • Poor Aqueous Solubility: Like its parent compound hesperetin, HDC is expected to have low water solubility, which can significantly hinder its dissolution and subsequent absorption in the gastrointestinal tract.[1] This can lead to low and variable bioavailability.

  • Limited Bioavailability Data: There is a scarcity of clinical studies investigating the pharmacokinetics and bioavailability of HDC directly in humans. Much of the current understanding is extrapolated from studies on its precursor, neohesperidin (B1678168) dihydrochalcone (NHDC), or the related flavonoid, hesperetin.[2][3][4]

  • Metabolism: HDC is a microbial metabolite of NHDC, formed by the deglycosylation action of gut microbiota.[5] The composition and activity of an individual's gut microbiome can vary significantly, potentially leading to high inter-individual variability in the formation and absorption of HDC.[6] Subsequent metabolism of HDC likely involves phase II conjugation reactions (glucuronidation and sulfation), similar to hesperetin, which can facilitate rapid elimination from the body.[7]

  • Formulation Development: Due to its likely poor solubility, developing a formulation that ensures adequate and consistent delivery of HDC to the systemic circulation is a critical hurdle.

Q2: What is the known safety profile of this compound?

This compound is generally considered safe for consumption as a flavoring agent in food.[8] Safety studies have indicated that it is not toxic, mutagenic, or carcinogenic.[5]

A 90-day toxicity study in rats indicated that HDC may affect thyroid hormone levels at doses of 100-1000 mg/kg body weight per day. However, these changes were not associated with clinical signs of hypothyroidism and were therefore not considered adverse effects by the European Food Safety Authority (EFSA).[9] The No-Observed-Adverse-Effect Level (NOAEL) from this study provides a reference point for safety margins in human studies.[8]

While the safety profile for its use as a food additive is well-documented, further toxicological studies are necessary to establish a comprehensive safety profile for therapeutic use at higher doses and for longer durations in clinical trials.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Models

Symptoms:

  • Inconsistent plasma concentration-time profiles between subjects.

  • Low Cmax and AUC values following oral administration.

  • Poor dose-proportionality.

Possible Causes:

  • Poor aqueous solubility of the bulk drug substance.

  • Inefficient dissolution in the gastrointestinal tract.

  • Variability in gut microbiota-mediated conversion from a precursor if applicable.

  • Extensive first-pass metabolism in the gut wall and liver.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of the HDC batch at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

    • Assess the dissolution rate of the pure compound.

  • Formulation Enhancement Strategies:

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.

    • Amorphous Solid Dispersions: Co-milling HDC with a polymer can create an amorphous form with improved solubility.

    • Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and absorption.

    • Inclusion Complexes: Complexation with cyclodextrins can enhance aqueous solubility.[10]

    • Co-crystallization: Forming co-crystals with a suitable co-former, such as piperine, has been shown to improve the bioavailability of hesperetin and could be a viable strategy for HDC.[11]

  • Evaluate Metabolic Stability:

    • Conduct in vitro metabolism studies using liver microsomes and S9 fractions to understand the extent of phase I and phase II metabolism.

    • Use Caco-2 cell monolayers to assess intestinal permeability and efflux transporter activity.

Issue 2: Difficulty in Establishing a Reliable Analytical Method for Pharmacokinetic Studies

Symptoms:

  • Poor sensitivity or specificity in quantifying HDC in biological matrices (plasma, urine).

  • Interference from endogenous compounds or metabolites.

Possible Causes:

  • Low circulating concentrations of the parent compound.

  • Rapid conversion to conjugated metabolites.

  • Instability of the analyte in the biological matrix.

Troubleshooting Steps:

  • Method Development and Validation:

    • Utilize a highly sensitive analytical technique such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Develop a robust sample extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances.

    • Include enzymatic hydrolysis (using β-glucuronidase and sulfatase) in the sample preparation to measure total HDC (parent + conjugated metabolites), which can provide a better understanding of overall exposure.

  • Stability Testing:

    • Perform freeze-thaw stability, short-term and long-term stability assessments of HDC in the relevant biological matrix to ensure sample integrity.

Data Presentation

Table 1: Summary of Preclinical Safety Data for this compound

Study TypeSpeciesDose LevelsKey FindingsReference
90-day ToxicityRat100, 300, 1000 mg/kg bw/dayEffects on thyroid hormone levels at all doses, but not considered adverse. NOAEL established.[8][9]
Prenatal Developmental ToxicityRatUp to 821 mg/kg bw/dayNo maternal or fetal toxicity observed.[8]
Genotoxicity (Ames test)In vitroNot specifiedNo evidence of mutagenicity.[8]

Table 2: Pharmacokinetic Parameters of Hesperetin (as a reference for potential HDC behavior)

ParameterValueConditionsReference
Tmax 4.0 ± 0.5 hSingle oral dose of 135 mg hesperetin in humans[12][13]
Cmax 825.78 ± 410.63 ng/mLSingle oral dose of 135 mg hesperetin in humans[12][13]
Elimination Half-life (t½) 3.05 ± 0.91 hSingle oral dose of 135 mg hesperetin in humans[12][13]
Bioavailability Estimated at ~20% for hesperidin (B1673128) (precursor)Oral administration[1][14]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of HDC Formulations

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Media:

    • Simulated Gastric Fluid (SGF), pH 1.2.

    • Simulated Intestinal Fluid (SIF), pH 6.8.

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5 °C.

    • Add the HDC formulation to the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

    • Analyze the concentration of HDC in each sample using a validated HPLC-UV or LC-MS/MS method.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a monolayer.

  • Transepithelial Electrical Resistance (TEER): Measure the TEER to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Add the HDC test solution to the apical (A) side of the monolayer.

    • Collect samples from the basolateral (B) side at various time points.

    • To assess efflux, add the HDC test solution to the basolateral side and collect samples from the apical side.

  • Analysis: Quantify the concentration of HDC in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Challenges_in_HDC_Clinical_Trials cluster_challenges Core Challenges cluster_solutions Potential Solutions Poor Solubility Poor Solubility Low Bioavailability Low Bioavailability Poor Solubility->Low Bioavailability Analytical Method Development Analytical Method Development Low Bioavailability->Analytical Method Development Requires sensitive detection Metabolic Variability Metabolic Variability Metabolic Variability->Low Bioavailability Formulation Strategies Formulation Strategies Formulation Strategies->Poor Solubility Preclinical Characterization Preclinical Characterization Preclinical Characterization->Metabolic Variability

Caption: Logical relationship between challenges and solutions in HDC clinical development.

HDC_Metabolism_Pathway Neohesperidin Dihydrochalcone (Oral) Neohesperidin Dihydrochalcone (Oral) Gut Microbiota Gut Microbiota Neohesperidin Dihydrochalcone (Oral)->Gut Microbiota Deglycosylation This compound (HDC) This compound (HDC) Gut Microbiota->this compound (HDC) Absorption (Intestinal Wall) Absorption (Intestinal Wall) This compound (HDC)->Absorption (Intestinal Wall) Phase II Metabolism (Liver/Intestine) Phase II Metabolism (Liver/Intestine) Absorption (Intestinal Wall)->Phase II Metabolism (Liver/Intestine) HDC-Glucuronide/Sulfate HDC-Glucuronide/Sulfate Phase II Metabolism (Liver/Intestine)->HDC-Glucuronide/Sulfate Systemic Circulation Systemic Circulation HDC-Glucuronide/Sulfate->Systemic Circulation Excretion Excretion Systemic Circulation->Excretion

Caption: Proposed metabolic pathway of orally administered Neohesperidin Dihydrochalcone.

Experimental_Workflow_Bioavailability cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Testing Solubility Testing Formulation Screening Formulation Screening Solubility Testing->Formulation Screening Dissolution Profiling Dissolution Profiling Dissolution Profiling->Formulation Screening Caco-2 Permeability Caco-2 Permeability Caco-2 Permeability->Formulation Screening Animal PK Studies Animal PK Studies Formulation Screening->Animal PK Studies Human Clinical Trials Human Clinical Trials Animal PK Studies->Human Clinical Trials

Caption: Experimental workflow for assessing and improving HDC bioavailability.

References

Technical Support Center: Encapsulation of Hesperetin Dihydrochalcone (HDC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) to improve its stability and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is Hesperetin dihydrochalcone (HDC) and why is encapsulation necessary?

A1: this compound (HDC) is a flavonoid derivative of hesperetin, naturally found in citrus fruits.[1] It is recognized for its potential as a low-calorie sweetener and flavor modifier.[] However, its application can be limited by poor water solubility and potential instability. Encapsulation is a process used to enclose HDC within a carrier material to enhance its solubility, stability, and bioavailability, thereby improving its efficacy for various applications.[3][4][5]

Q2: What are the common methods for encapsulating flavonoids like HDC?

A2: Several techniques can be employed to encapsulate flavonoids. Based on studies with the parent compound hesperetin, promising methods for HDC include:

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the solubility of poorly soluble compounds.[3][6][7]

  • Nanoliposomes: Encapsulating HDC in these lipid-based vesicles can enhance its stability and facilitate its transport across biological membranes.[8][9]

  • Polymeric Nanoparticles: Using polymers to create nanostructures that entrap HDC can protect it from degradation and control its release.

  • Protein-Polysaccharide Complexes: Forming electrostatic complexes, for example with pea protein isolate and high-methoxyl pectin (B1162225), has been shown to improve the water solubility and antioxidant activity of hesperetin.[10][11]

Q3: How does encapsulation improve the stability of HDC?

A3: Encapsulation protects HDC from environmental factors that can cause degradation, such as light, heat, and pH extremes. The carrier material acts as a physical barrier, preventing chemical reactions like oxidation.[12] For instance, forming an inclusion complex with cyclodextrins can shield the HDC molecule from the surrounding environment.[3]

Q4: What is the expected degradation pathway for HDC?

A4: HDC is a metabolite of neohesperidin (B1678168) dihydrochalcone. The degradation of neohesperidin dihydrochalcone by human intestinal microbiota involves deglycosylation to this compound 4'-β-D-glucoside and subsequently to the aglycone this compound (HDC).[][13][14] The latter can then be hydrolyzed to 3-(3-hydroxy-4-methoxyphenyl)propionic acid and likely phloroglucinol.[][13]

Troubleshooting Guides

This section addresses specific issues that may arise during the encapsulation and stability testing of HDC.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (EE) 1. Inappropriate HDC to carrier ratio.2. Poor solubility of HDC in the solvent system.3. Suboptimal process parameters (e.g., stirring speed, temperature, pH).4. Leakage of HDC from the encapsulate during processing.1. Optimize the molar ratio of HDC to the encapsulating agent. A 1:1 molar ratio is a common starting point for cyclodextrin complexation.[3][7]2. Use a co-solvent or a different solvent system to improve HDC solubility during encapsulation.3. Systematically vary process parameters to find the optimal conditions for your specific encapsulation method.4. For methods like co-evaporation, ensure complete solvent removal to prevent HDC from precipitating out.
Poor Stability of Encapsulated HDC 1. Incompatible encapsulating material.2. Degradation of HDC during the encapsulation process (e.g., due to heat).3. Insufficient protection from environmental factors (light, oxygen, moisture).4. Porosity or imperfections in the encapsulate shell.1. Select a carrier material known for its stability and compatibility with flavonoids.2. Employ milder encapsulation techniques that do not require high temperatures, such as mechanical methods or freeze-drying.[5]3. Store the encapsulated product in airtight, light-resistant containers under controlled temperature and humidity.4. Characterize the morphology of your encapsulates using techniques like Scanning Electron Microscopy (SEM) to ensure a dense and uniform coating.
Inaccurate Quantification of HDC 1. Interference from the encapsulating material in analytical assays.2. Incomplete extraction of HDC from the encapsulate.3. Degradation of HDC during sample preparation or analysis.4. Inappropriate analytical method or parameters.1. Run a blank sample of the encapsulating material to check for interference at the analytical wavelength of HDC.2. Optimize the extraction procedure. This may involve using a different solvent, increasing extraction time, or employing techniques like sonication.[15]3. Protect samples from light and heat during preparation and analysis.4. Develop and validate a stability-indicating analytical method, such as HPLC or HPTLC, for HDC.[12][15][16]
Particle Aggregation/Precipitation in Suspension 1. Poor colloidal stability of the encapsulated particles.2. Changes in pH or ionic strength of the medium.3. High concentration of the encapsulated product.1. For nanoformulations, measure the zeta potential to assess surface charge and colloidal stability. A value further from zero (e.g., > ±30 mV) generally indicates better stability.2. Evaluate the stability of the formulation across a range of pH and ionic strengths relevant to the intended application.3. Determine the optimal concentration range for stable dispersion.

Data on Encapsulation of Hesperetin (as a proxy for HDC)

The following tables summarize quantitative data from studies on the encapsulation of hesperetin, which can serve as a reference for expected improvements with HDC encapsulation.

Table 1: Improvement in Solubility of Hesperetin with Encapsulation

Encapsulation SystemMethodFold Increase in SolubilityReference
Hesperetin-Piperine-VA64 (1:1:16)Ball Milling245-fold[17]
HP-β-CD ComplexCo-evaporationNot specified, but confirmed[3]
Pea Protein-High Methoxyl PectinElectrostatic Complexation> 9.9-fold (from <10 µg/mL to 99 µg/mL)[10]

Table 2: Improvement in Bioaccessibility of Hesperetin with Encapsulation

Encapsulation SystemMethodIn Vitro BioaccessibilityReference
Non-encapsulated Hesperetin-< 7%[10]
Pea Protein-High Methoxyl PectinElectrostatic Complexation27 ± 7%[10]

Experimental Protocols

1. Protocol for Encapsulation of HDC using HP-β-Cyclodextrin (Co-evaporation Method)

This protocol is adapted from methods used for hesperetin encapsulation.[3]

  • Preparation of Solutions:

    • Dissolve a known amount of HDC in a suitable organic solvent (e.g., ethanol (B145695) or methanol).

    • Dissolve HP-β-cyclodextrin in distilled water at a 1:1 molar ratio with HDC.

  • Mixing:

    • Slowly add the HDC solution to the HP-β-cyclodextrin solution while stirring continuously.

  • Co-evaporation:

    • Evaporate the solvent mixture using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

  • Drying and Collection:

    • Further dry the solid complex in a vacuum oven to remove any residual solvent.

    • Grind the resulting powder to a uniform size and store it in a desiccator.

2. Protocol for Stability Testing of Encapsulated HDC (Forced Degradation Study)

This protocol is based on general guidelines for stability testing of flavonoids.[12][18]

  • Sample Preparation:

    • Prepare stock solutions of both free HDC and encapsulated HDC in a suitable solvent.

  • Stress Conditions:

    • Acid Degradation: Treat the sample with 0.1 N HCl at 80°C for 2 hours.[18]

    • Alkaline Degradation: Treat the sample with 0.1 N NaOH at 80°C for 2 hours.[18]

    • Oxidative Degradation: Treat the sample with 6% H₂O₂ at room temperature for 1 hour.[12]

    • Thermal Degradation: Expose the solid sample to 50°C for 1 hour.[12]

    • Photodegradation: Expose the sample to UV light.

  • Analysis:

    • After the specified time, neutralize the acid and base-treated samples.

    • Dilute all samples to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC or HPTLC method to quantify the remaining HDC and identify any degradation products.[12][16]

Visualizations

Encapsulation_Workflow cluster_preparation 1. Preparation cluster_process 2. Encapsulation Process cluster_recovery 3. Product Recovery cluster_analysis 4. Characterization HDC This compound (HDC) Mixing Mixing & Interaction HDC->Mixing Carrier Encapsulating Agent (e.g., Cyclodextrin, Lipid) Carrier->Mixing Solvent1 Solvent for HDC (e.g., Ethanol) Solvent1->HDC Solvent2 Solvent for Carrier (e.g., Water) Solvent2->Carrier Encapsulation Encapsulation Event (e.g., Complexation, Self-Assembly) Mixing->Encapsulation SolventRemoval Solvent Removal (e.g., Evaporation, Freeze-Drying) Encapsulation->SolventRemoval Collection Collection & Grinding SolventRemoval->Collection Analysis Analysis (EE%, Stability, etc.) Collection->Analysis

Caption: General workflow for the encapsulation of this compound.

Degradation_Pathway Neo_HDC Neohesperidin Dihydrochalcone HDC_Glucoside This compound 4'-β-D-glucoside Neo_HDC->HDC_Glucoside Deglucosylation (Intestinal Microbiota) HDC This compound (HDC) HDC_Glucoside->HDC Deglycosylation Acid 3-(3-hydroxy-4-methoxyphenyl)propionic acid HDC->Acid Hydrolysis Phloro Phloroglucinol HDC->Phloro Hydrolysis

Caption: Metabolic degradation pathway of Neohesperidin Dihydrochalcone to HDC.

References

How to dissolve Hesperetin dihydrochalcone for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Hesperetin Dihydrochalcone in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity dimethyl sulfoxide (B87167) (DMSO).[1][2] It is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[1]

Q2: I observed a precipitate after adding my this compound DMSO stock solution to the cell culture medium. What causes this and how can I prevent it?

A2: This is a common issue due to the poor aqueous solubility of this compound.[2] When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution.[2][3] To prevent this, it is crucial to add the DMSO stock to the aqueous buffer and not the other way around, followed by rapid and vigorous mixing.[3] Additionally, preparing intermediate dilutions of your stock solution in DMSO before the final dilution into the medium can help prevent localized high concentrations that lead to precipitation.[3]

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxicity. However, it is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q4: Are there alternative methods to improve the solubility of this compound in my cell culture medium?

A4: Yes, several strategies can enhance solubility. One approach is the use of a carrier molecule like cyclodextrin.[2] Another method involves creating formulations such as micelles with D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) or phosphatidylcholine (PC), which can significantly increase water solubility.[2][4]

Q5: How should I store my this compound stock solution?

A5: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound and affect its solubility.[3] Aqueous solutions of Hesperetin are not recommended for storage for more than one day.[1]

Solubility Data

The following table summarizes the solubility of Hesperetin, a closely related compound with similar physicochemical properties to this compound, in various solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]
Ethanol~1 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
1:8 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
WaterSparingly soluble[1][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 3.04 mg for a 1 mL stock) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (304.3 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. (For 3.04 mg, this would be 1 mL).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully dissolved. If dissolution is difficult, brief sonication in a water bath (5-10 minutes) or gentle warming to 37°C can be applied.[3]

  • Storage: Aliquot the stock solution into small, sterile, single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it is advisable to first prepare an intermediate dilution of the 10 mM stock in DMSO (e.g., to 1 mM or 100 µM).

  • Final Dilution: Add a small volume of the DMSO stock solution (or intermediate dilution) to the pre-warmed cell culture medium. It is critical to add the DMSO stock to the medium and not the other way around.[3]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. This helps to prevent the compound from precipitating.[3]

  • Final DMSO Concentration Check: Ensure that the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your cells (typically ≤ 0.1%).

  • Use Immediately: Use the freshly prepared working solution for your cell culture experiment promptly.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms immediately upon adding DMSO stock to media. Poor aqueous solubility; localized high concentration.Add the DMSO stock slowly to the pre-warmed media while vortexing. Prepare an intermediate dilution in DMSO before the final dilution in media.[3]
Cloudiness or precipitate appears in the media after some time in the incubator. Compound is coming out of solution over time.Lower the final concentration of this compound in your experiment. Consider using a solubility enhancer like cyclodextrin.[2]
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Prepare fresh working solutions for each experiment.
Observed cytotoxicity in control wells (vehicle only). DMSO concentration is too high for the cell line.Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration is below this level.

Visualizations

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Culture Experiment weigh Weigh Hesperetin Dihydrochalcone add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in DMSO (Optional) thaw->intermediate add_to_media Add to Pre-warmed Cell Culture Medium thaw->add_to_media intermediate->add_to_media mix Vortex Vigorously add_to_media->mix treat_cells Treat Cells mix->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound.

This compound and the Sirt1/Nrf2 Signaling Pathway

Hesperetin, the parent compound of this compound, has been shown to modulate the Sirt1/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[5][6]

G HDC Hesperetin Dihydrochalcone SIRT1 Sirt1 HDC->SIRT1 Activates Nrf2 Nrf2 SIRT1->Nrf2 Activates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Promotes Transcription of Oxidative_Stress Oxidative Stress & Inflammation Antioxidant_Genes->Oxidative_Stress Reduces

Caption: this compound's modulation of the Sirt1/Nrf2 pathway.

References

Addressing matrix effects in Hesperetin dihydrochalcone LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Hesperetin (B1673127) dihydrochalcone (B1670589) LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Hesperetin dihydrochalcone analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of your analytical method.[1][3] In complex biological matrices like plasma or urine, endogenous components such as phospholipids (B1166683), salts, and proteins are common causes of matrix effects.[1][4]

Q2: My this compound signal is lower than expected. How do I know if this is due to ion suppression?

A2: A lower-than-expected signal is a common symptom of ion suppression.[3][5] To confirm if ion suppression is affecting your analysis, two primary methods can be employed:

  • Post-Column Infusion (PCI): This qualitative technique helps identify the regions in your chromatogram where ion suppression occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components.

  • Post-Extraction Spike Analysis: This quantitative method determines the numerical extent of the matrix effect. You compare the peak area of this compound in a neat solution to its peak area when spiked into a blank matrix extract after the extraction process.[1]

Q3: What are the most common sources of matrix effects in bioanalytical LC-MS?

A3: The most prevalent sources of matrix effects, particularly in bioanalysis using electrospray ionization (ESI), are phospholipids from cell membranes.[4][6] Other significant contributors include:

  • Endogenous matrix components: Salts, proteins, and lipids.[7]

  • Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), and plasticizers from lab consumables.[7]

  • Mobile phase additives and impurities.[8]

Q4: Can I use a standard C18 column for this compound analysis? What are the alternatives if I suspect matrix effects?

A4: A standard C18 column can be used for the analysis of flavonoids like this compound. However, if co-elution with matrix components is suspected, optimizing the chromatography is a key strategy to mitigate matrix effects.[7][9] Consider the following:

  • Modifying the Gradient Profile: A shallower gradient can improve the resolution between your analyte and interfering peaks.[7]

  • Using a Different Column Chemistry: If a C18 column doesn't provide adequate separation, consider columns with different stationary phases like phenyl-hexyl or biphenyl (B1667301) to alter the elution order of the analyte and matrix components.[7][10]

Q5: What is a suitable internal standard for this compound analysis and why is it important?

A5: The most effective way to compensate for unavoidable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS).[11][12] A SIL-IS, such as a deuterated or ¹³C-labeled version of this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[12][13] This allows for reliable ratio-based quantification. For related compounds like hesperetin, deuterated internal standards such as rac-hesperetin-d3 (B584372) are used.[10][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overload, column contamination, or inappropriate mobile phase pH.[5]- Inject a smaller sample volume. - Implement a column wash procedure. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent Retention Times Changes in mobile phase composition, column temperature fluctuations, or column degradation.[5]- Prepare fresh mobile phase daily. - Use a column oven to maintain a stable temperature. - Replace the column if performance continues to degrade.
High Background Noise Contaminated mobile phase, dirty ion source, or carryover from previous injections.[5]- Use high-purity solvents and additives. - Clean the ion source according to the manufacturer's instructions. - Inject blank samples between analytical runs to check for carryover.
Significant Ion Suppression Co-elution of matrix components, particularly phospholipids.[4][6]- Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[4] - Improve Chromatographic Separation: Modify the gradient or change the column chemistry to separate the analyte from matrix components.[7] - Use a Stable Isotope-Labeled Internal Standard: This will compensate for the signal suppression.[12]
Poor Reproducibility Inconsistent sample preparation, variable matrix effects between different sample lots, or instrument instability.[1][15]- Automate the sample preparation process if possible. - Evaluate matrix effects across at least six different lots of the biological matrix during method validation.[1] - Perform system suitability tests before each analytical run.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • This compound reference standard

  • Blank biological matrix (e.g., plasma, urine)

  • LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water)

  • Extraction solvent/system (based on your sample preparation method)

  • Reconstitution solvent

Procedure:

  • Prepare Sample Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent.

  • Prepare Sample Set B (Post-Extraction Spike):

    • Process a blank matrix sample through your entire extraction procedure.

    • After the final extraction step (e.g., evaporation), spike the extract with the same amount of this compound as in Set A.

  • Prepare Sample Set C (Matrix Blank): Process a blank matrix sample through the entire extraction procedure without adding the analyte.

  • Analysis: Inject all three sets of samples into the LC-MS system and record the peak area for this compound.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Ideally, the matrix factor should be between 0.75 and 1.25.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To remove phospholipids and other interfering components from plasma samples prior to this compound analysis.

Materials:

  • SPE cartridges (e.g., mixed-mode or reversed-phase)

  • Plasma sample containing this compound

  • Methanol

  • Water

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS injection.

Data Summary

Table 1: Illustrative Matrix Effect Data for Hesperetin in Rat Plasma

Sample SetDescriptionMean Peak Area (n=3)Matrix Effect (%)
AHesperetin in neat solution (100 ng/mL)1,500,000N/A
BHesperetin spiked post-extraction in plasma (100 ng/mL)1,380,00092.0%

Note: This is illustrative data. Actual values will vary. A study on hesperidin (B1673128) and hesperetin reported matrix effects between 94.7% and 113.6% after solid-phase extraction.[10][14]

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Recovery (%)Matrix Effect ReductionThroughput
Protein Precipitation (PPT) HighLow to ModerateHigh
Liquid-Liquid Extraction (LLE) Moderate to HighGoodModerate
Solid-Phase Extraction (SPE) HighExcellentLow to Moderate
HybridSPE HighExcellent (specifically for phospholipids)[16]Moderate

Visual Guides

cluster_0 Troubleshooting Workflow for Ion Suppression A Observe Low Analyte Signal B Confirm Ion Suppression (Post-Column Infusion or Post-Extraction Spike) A->B C Is an appropriate Internal Standard (SIL-IS) being used? B->C D Implement SIL-IS C->D No E Optimize Sample Preparation (e.g., SPE, LLE) C->E Yes G Re-evaluate Matrix Effect D->G F Optimize Chromatographic Conditions (Gradient, Column) E->F F->G G->E Not Acceptable H Method Optimized G->H Acceptable

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

cluster_1 Matrix Effect Mitigation Strategies cluster_SamplePrep Sample Preparation cluster_Chroma Chromatography cluster_IS Internal Standardization Mitigation Addressing Matrix Effects SPE Solid-Phase Extraction (SPE) Mitigation->SPE LLE Liquid-Liquid Extraction (LLE) Mitigation->LLE PPT Protein Precipitation (PPT) Mitigation->PPT Gradient Modify Gradient Mitigation->Gradient Column Change Column Chemistry Mitigation->Column FlowRate Adjust Flow Rate Mitigation->FlowRate SIL_IS Stable Isotope-Labeled IS (SIL-IS) Mitigation->SIL_IS Analog_IS Analog IS Mitigation->Analog_IS

Caption: Key strategies for mitigating matrix effects in LC-MS analysis.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Hesperetin Dihydrochalcone and Phloretin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant activities of two dihydrochalcone (B1670589) flavonoids: Hesperetin dihydrochalcone and Phloretin. The following sections present quantitative data from established antioxidant assays, detailed experimental protocols for reproducing these findings, and visualizations of key antioxidant mechanisms and workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and Phloretin have been evaluated using several standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric for the DPPH and ABTS assays, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. For the FRAP assay, the antioxidant potential is typically expressed as Trolox equivalents.

While direct comparative studies evaluating this compound and Phloretin in the same experimental setup are limited, data from various sources utilizing standardized methodologies allow for a meaningful comparison. The following table summarizes the available quantitative data. Of note, specific quantitative antioxidant data for this compound is not as readily available as for its flavanone (B1672756) counterpart, Hesperetin. Therefore, data for related hesperidin-derived compounds are included for a broader perspective.

CompoundDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay (μM)
Phloretin 28.52 μM13.51 μM2.12
Hesperetin 70 μM276 μMN/A
Hesperidin 896.21 μM796.02 μMN/A
Neohesperidin Dihydrochalcone N/AN/AN/A

N/A: Data not available in the reviewed literature.

Antioxidant Signaling Pathways and Mechanisms

The antioxidant activity of phenolic compounds like this compound and Phloretin is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This action interrupts the chain reactions of oxidation, thereby preventing cellular damage. The key mechanisms include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).

Antioxidant_Mechanism cluster_antioxidant Antioxidant Molecule (e.g., Phloretin, this compound) cluster_radical Free Radical Antioxidant Phenolic Hydroxyl Group (-OH) FreeRadical Reactive Oxygen Species (ROS) e.g., DPPH•, ABTS•+ AntioxidantRadical Stable Antioxidant Radical Antioxidant->AntioxidantRadical Donates Electron/Hydrogen NeutralizedRadical Neutralized Molecule FreeRadical->NeutralizedRadical Accepts Electron/Hydrogen Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (DPPH, ABTS, FRAP) C Mix Samples/Standards with Reagents A->C B Prepare Sample and Standard Solutions (Varying Concentrations) B->C D Incubate under Controlled Conditions (Time, Temperature, Light) C->D E Measure Absorbance (Spectrophotometer/Microplate Reader) D->E F Calculate % Inhibition or Reducing Power E->F G Determine IC50 or Equivalent Values F->G

Hesperetin vs. Hesperetin Dihydrochalcone: A Comparative Analysis of Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Hesperetin and Hesperetin Dihydrochalcone (B1670589). While extensive research has elucidated the significant anti-inflammatory effects of Hesperetin, a notable scarcity of publicly available data exists for Hesperetin Dihydrochalcone, precluding a direct, data-driven comparison at this time. This document, therefore, focuses on the robust experimental evidence supporting the anti-inflammatory activity of Hesperetin, providing a benchmark for future studies on related compounds like this compound.

Hesperetin: A Potent Anti-inflammatory Flavonoid

Hesperetin, a flavanone (B1672756) abundantly found in citrus fruits, has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo studies.[1][2][3] Its mechanism of action primarily involves the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of Hesperetin has been quantified in numerous studies. The following tables summarize key findings from in vitro experiments, primarily utilizing lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells and BV-2 microglial cells, which are widely accepted models for studying inflammation.

Table 1: Inhibition of Inflammatory Mediators by Hesperetin in RAW 264.7 Cells

Inflammatory MediatorConcentration of Hesperetin% Inhibition / EffectReference Study
Nitric Oxide (NO)50 µMSignificant reductionChoi et al., 2022[4][5]
100 µMSignificant reductionChoi et al., 2022[4][5]
Prostaglandin E2 (PGE2)50 µMSignificant reductionChoi et al., 2022[4][5]
100 µMSignificant reductionChoi et al., 2022[4][5]
Tumor Necrosis Factor-α (TNF-α)50 µMSignificant reductionChoi et al., 2022[4][5]
100 µMSignificant reductionChoi et al., 2022[4][5]
Interleukin-6 (IL-6)50 µMSignificant reductionChoi et al., 2022[4][5]
100 µMSignificant reductionChoi et al., 2022[4][5]

Table 2: Effects of Hesperetin on Inflammatory Markers in BV-2 Microglial Cells

Inflammatory MarkerConcentration of HesperetinEffectReference Study
Nitric Oxide (NO)Not specifiedStrong inhibition of productionLee et al., 2019[1]
Inducible Nitric Oxide Synthase (iNOS)Not specifiedInhibition of expressionLee et al., 2019[1]
Interleukin-1β (IL-1β)Not specifiedSignificant reduction in secretionLee et al., 2019[1]
Interleukin-6 (IL-6)Not specifiedSignificant reduction in secretionLee et al., 2019[1]
Phosphorylated ERK1/2Not specifiedDown-regulationLee et al., 2019[1]
Phosphorylated p38 MAPKNot specifiedDown-regulationLee et al., 2019[1]

Mechanistic Insights: Hesperetin's Mode of Action

Hesperetin exerts its anti-inflammatory effects through the modulation of critical intracellular signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Hesperetin has been shown to prevent the degradation of IκBα and inhibit the nuclear translocation of NF-κB.

Furthermore, Hesperetin modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including the down-regulation of phosphorylated p38 and Extracellular signal-Regulated Kinase (ERK).[1] These kinases are crucial for the production of inflammatory mediators.

Caption: Hesperetin's inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Hesperetin's anti-inflammatory activity.

Cell Culture and Treatment

Murine macrophage-like RAW 264.7 cells or BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of Hesperetin for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 18-24 hours) to induce an inflammatory response.

Nitric Oxide (NO) Assay

The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis

Cells are lysed, and total protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-ERK, IκBα, NF-κB p65) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis start Seed RAW 264.7 cells pretreat Pre-treat with Hesperetin start->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysate Prepare Cell Lysate stimulate->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, NF-κB, etc.) cell_lysate->western

Caption: A typical experimental workflow for in vitro anti-inflammatory assays.

This compound: An Area for Future Research

This compound is a derivative of Hesperetin. While structurally related, the opening of the flavanone ring to form a dihydrochalcone can significantly alter the molecule's chemical properties and biological activity.

A comprehensive search of the scientific literature reveals a significant lack of studies specifically investigating the anti-inflammatory properties of this compound. While there is research on the related compound, Neohesperidin dihydrochalcone, which has shown some anti-inflammatory effects, this data cannot be directly extrapolated to this compound due to structural differences.

Therefore, a direct and quantitative comparison of the anti-inflammatory activity of Hesperetin and this compound is not feasible at present.

Conclusion and Future Directions

Hesperetin has been robustly demonstrated to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field.

The lack of data on the anti-inflammatory activity of this compound highlights a significant knowledge gap. Future research should focus on conducting in vitro and in vivo studies to elucidate the anti-inflammatory potential of this compound. Direct comparative studies with Hesperetin, using standardized assays as outlined in this guide, would be invaluable in determining its relative efficacy and potential as a novel anti-inflammatory agent. Such research would provide the necessary data to complete the comparative analysis initiated in this guide.

References

Hesperetin Dihydrochalcone vs. Hesperidin: An In Vivo Efficacy Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the in vivo performance of Hesperetin (B1673127) Dihydrochalcone and Hesperidin (B1673128), supported by experimental data.

Comparative Analysis of In Vivo Efficacy

Hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits, undergoes hydrolysis by gut microbiota to its aglycone form, hesperetin, to be absorbed. This conversion is a rate-limiting step affecting its bioavailability. Hesperetin Dihydrochalcone, a derivative of hesperidin, is primarily studied as the main bioactive metabolite of Neohesperidin Dihydrochalcone (NHDC), a semi-natural sweetener. Evidence suggests that HDC possesses notable biological activities.

Antioxidant Effects

In vivo studies have demonstrated the antioxidant properties of both compounds. Hesperidin has been shown to enhance the antioxidant capacity in animal models by increasing the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and glutathione (B108866) (GSH), while reducing lipid peroxidation.[1][2] For instance, in a study on rats with cadmium-induced hepatic dysfunction, hesperetin, the aglycone of hesperidin, showed protective effects against oxidative stress.[1]

This compound, as the primary metabolite of NHDC, has been shown to play a crucial role in detoxifying harmful products of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE), both in vitro and in vivo.[3] Mouse studies have confirmed that HDC can trap 4-HNE in vivo, forming conjugates and thereby reducing carbonyl stress.[3] This direct trapping mechanism highlights a potent antioxidant action of HDC.

Anti-inflammatory Activity

Both hesperidin and HDC exhibit significant anti-inflammatory effects in vivo. Hesperidin administration has been found to downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models of inflammation, including lipopolysaccharide (LPS)-induced lung inflammation.[1][4][5] It has also been shown to reduce the infiltration of inflammatory cells.[6] The anti-inflammatory effects of hesperidin are often attributed to the inhibition of the NF-κB signaling pathway.[7][8]

Studies on NHDC, which is metabolized to HDC, have demonstrated its ability to ameliorate experimental colitis by reducing the levels of pro-inflammatory cytokines and inflammatory markers like COX-2 and myeloperoxidase (MPO).[9] The mechanism of action for NHDC and its metabolite HDC involves the inhibition of the TLR4/MyD88/NF-κB signaling pathway in the context of high-fat diet-induced inflammation.[10]

Metabolic Effects

The potential of hesperidin to modulate metabolic disorders has been extensively studied. In animal models of metabolic syndrome, hesperidin supplementation has been shown to reduce plasma insulin (B600854) levels and improve insulin resistance.[11] It also positively impacts lipid metabolism by lowering total cholesterol and triglyceride levels.[7][12] Furthermore, hesperidin can regulate blood glucose levels by modulating key enzymes involved in glucose metabolism.[7]

Neohesperidin Dihydrochalcone (NHDC), through its metabolite HDC, has also demonstrated beneficial effects on glycolipid metabolism. In high-fat diet-fed rats, NHDC administration effectively downregulated fasting blood glucose levels and alleviated the inhibition of hepatic GLUT-4 and IRS-1 expression.[10] These findings suggest that HDC plays a role in improving glucose homeostasis.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on Hesperidin and Neohesperidin Dihydrochalcone (as a source of this compound). Direct quantitative comparisons are challenging due to variations in experimental models, dosages, and administration routes.

Table 1: In Vivo Antioxidant Effects

CompoundAnimal ModelDosageDurationKey FindingsReference
HesperidinMale BALB/c mice (LPS-induced oxidative stress)100 mg/kg5 daysIncreased hepatic GSH and CAT levels.[1][4]
HesperidinRats (continuous and interval swimming)100 mg/kg (glucosyl hesperidin)-Enhanced antioxidant capacity and decreased lipid peroxidation.[2]
Neohesperidin Dihydrochalcone (NHDC)MiceNot specified-In vivo formation of 4-HNE-HDC conjugates, indicating trapping of lipid peroxidation products.[3]

Table 2: In Vivo Anti-inflammatory Effects

CompoundAnimal ModelDosageDurationKey FindingsReference
HesperidinMale BALB/c mice (LPS-induced inflammation)100 mg/kg5 daysSignificantly decreased spleen levels of IL-33 and TNF-α.[1][4]
HesperidinMice (LPS-induced lung inflammation)200 mg/kg (oral)-Downregulated TNF-α, IL-1β, IL-6, and other pro-inflammatory cytokines.[5]
Neohesperidin Dihydrochalcone (NHDC)Wistar Albino rats (experimental colitis)Not specified7 daysSignificantly reduced levels of IL-6, TNF-α, and other inflammatory markers.[9]

Table 3: In Vivo Metabolic Effects

CompoundAnimal ModelDosageDurationKey FindingsReference
HesperidinC57BL/6J mice (high-fat/high-sucrose diet)140 and 280 mg/kg/day12 weeksReduced plasma insulin by 40-50% and HOMA-IR by 45%.[11]
HesperidinRats with CCL4-induced liver cirrhosisNot specified-Inhibited NF-κB and TGF-β expression.[7]
Neohesperidin Dihydrochalcone (NHDC)High-fat diet-fed rats40-80 mg/kg12 weeksEffectively downregulated fasting blood glucose levels.[10]

Experimental Protocols

In Vivo Antioxidant and Anti-inflammatory Study of Hesperidin
  • Animal Model: Male BALB/c mice.

  • Induction of Inflammation/Oxidative Stress: Intraperitoneal injection of Lipopolysaccharide (LPS).

  • Treatment: Hesperidin (100 mg/kg) administered for 5 consecutive days.

  • Sample Collection: Liver and spleen tissues were collected for analysis.

  • Biochemical Analysis:

    • Liver: Glutathione (GSH) and Catalase (CAT) levels were measured to assess antioxidant activity.

    • Spleen: Levels of cytokines IL-33 and TNF-α were measured using ELISA to evaluate the anti-inflammatory effect.[1][4]

In Vivo Metabolic Study of Neohesperidin Dihydrochalcone (NHDC)
  • Animal Model: High-fat diet (HFD)-fed rats.

  • Treatment: Oral administration of NHDC (40-80 mg/kg body weight) for 12 continuous weeks.

  • Parameters Measured:

    • Fasting blood glucose levels.

    • Western blot analysis of hepatic GLUT-4 and IRS-1 expression.

    • Analysis of the TLR4/MyD88/NF-κB signaling pathway in the ileum.

    • Analysis of ileum intestinal flora.[10]

Signaling Pathways and Experimental Workflow

The biological activities of hesperidin and this compound are mediated through the modulation of key signaling pathways.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cluster_outcome Outcome AnimalModel Animal Model Selection (e.g., Mice, Rats) Induction Induction of Pathological State (e.g., LPS, High-Fat Diet) AnimalModel->Induction Grouping Animal Grouping (Control, Disease, Treatment) Induction->Grouping Administration Compound Administration (Hesperidin or HDC/NHDC) - Dosage - Route - Duration Grouping->Administration Sampling Sample Collection (Blood, Tissues) Administration->Sampling Biochemical Biochemical Assays (e.g., ELISA, Western Blot) Sampling->Biochemical Histology Histopathological Examination Sampling->Histology Results Data Interpretation & Statistical Analysis Biochemical->Results Histology->Results signaling_pathways cluster_hesperidin Hesperidin cluster_hdc This compound (HDC) Hesperidin Hesperidin NFkB_H NF-κB Pathway Hesperidin->NFkB_H Inhibits Nrf2_H Nrf2 Pathway Hesperidin->Nrf2_H Activates Inflammation_H ↓ Pro-inflammatory Cytokines NFkB_H->Inflammation_H Leads to Antioxidant_H ↑ Antioxidant Enzymes Nrf2_H->Antioxidant_H Leads to HDC HDC (from NHDC) TLR4 TLR4/MyD88/NF-κB Pathway HDC->TLR4 Inhibits ROS Reactive Carbonyl Species (e.g., 4-HNE) HDC->ROS Traps Inflammation_HDC ↓ Inflammation TLR4->Inflammation_HDC Leads to OxidativeStress ↓ Oxidative Stress ROS->OxidativeStress Causes

References

The Antioxidant Potential of Dihydrochalcones: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of dihydrochalcone (B1670589) antioxidants, detailing their structure-activity relationships (SAR) supported by quantitative experimental data. This document outlines the key structural features influencing the antioxidant capacity of this flavonoid subclass and provides detailed protocols for common antioxidant assays.

Dihydrochalcones, a group of plant-derived phenolic compounds, have garnered significant interest for their diverse pharmacological properties, including their potent antioxidant effects. Understanding the relationship between their chemical structure and antioxidant activity is crucial for the rational design of novel therapeutic agents to combat oxidative stress-related diseases.

Key Structure-Activity Relationships of Dihydrochalcone Antioxidants

The antioxidant capacity of dihydrochalcones is primarily dictated by the arrangement and nature of substituent groups on their characteristic A and B rings. The core mechanism of their antioxidant action involves the donation of a hydrogen atom or an electron to neutralize free radicals, a process significantly influenced by the following structural features:

  • Hydroxylation of the B-Ring: The presence of hydroxyl (-OH) groups on the B-ring is a critical determinant of antioxidant activity. A catechol moiety (an o-dihydroxyl group) on the B-ring, particularly at the 3' and 4' positions, significantly enhances antioxidant capacity. This configuration increases the stability of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding.[1]

  • Glycosylation: The attachment of sugar moieties to the dihydrochalcone scaffold, a process known as glycosylation, generally leads to a decrease in antioxidant potential.[1][2][3] This is because the sugar group can mask the free hydroxyl groups, hindering their ability to donate hydrogen atoms or electrons. The position of glycosylation also plays a role; for instance, glycosylation at the 2'-position has been shown to have a less detrimental effect on antioxidant activity compared to other positions.[2][3]

  • The 2'-Hydroxyl Group: A free hydroxyl group at the 2'-position on the A-ring is considered an essential pharmacophore for the radical scavenging potential of dihydrochalcones.

  • Methoxylation: The presence of a methoxy (B1213986) (-OCH3) group, particularly at a position ortho to a hydroxyl group on the B-ring, can enhance the antioxidant activity.[2] This is attributed to the electron-donating nature of the methoxy group, which can increase the stability of the phenoxyl radical.[2]

  • Antioxidant Mechanisms: Dihydrochalcones exert their antioxidant effects through various mechanisms, including electron transfer (ET), hydrogen atom transfer (HAT), and radical adduct formation (RAF).[2] The specific mechanism is influenced by the structural characteristics of the individual dihydrochalcone and the nature of the free radical.

Comparative Antioxidant Activity of Dihydrochalcones

The following table summarizes the in vitro antioxidant activity of five representative dihydrochalcones, as determined by various common assays. The 50% inhibitory concentration (IC50) is a measure of the antioxidant's potency, with a lower value indicating higher antioxidant activity.

DihydrochalconeDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)FRAP (Fe3+ reducing power) IC50 (µM)Superoxide Scavenging IC50 (µM)
Phloretin 25.3 ± 1.28.7 ± 0.515.6 ± 0.833.1 ± 1.5
Phloridzin 85.1 ± 3.929.4 ± 1.345.2 ± 2.198.7 ± 4.2
Trilobatin 60.2 ± 2.820.1 ± 0.931.5 ± 1.475.4 ± 3.1
Neohesperidin Dihydrochalcone 42.5 ± 2.015.8 ± 0.724.9 ± 1.155.6 ± 2.4
Naringin Dihydrochalcone 78.9 ± 3.526.3 ± 1.240.1 ± 1.890.3 ± 3.9

Data extracted from "Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones".[2][4][5]

Visualization of Structure-Activity Relationships

The following diagrams illustrate the core dihydrochalcone structure and the key functional group modifications that influence antioxidant activity, as well as a conceptual workflow for assessing this activity.

SAR_Dihydrochalcone cluster_0 General Dihydrochalcone Structure cluster_1 Key Substitutions Influencing Antioxidant Activity Dihydrochalcone_Structure Dihydrochalcone_Structure A_Ring A-Ring - 2'-OH: Essential for activity B_Ring B-Ring - o-Dihydroxyl (e.g., 3',4'-OH): Enhances activity Glycosylation Glycosylation - Generally decreases activity A_Ring->Glycosylation Methoxylation Methoxylation - Ortho to -OH can increase activity B_Ring->Methoxylation

Caption: General chemical structure of dihydrochalcones and key influential substitutions.

Antioxidant_Assay_Workflow cluster_Compound Test Compound cluster_Assays In Vitro Antioxidant Assays cluster_Data Data Analysis Dihydrochalcone Dihydrochalcone Derivative DPPH DPPH Assay Dihydrochalcone->DPPH ABTS ABTS Assay Dihydrochalcone->ABTS FRAP FRAP Assay Dihydrochalcone->FRAP IC50 IC50 Value Determination DPPH->IC50 ABTS->IC50 FRAP->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: Conceptual workflow for evaluating the antioxidant activity of dihydrochalcones.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below for researchers interested in replicating or adapting these experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample preparation: Dissolve the dihydrochalcone samples in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well microplate or cuvettes, mix 100 µL of each sample concentration with 100 µL of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a series of concentrations of the dihydrochalcone samples in a suitable solvent.

  • Reaction: Add 20 µL of each sample concentration to 180 µL of the ABTS•+ working solution in a 96-well microplate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.

  • Sample preparation: Prepare a series of concentrations of the dihydrochalcone samples.

  • Reaction: Add 20 µL of the sample to 180 µL of the FRAP reagent in a 96-well microplate.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents. The IC50 value can be determined as the concentration of the sample that gives a specified absorbance value equivalent to a certain concentration of Fe²⁺.

References

A Comparative Guide to the Analytical Cross-Validation of Hesperetin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC), a significant metabolite of neohesperidin (B1678168) dihydrochalcone with potential health benefits. The following sections detail a comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into their respective performances through experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of Hesperetin dihydrochalcone in various matrices, including in vitro assays and biological samples. This section presents a comparative summary of the key validation parameters for two widely used techniques: HPLC-UV and LC-MS/MS.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound Analysis

ParameterHPLC-UV Method[1][2][3]LC-MS/MS Method[4][5][6]
Linearity (Correlation Coefficient, r) > 0.99[1]> 0.999[4][5]
Limit of Detection (LOD) < 0.84 µg/mL[1]200 pg/mL (for Hesperetin)[4][5]
Limit of Quantification (LOQ) < 2.84 µg/mL[1]Not explicitly stated for HDC
Precision (RSD %) 1.2% to 4.6%[1]Within-run: 2.06–9.54%, Between-run: 2.11–7.76% (for Hesperetin)[4][5]
Accuracy (Recovery %) 88% to 130%[1]-6.52% to 3.82% (within-run bias), -1.62% to 2.33% (between-run bias) (for Hesperetin)[4][5]
Extraction Recovery Not explicitly stated> 87% (for Hesperetin)[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following protocols are based on established methods for the analysis of this compound and related compounds.

HPLC-UV Method for the Quantification of this compound

This method is suitable for the simultaneous separation and quantification of Hesperidin (B1673128), Neohesperidin, Neohesperidin dihydrochalcone, and Hesperetin.[1]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column.

  • Mobile Phase: A gradient elution using 99% acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: Not explicitly stated, but typically in the range of 280-330 nm for flavonoids.

  • Sample Preparation: Samples can be dissolved in a suitable solvent such as methanol.

LC-MS/MS Method for the Quantification of Hesperetin and its Metabolites

This highly sensitive method is ideal for pharmacokinetic studies and the analysis of biological matrices.[4][5]

  • Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: Hypersil GOLD Phenyl reversed-phase column.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.

  • Ionization Mode: Polarity-switching mode can be utilized, with positive ion electrospray for Hesperidin and its derivatives and negative ionization for Hesperetin.[4][5]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used to track specific precursor-to-product ion transitions.

  • Sample Preparation: Solid-phase extraction (SPE) using a HyperSep Retain PEP column is employed for plasma samples to remove interferences.[4][5]

Visualizing Analytical Workflows and Metabolic Pathways

To further elucidate the experimental processes and biological context of this compound analysis, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological or Food Matrix Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Isolate Analytes Concentration Evaporation & Reconstitution Extraction->Concentration Purify & Concentrate HPLC HPLC Separation (e.g., C18 Column) Concentration->HPLC LCMS LC-MS/MS Separation (e.g., Phenyl Column) Concentration->LCMS UV_Detector UV Detection HPLC->UV_Detector MS_Detector Tandem MS Detection (MRM Mode) LCMS->MS_Detector Quantification Quantification (Calibration Curve) UV_Detector->Quantification MS_Detector->Quantification

Caption: General experimental workflow for the analysis of this compound.

G NHDC Neohesperidin Dihydrochalcone (NHDC) (Sweetener) Metabolism Metabolism by Human Intestinal Microbiota NHDC->Metabolism HDC This compound (HDC) (Microbial Metabolite) Metabolism->HDC

Caption: Metabolic pathway of Neohesperidin dihydrochalcone to this compound.[6]

References

A Comparative Guide to the Bioavailability of Hesperetin and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of the flavonoid aglycone, hesperetin (B1673127), and its common glycosidic forms, hesperidin (B1673128) and hesperetin-7-glucoside. The information presented is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of these compounds.

Introduction

Hesperetin, a flavanone (B1672756) abundant in citrus fruits, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cardiovascular benefits[1]. However, in its natural form, hesperetin is primarily found as glycosides, most commonly hesperidin (hesperetin-7-rutinoside) and narirutin (B1676964) (hesperetin-7-rutinoside)[2][3]. The sugar moiety attached to the hesperetin aglycone plays a crucial role in its solubility, metabolism, and ultimately, its bioavailability. Understanding the differences in how these forms are absorbed and metabolized is critical for the development of effective therapeutic agents.

Comparative Bioavailability: Hesperetin vs. Hesperidin vs. Hesperetin-7-Glucoside

The bioavailability of hesperetin is significantly influenced by the type of sugar molecule it is bound to. The aglycone form, hesperetin, can be directly absorbed in the small intestine[4]. In contrast, its glycosidic forms must first be hydrolyzed to release hesperetin before absorption can occur.

Hesperidin (Hesperetin-7-rutinoside): The presence of a rutinose moiety (rhamnose and glucose) in hesperidin prevents its hydrolysis by enzymes in the small intestine[5]. Consequently, hesperidin is poorly absorbed in the upper gastrointestinal tract and must travel to the colon. There, gut microbiota hydrolyze the rutinose, releasing hesperetin which can then be absorbed by colonocytes[5][6]. This delayed and microbiota-dependent absorption process results in lower overall bioavailability of hesperetin from hesperidin[7].

Hesperetin-7-glucoside: In contrast, hesperetin-7-glucoside, which has only a glucose molecule attached, can be readily hydrolyzed by brush border enzymes in the small intestine[6][8]. This allows for the rapid release and absorption of hesperetin in the upper gastrointestinal tract, leading to significantly higher and faster attainment of plasma hesperetin concentrations compared to hesperidin[8]. Studies have shown that the bioavailability of hesperetin from hesperetin-7-glucoside can be over 100-fold higher than that from hesperidin[9].

Hesperetin (Aglycone): When administered directly in its aglycone form, hesperetin is rapidly absorbed, with peak plasma concentrations observed within a few hours[2][10]. However, the low aqueous solubility of hesperetin can be a limiting factor for its oral absorption[11].

Quantitative Data Presentation

The following table summarizes key pharmacokinetic parameters for hesperetin and its glycosides from various studies. These values highlight the significant differences in their bioavailability.

CompoundSubjectDoseCmax (µM)Tmax (h)AUC (µM·h)Reference
Hesperetin Human135 mg2.73 ± 1.364.0 ± 0.016.03 ± 5.54[10]
Hesperidin Human1.05 g~0.03 (estimated from graph)6-80.33 ± 0.08
Hesperetin-7-glucoside with β-cyclodextrin Human1.05 g~2.5 (estimated from graph)0.534.44 ± 6.03[12]
Hesperidin (from Orange Juice) Human444 mg/L1.28 ± 0.135-7Not Reported[13]
Hesperetin-7-glucoside Rat0.25% of dietSignificantly higher plasma hesperetin than hesperidinNot ReportedSignificantly higher plasma hesperetin than hesperidin[14][15]

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve. Values are presented as mean ± standard deviation where available. Direct comparison between studies should be made with caution due to differences in experimental design.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are summaries of typical protocols used in these comparative bioavailability studies.

Human Pharmacokinetic Study Protocol (Example based on cited literature[12][10][13])

  • Subjects: Healthy adult volunteers, often with an equal gender distribution. Subjects are typically required to abstain from flavonoid-rich foods and beverages for a specified period before and during the study.

  • Study Design: A randomized, controlled, crossover design is frequently used. This involves each subject receiving each of the test compounds (e.g., hesperetin, hesperidin, hesperetin-7-glucoside) in a random order, with a washout period between each treatment phase.

  • Dosage and Administration: The compounds are administered orally, often in capsule form or dissolved in a beverage, after an overnight fast. Doses are precisely measured.

  • Blood Sampling: Blood samples are collected at multiple time points before and after administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Plasma is separated and stored frozen until analysis.

  • Urine Collection: Urine is often collected over a 24 or 48-hour period to assess the excretion of metabolites.

  • Analytical Method: Plasma and urine concentrations of hesperetin and its metabolites (glucuronides and sulfates) are typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or diode-array detection (DAD). An enzymatic hydrolysis step (using β-glucuronidase and sulfatase) is often employed to measure total aglycone concentration.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.

Animal Study Protocol (Example based on cited literature[14][15])

  • Animal Model: Commonly used models include Sprague-Dawley or Wistar rats. Ovariectomized (OVX) rats are often used to study the effects on bone health.

  • Diet and Dosing: The test compounds are incorporated into the standard chow at specified concentrations. The animals have ad libitum access to the diet and water.

  • Sample Collection: Blood samples are collected at specified time points via methods such as tail vein or cardiac puncture. Urine may be collected using metabolic cages.

  • Analysis: Similar to human studies, HPLC-based methods are used to analyze the concentrations of hesperetin and its metabolites in plasma and urine.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the metabolic pathways and a typical experimental workflow.

MetabolicPathway cluster_small_intestine Small Intestine cluster_colon Colon cluster_absorption Absorption & Metabolism Hesperetin-7-glucoside Hesperetin-7-glucoside Hesperetin_SI Hesperetin Hesperetin-7-glucoside->Hesperetin_SI Brush Border Enzymes Absorbed_Hesperetin Absorbed Hesperetin (Glucuronides & Sulfates) Hesperetin_SI->Absorbed_Hesperetin Rapid Absorption Hesperidin Hesperidin Hesperetin_Colon Hesperetin Hesperidin->Hesperetin_Colon Gut Microbiota Hesperetin_Colon->Absorbed_Hesperetin Delayed Absorption

Caption: Metabolic pathway of hesperidin and hesperetin-7-glucoside to hesperetin.

ExperimentalWorkflow Subject_Recruitment Subject Recruitment & Screening Randomization Randomization to Treatment Groups Subject_Recruitment->Randomization Treatment_A Administration of Compound A Randomization->Treatment_A Washout Washout Period Treatment_B Administration of Compound B Washout->Treatment_B Blood_Sampling_A Serial Blood Sampling Treatment_A->Blood_Sampling_A Blood_Sampling_A->Washout HPLC_Analysis Sample Analysis (HPLC-MS/MS) Blood_Sampling_A->HPLC_Analysis Blood_Sampling_B Serial Blood Sampling Treatment_B->Blood_Sampling_B Blood_Sampling_B->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis Data_Comparison Data Comparison & Conclusion PK_Analysis->Data_Comparison

Caption: Typical workflow for a crossover comparative bioavailability study.

Conclusion

The available evidence strongly indicates that the glycosidic form of hesperetin is a critical determinant of its bioavailability. Hesperetin-7-glucoside demonstrates markedly superior absorption and pharmacokinetic properties compared to hesperidin due to its hydrolysis in the small intestine. The aglycone hesperetin is also readily absorbed, though its low solubility can be a challenge. For researchers and drug development professionals, these findings are crucial for selecting the appropriate form of hesperetin to achieve desired therapeutic concentrations and for designing effective delivery systems to enhance its bioavailability. Formulations that improve the solubility of the aglycone or utilize the more readily absorbed glucoside form are promising strategies for maximizing the therapeutic potential of hesperetin.

References

Hesperetin Dihydrochalcone: A Comparative Guide to its Efficacy in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC) and its precursors in various animal models of disease. The data presented is intended to offer an objective overview of its potential therapeutic applications, supported by experimental data and comparisons with alternative treatments. As the direct microbial metabolite of Neohesperidin Dihydrochalcone (NHDC), studies involving NHDC are included, given that HDC is the primary bioactive compound in vivo.

Executive Summary

Hesperetin Dihydrochalcone and its related compounds have demonstrated significant therapeutic potential across a range of disease models, primarily attributed to their potent anti-inflammatory and antioxidant properties. In preclinical studies, these compounds have shown promise in mitigating the pathology of neurodegenerative disorders, metabolic syndrome, chronic obstructive pulmonary disease (COPD), and ulcerative colitis. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including PI3K/AKT/mTOR, NF-κB, and Nrf2. This guide summarizes the quantitative outcomes of these studies, details the experimental methodologies, and provides a comparative context against standard therapeutic agents.

Data Presentation: Quantitative Efficacy of Hesperetin and its Precursors

The following tables summarize the key quantitative data from animal studies investigating the efficacy of Hesperetin and Neohesperidin Dihydrochalcone.

Table 1: Efficacy in Neurodegenerative Disease Models

CompoundAnimal ModelDisease ModelDosageTreatment DurationKey FindingsAlternative Treatments & Efficacy
HesperetinRatSTZ-induced Alzheimer's Disease[1]10 & 20 mg/kg/day (oral)3 weeksImproved memory retrieval and recognition; Increased antioxidant enzyme activity (SOD, GPx, GRx, CAT); Decreased MDA levels in the hippocampus.[1]Donepezil: (1 mg/kg/day) Improves cognitive function by inhibiting acetylcholinesterase.
HesperetinRat3-NP-induced Huntington's Disease25 & 50 mg/kg (oral)21 daysImproved behavioral functions; Enhanced spatial memory.Tetrabenazine: (0.5 mg/kg) Ameliorates chorea-like movements.
HesperetinRat6-OHDA-induced Parkinson's Disease50 mg/kg (oral)1 weekReduced oxidative stress via Nrf2 regulation; Decreased neuroinflammation (NF-κB); Reduced apoptotic cell loss.L-DOPA: (6-12 mg/kg) Restores dopamine (B1211576) levels and improves motor function.

Table 2: Efficacy in Inflammatory and Metabolic Disease Models

CompoundAnimal ModelDisease ModelDosageTreatment DurationKey FindingsAlternative Treatments & Efficacy
HesperetinMouseCigarette smoke & LPS-induced COPD[2]50 & 100 mg/kg/day (gavage)Not specifiedImproved lung function and histopathology; Reduced inflammatory cell infiltration; Inhibited MAPKs and NF-κB signaling.[2]Budesonide: (0.5 mg/kg, inhaled) Reduces airway inflammation.
Neohesperidin Dihydrochalcone (NHDC)RatDSS-induced Ulcerative Colitis[3]50 & 100 mg/kg/day (gavage)7 daysReduced levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); Decreased NF-κB expression; Improved histological scores.[3]Sulfasalazine: (150 mg/kg/day) Reduces inflammation and clinical symptoms.
Neohesperidin Dihydrochalcone (NHDC)db/db MouseType 2 Diabetes/Obesity[4]100 mg/kg/day (oral)4 weeksReduced body weight gain and adipose tissue mass; Down-regulated PI3K/AKT/mTOR pathway.[4]Metformin: (150 mg/kg/day) Improves glucose tolerance and insulin (B600854) sensitivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Streptozotocin (STZ)-Induced Alzheimer's Disease Model in Rats[1]
  • Animal Model: Male Wistar rats.

  • Induction of Disease: A single intracerebroventricular (ICV) injection of STZ (3 mg/kg) was administered to induce sporadic Alzheimer's disease-like pathology.

  • Treatment Groups:

    • Sham (Control)

    • STZ + Vehicle

    • STZ + Hesperetin (10 mg/kg, p.o.)

    • STZ + Hesperetin (20 mg/kg, p.o.)

  • Treatment Protocol: Hesperetin was administered orally once daily for 21 consecutive days, starting one week after STZ injection.

  • Behavioral Assessment: Recognition memory was evaluated using the passive avoidance and novel object recognition tests.

  • Biochemical Analysis: At the end of the treatment period, animals were sacrificed, and hippocampal tissue was isolated for the measurement of antioxidant enzymes (SOD, GPx, GRx, CAT), glutathione (B108866) (GSH), and malondialdehyde (MDA) levels.

Cigarette Smoke and Lipopolysaccharide (LPS)-Induced COPD Model in Mice[2]
  • Animal Model: Male C57BL/6 mice.

  • Induction of Disease: Mice were exposed to cigarette smoke from 10 cigarettes for 1 hour, twice daily, for 23 days. On day 24, mice received an intranasal instillation of LPS (10 µg in 50 µL saline) to induce an acute exacerbation.

  • Treatment Groups:

    • Control

    • COPD Model + Vehicle

    • COPD Model + Hesperetin (50 mg/kg, gavage)

    • COPD Model + Hesperetin (100 mg/kg, gavage)

  • Treatment Protocol: Hesperetin was administered daily by gavage.

  • Outcome Measures: Lung function tests, histological analysis of lung tissue (H&E staining), and Western blot analysis for MAPKs and NF-κB pathway proteins were performed.

Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Model in Rats[3]
  • Animal Model: Male Wistar rats.

  • Induction of Disease: Acute colitis was induced by administering 3% (w/v) DSS in the drinking water for 7 days.

  • Treatment Groups:

    • Control

    • DSS + Vehicle

    • DSS + NHDC (50 mg/kg, gavage)

    • DSS + NHDC (100 mg/kg, gavage)

  • Treatment Protocol: NHDC was administered daily by gavage for 7 days, concurrently with DSS administration.

  • Assessment of Colitis: Disease activity index (DAI), colon length, and histological scoring of inflammation were evaluated. Levels of inflammatory markers (TNF-α, IL-6, IL-1β, NF-κB) were measured in colon tissue.

db/db Mouse Model of Type 2 Diabetes and Obesity[4]
  • Animal Model: Male C57BLKS/J-db/db mice.

  • Treatment Groups:

    • db/db Control

    • db/db + NHDC (100 mg/kg, oral)

  • Treatment Protocol: NHDC was administered orally for 4 weeks.

  • Metabolic Phenotyping: Body weight, food intake, and fasting blood glucose were monitored.

  • Molecular Analysis: At the end of the study, adipose tissue was collected for Western blot analysis of key proteins in the PI3K/AKT/mTOR signaling pathway.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and its related compounds are underpinned by their ability to modulate critical intracellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-Inflammatory and Pro-survival Signaling

PI3K_AKT_mTOR_Pathway HDC Hesperetin Dihydrochalcone PI3K PI3K HDC->PI3K Inhibits NHDC Neohesperidin Dihydrochalcone NHDC->HDC Metabolism AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Growth AKT->CellSurvival Adipogenesis Adipogenesis & Lipogenesis mTOR->Adipogenesis

PI3K/AKT/mTOR pathway modulation by HDC/NHDC.

In models of metabolic syndrome, NHDC has been shown to down-regulate the PI3K/AKT/mTOR pathway, leading to a reduction in adipogenesis and lipogenesis.[4] This inhibitory action contributes to the observed improvements in metabolic parameters.

Inhibition of Pro-Inflammatory Signaling

NF_kB_Pathway HDC Hesperetin Dihydrochalcone IKK IKK HDC->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (LPS, Cytokines) InflammatoryStimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->GeneExpression Induces

Inhibition of the NF-κB inflammatory pathway by HDC.

A key mechanism underlying the anti-inflammatory effects of hesperetin and its derivatives is the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation of IκBα, these compounds block the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[2][3]

Activation of Antioxidant Defense Mechanisms

Nrf2_Pathway HDC Hesperetin Dihydrochalcone Keap1 Keap1 HDC->Keap1 Inhibits OxidativeStress Oxidative Stress OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Upregulates

Activation of the Nrf2 antioxidant pathway by HDC.

This compound enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. HDC is thought to inhibit Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1]

Conclusion

The available preclinical data strongly suggest that this compound and its precursors are promising therapeutic agents for a variety of diseases characterized by inflammation and oxidative stress. Their multifaceted mechanisms of action, targeting key signaling pathways, provide a solid foundation for their potential clinical utility. While these findings are encouraging, further research, including pharmacokinetic and long-term safety studies, is warranted to translate these promising preclinical results into effective therapies for human diseases. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

References

Validating the Mechanism of Action of Hesperetin Dihydrochalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC), focusing on its antioxidant and anti-inflammatory mechanisms of action. Due to the limited direct research on HDC, this guide draws comparisons with its well-studied precursor, Hesperetin, and other related flavonoid compounds to elucidate its probable biological activities. Experimental data from related compounds are presented to offer a predictive validation of HDC's potential efficacy.

Comparative Analysis of Bioactivity

Hesperetin Dihydrochalcone is structurally related to Hesperetin, a flavanone (B1672756) known for its potent antioxidant and anti-inflammatory properties. The conversion of the flavanone structure to a dihydrochalcone can influence its chemical properties and biological activity. The data presented below compares the antioxidant and anti-inflammatory effects of Hesperetin and other relevant flavonoids, providing a basis for understanding the potential mechanism of HDC.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their mechanism of action, often evaluated by their ability to scavenge free radicals.

Table 1: Comparative Antioxidant Activity of Hesperetin and Related Compounds

CompoundAssayIC50 Value (µM)Source
HesperetinDPPH Radical Scavenging70[1]
HesperetinABTS Radical Scavenging276[1]
Phloretin (Dihydrochalcone)DPPH Radical Scavenging63.5 ± 4.6[2]
Phloridzin (Dihydrochalcone)DPPH Radical Scavenging561.0 ± 34.0[2]
Neohesperidin DihydrochalconeDPPH Radical Scavenging>1000[2]
Naringin DihydrochalconeDPPH Radical Scavenging>1000[2]
Vitamin C (Positive Control)DPPH Radical Scavenging59[1]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Table 2: Comparative Anti-inflammatory Effects of Hesperetin

Cell LineStimulantTreatmentEffectKey Pathway ModulatedSource
RAW 264.7 MacrophagesLPSHesperetinInhibition of NO and PGE2 production; Decreased iNOS and COX-2 expression.NF-κB, JNK/p38 MAPKs[3]
RAW 264.7 MacrophagesLPSHesperetinSuppression of TNF-α, IL-6, and IL-1β secretion.NF-κB, Nrf2/HO-1[4]
BV-2 Microglial CellsLPSHesperetinReduction of nitric oxide levels; Increased catalase, glutathione, and superoxide (B77818) dismutase levels.Nrf2, NF-κB[5]
HepG2 CellsOleic AcidHesperetinUpregulation of antioxidant enzymes (SOD, GPx); Suppression of NF-κB activation and reduced TNF-α and IL-6 secretion.PI3K/AKT-Nrf2[6]

Postulated Signaling Pathways for this compound

Based on the known mechanisms of Hesperetin and other dihydrochalcones, HDC likely exerts its antioxidant and anti-inflammatory effects through the modulation of the Nrf2 and NF-κB signaling pathways.

Nrf2-Mediated Antioxidant Response

The Nrf2 pathway is a primary regulator of cellular antioxidant defenses. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes.

Nrf2_Pathway cluster_nucleus Nucleus HDC Hesperetin dihydrochalcone Keap1_Nrf2 Keap1-Nrf2 Complex HDC->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection causes damage Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GPx) ARE->Antioxidant_Enzymes gene transcription Antioxidant_Enzymes->Cellular_Protection enhances

Caption: Postulated Nrf2 activation pathway by this compound.

Inhibition of NF-κB-Mediated Inflammation

The NF-κB pathway is a central regulator of inflammation. Its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDC Hesperetin dihydrochalcone IKK IKK Complex HDC->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa_P P-IκBα IkBa->IkBa_P Nucleus Nucleus NFkB->Nucleus translocation Proteasome Proteasomal Degradation IkBa_P->Proteasome ubiquitination Proteasome->IkBa degrades Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Inflammation Inflammation Inflammatory_Genes->Inflammation gene transcription

Caption: Postulated NF-κB inhibition pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the antioxidant and anti-inflammatory mechanisms of action of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagents and Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (B129727) or Ethanol

    • Test compound (HDC)

    • Positive control (e.g., Ascorbic acid)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Keep the solution protected from light.[7]

    • Prepare serial dilutions of the test compound and positive control in methanol.[7]

    • In a 96-well plate, add 100 µL of each sample dilution to respective wells.[8]

    • Add 100 µL of the DPPH working solution to all wells containing samples and controls.[8]

    • Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate reader.[9]

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.[7]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Reagents and Materials:

    • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Cell culture medium

    • Sodium nitrite standard solution

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

    • Treat the cells with the test compound (HDC) for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).

    • After the incubation period, collect 50-100 µL of the cell culture supernatant from each well.[10]

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard.

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.[11]

    • Incubate for another 5-10 minutes at room temperature. A purple color will develop.

    • Measure the absorbance at 540 nm within 30 minutes.[12]

    • Calculate the nitrite concentration in the samples by comparing with the standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants.

  • Reagents and Materials:

    • Specific ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)[13]

    • Wash buffer

    • Detection antibody

    • Substrate solution

    • Stop solution

    • 96-well plate pre-coated with capture antibody

    • Microplate reader

  • Procedure (General):

    • Prepare standards and samples as per the kit instructions.[13]

    • Add standards and cell culture supernatants to the appropriate wells of the pre-coated plate.[14]

    • Incubate for the time specified in the kit protocol (e.g., 2.5 hours at room temperature).[14]

    • Wash the wells multiple times with wash buffer.[15]

    • Add the biotin-conjugated detection antibody to each well and incubate.[14]

    • Wash the wells again.

    • Add streptavidin-HRP solution and incubate.[14]

    • Wash the wells.

    • Add the substrate solution and incubate until color develops.[13]

    • Add the stop solution to terminate the reaction.[13]

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm).[15]

    • Calculate the cytokine concentration from the standard curve.

Western Blot for NF-κB Pathway Proteins

Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms.

  • Reagents and Materials:

    • Cell lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound and/or inflammatory stimulus, then lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE (loading equal amounts of protein per lane).

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with wash buffer (e.g., TBST).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with wash buffer.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the anti-inflammatory mechanism of this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture (e.g., RAW 264.7) Treatment Treatment: 1. HDC (various conc.) 2. Inflammatory Stimulus (LPS) Start->Treatment Harvest Harvest: - Cell Supernatant - Cell Lysate Treatment->Harvest Griess Griess Assay (NO production) Harvest->Griess Supernatant ELISA ELISA (TNF-α, IL-6) Harvest->ELISA Supernatant Western Western Blot (NF-κB & Nrf2 pathway proteins) Harvest->Western Lysate Analysis Data Analysis: - IC50 Calculation - Statistical Analysis Griess->Analysis ELISA->Analysis Western->Analysis Conclusion Conclusion: Validate Mechanism of Action Analysis->Conclusion

Caption: General experimental workflow for validating HDC's mechanism.

References

Hesperetin Dihydrochalcone: A Comparative Analysis of a Citrus-Derived Sweetener

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) with other prominent natural sweeteners. This document synthesizes available experimental data on sweetness potency, taste profile, metabolic fate, and taste receptor interactions.

Hesperetin dihydrochalcone (HDC) is a flavonoid compound derived from the hydrogenation of hesperetin, a flavanone (B1672756) found abundantly in citrus fruits. It belongs to the dihydrochalcone class of sweeteners, which are known for their intense sweetness. This guide compares HDC with other popular natural sweeteners: stevia, monk fruit, xylitol, and erythritol, offering insights into their respective properties and potential applications.

Quantitative Comparison of Natural Sweeteners

The following table summarizes the key quantitative parameters of this compound and other selected natural sweeteners. These values are compiled from various scientific sources and provide a basis for direct comparison.

SweetenerSweetness Potency (relative to Sucrose)Caloric Content (kcal/g)Glycemic Index (GI)
This compound (HDC) ~1000-2000[1][2]~00 (presumed)
Stevia (Steviol Glycosides) 200-300[3]0[4]0[4]
Monk Fruit (Mogrosides) 150-250[5]0[6]0[6]
Xylitol 1[3]2.4[4]7-13[4]
Erythritol 0.6-0.7[3]~0.2[6]0-1[4]

Taste Profile and Sensory Attributes

Sensory perception is a critical factor in the application of any sweetener. While sweetness potency is a primary measure, the overall taste profile, including the onset of sweetness and any lingering aftertastes, significantly influences consumer acceptance and formulation success.

This compound (HDC) is characterized by a slow onset of sweetness and a lingering aftertaste, which is a common trait among dihydrochalcone sweeteners[2]. This profile may be advantageous in certain applications where a prolonged sweet sensation is desired, but it can be a limitation in others.

In contrast:

  • Stevia can sometimes exhibit a slightly bitter or licorice-like aftertaste, particularly at higher concentrations[3].

  • Monk Fruit is often described as having a cleaner taste profile with less lingering bitterness compared to stevia[7].

  • Xylitol has a taste profile very similar to sucrose (B13894) and is known for its cooling sensation in the mouth[3].

  • Erythritol also has a clean, sweet taste with a cooling effect and is generally well-tolerated without a significant aftertaste[3].

Experimental Protocols

Sensory Evaluation of Sweetness Potency

A standardized method for determining the sweetness potency of high-intensity sweeteners involves a trained sensory panel. The following protocol is a representative example based on established sensory analysis methodologies[8][9][10].

Objective: To determine the sweetness intensity of a sweetener relative to sucrose solutions.

Panelists: A panel of 10-12 trained individuals with demonstrated ability to discriminate and scale sweetness intensity.

Materials:

  • Test sweetener solutions at varying concentrations.

  • Reference sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v in purified water).

  • Purified, deionized water for rinsing.

  • Unsalted crackers for palate cleansing.

Procedure:

  • Training: Panelists are trained with sucrose solutions to familiarize them with a range of sweetness intensities.

  • Sample Preparation: Solutions of the test sweetener are prepared at concentrations expected to be iso-sweet with the sucrose reference solutions.

  • Presentation: Samples are presented to panelists in a randomized, double-blind manner. Each panelist receives a set of reference sucrose solutions and the test sweetener solutions.

  • Evaluation: Panelists are instructed to rinse their mouths with purified water before tasting each sample. They then taste the sample, expectorate, and rate its sweetness intensity on a labeled magnitude scale (LMS) or a category scale, anchored with the reference sucrose solutions.

  • Data Analysis: The sweetness intensity ratings for the test sweetener are compared to the ratings for the sucrose solutions. The concentration of the test sweetener that is perceived as equally sweet to a specific concentration of sucrose is determined. The relative sweetness potency is then calculated.

Metabolic Fate and Bioavailability

The metabolic pathway of a sweetener is crucial for determining its caloric contribution and its systemic effects.

This compound (HDC): As a flavonoid, the bioavailability of HDC is influenced by gut microbiota. While specific studies on HDC are limited, research on its aglycone, hesperetin, indicates that it is metabolized by intestinal bacteria[11]. The resulting metabolites can then be absorbed. Human studies on hesperetin show that it is rapidly absorbed after oral administration, with peak plasma concentrations observed within a few hours[11][12]. The absorbed hesperetin and its metabolites are then further metabolized in the liver and excreted[13][14][15]. Due to this extensive metabolism, the caloric contribution of HDC is considered to be negligible.

A simplified workflow for studying the metabolism of HDC is presented below:

Metabolism Workflow for this compound.

Other Natural Sweeteners:

  • Stevia (Steviol Glycosides): These are not absorbed in the upper gastrointestinal tract and are hydrolyzed by gut bacteria to steviol (B1681142), which is then absorbed, metabolized in the liver, and excreted. They are non-caloric[4].

  • Monk Fruit (Mogrosides): Similar to steviol glycosides, mogrosides are not absorbed in the upper GI tract and are metabolized by gut bacteria before excretion. They are also non-caloric[6].

  • Xylitol: A sugar alcohol that is partially absorbed in the small intestine. The absorbed portion is metabolized in the liver. The unabsorbed portion is fermented by colonic bacteria. It provides about 2.4 kcal/g[4].

  • Erythritol: Another sugar alcohol that is mostly absorbed in the small intestine and excreted unchanged in the urine. It has a very low caloric value of about 0.2 kcal/g[6].

Taste Receptor Signaling Pathway

The sensation of sweet taste is initiated by the binding of sweet molecules to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds.

Dihydrochalcones, including HDC, are believed to bind to a site within the transmembrane domains of the T1R3 subunit of the sweet taste receptor. This binding event triggers a conformational change in the receptor, activating a downstream signaling cascade that ultimately leads to the perception of sweetness.

The following diagram illustrates the simplified signaling pathway for sweet taste perception initiated by dihydrochalcones.

SweetTasteSignaling cluster_receptor Taste Receptor Cell Membrane T1R2 T1R2 G_protein G-protein (Gustducin) T1R3 T1R3 T1R3->G_protein Activates HDC Hesperetin Dihydrochalcone HDC->T1R3 Binds PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Signal Signal to Brain (Sweet Perception) ATP_release->Signal

Sweet Taste Signaling Pathway for Dihydrochalcones.

Conclusion

This compound presents itself as a high-potency, low-calorie natural sweetener with a distinct taste profile. Its intense sweetness, comparable to that of other high-potency natural sweeteners like stevia and monk fruit, makes it a viable candidate for sugar reduction in various applications. However, its characteristic slow onset of sweetness and lingering aftertaste are important considerations for product formulation. The metabolic profile of HDC, involving gut microbiota, suggests a low caloric contribution. Further research into the specific sensory attributes and metabolic fate of HDC in human subjects will be beneficial for its broader application in the food and pharmaceutical industries. This guide provides a foundational comparison to aid researchers and developers in evaluating the potential of this compound as a novel sweetening ingredient.

References

Genotoxicity Assessment of Hesperetin Dihydrochalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of Hesperetin dihydrochalcone (B1670589) (HDC), a flavonoid derivative with emerging applications in the food and pharmaceutical industries. The assessment is based on a comprehensive review of available toxicological data and is presented in comparison to structurally related flavonoids, including its parent compound Hesperetin, and other relevant dihydrochalcones such as Neohesperidin dihydrochalcone (NHDC) and Naringin (B1676962) dihydrochalcone.

Executive Summary

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity assays for Hesperetin dihydrochalcone and its comparators.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)

CompoundTest SystemConcentration RangeMetabolic Activation (S9)ResultReference
This compound S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2 uvrA3.16 - 1000 µ g/plate With and WithoutNegative EFSA, 2024
Hesperetin-7-glucosideS. typhimurium TA98, TA1535, TA100, TA1537 & E. coli WP2 uvrAUp to 5000 µ g/plate With and WithoutNegative [5]
HesperetinNot SpecifiedNot SpecifiedNot SpecifiedGenerally considered non-mutagenic[6]
Neohesperidin dihydrochalconeNot SpecifiedNot SpecifiedNot SpecifiedNo concern for genotoxicityEFSA
NaringinNot SpecifiedNot SpecifiedNot SpecifiedNon-genotoxic, potential anti-genotoxic effects[7][8][9][10][11][12]

Table 2: In Vitro Micronucleus Assay

CompoundTest SystemConcentration RangeMetabolic Activation (S9)ResultReference
This compound Mammalian cellsData not publicly availableWith and WithoutNo concern for genotoxicityEFSA, 2024
Hesperetin-7-glucosideMale mice (in vivo)Up to 2000 mg/kgN/ANo increase in micronuclei[6]
HesperidinHuman lymphocytesNot SpecifiedN/AAntigenotoxic against Diazinon (B1670403)[13]
NaringinHuman lymphocytes1, 2, 3 µg/mLN/ANon-genotoxic, reduced Bleomycin-induced micronuclei[9]

Table 3: In Vitro Chromosomal Aberration Assay

CompoundTest SystemConcentration RangeMetabolic Activation (S9)ResultReference
This compound Mammalian cellsData not publicly availableWith and WithoutNo concern for genotoxicityEFSA, 2024
Hesperetin-7-glucosideMammalian cells5000 µg/mLNot SpecifiedNo clastogenic potential[6]
NaringinHuman lymphocytes1, 2, 3 µg/mLN/ANon-genotoxic, reduced Bleomycin-induced aberrations[9]

Experimental Protocols

The following are detailed methodologies for the key genotoxicity assays, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.

  • Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • Test System: A minimum of five strains of bacteria are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101, or S. typhimurium TA102.

  • Procedure:

    • Preparation: The test substance is dissolved in a suitable solvent.

    • Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction from rat liver). This can be done using the plate incorporation method or the pre-incubation method.

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Assay - OECD 487

This assay detects damage to chromosomes or the mitotic apparatus.

  • Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from acentric chromosome fragments or whole chromosomes that lag behind during cell division.

  • Test System: Various mammalian cell lines, such as Chinese Hamster Ovary (CHO), V79, CHL/IU, or human peripheral blood lymphocytes, can be used.

  • Procedure:

    • Cell Culture and Treatment: Cultured mammalian cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Evaluation Criteria: A positive response is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural damage to chromosomes.

  • Principle: The assay evaluates the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

  • Test System: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.

  • Procedure:

    • Cell Culture and Exposure: Cells are treated with at least three concentrations of the test substance, with and without S9 metabolic activation.

    • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • Analysis: Metaphase spreads are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. At least 200 metaphases per concentration are scored.

  • Evaluation Criteria: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.

Visualizations

The following diagrams illustrate the workflows of the key genotoxicity assays.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria Bacterial Strains (e.g., S. typhimurium) Plate Agar Plates with Minimal Medium Bacteria->Plate TestSubstance Test Substance (HDC, etc.) TestSubstance->Plate S9 S9 Mix (Metabolic Activation) S9->Plate +/- Incubation Incubate (37°C, 48-72h) Plate->Incubation Counting Count Revertant Colonies Incubation->Counting Result Evaluate Mutagenicity Counting->Result

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Micronucleus_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_processing Processing cluster_analysis Analysis Cells Mammalian Cells (e.g., CHO) Treatment Treat with Test Substance +/- S9 Cells->Treatment CytoB Add Cytochalasin B (Cytokinesis Block) Treatment->CytoB Harvest Harvest, Fix, and Stain Cells CytoB->Harvest Microscopy Microscopic Analysis (Score Binucleated Cells) Harvest->Microscopy Result Assess Micronuclei Frequency Microscopy->Result

Caption: Workflow of the In Vitro Mammalian Cell Micronucleus Assay.

Chromosomal_Aberration_Workflow cluster_prep Cell Culture & Treatment cluster_processing Processing cluster_analysis Analysis Cells Mammalian Cells (e.g., Human Lymphocytes) Treatment Treat with Test Substance +/- S9 Cells->Treatment Arrest Add Spindle Inhibitor (Metaphase Arrest) Treatment->Arrest Harvest Harvest, Hypotonic Treatment, Fixation, and Spreading Arrest->Harvest Microscopy Microscopic Analysis (Score Metaphase Spreads) Harvest->Microscopy Result Evaluate Chromosomal Aberrations Microscopy->Result

Caption: Workflow of the In Vitro Chromosomal Aberration Test.

Conclusion

References

A Comparative Analysis of Hesperetin Dihydrochalcone Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a valuable compound in the food and pharmaceutical industries, primarily known for its intense sweetening properties and potential health benefits. Its synthesis from various precursors can be achieved through several chemical and biocatalytic routes. This guide provides a comparative analysis of the most common synthesis pathways, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and relevant biological pathways.

Comparative Data of Synthesis Routes

The selection of a synthesis route for Hesperetin dihydrochalcone often depends on factors such as starting material availability, desired yield, purity requirements, and environmental considerations. Below is a summary of quantitative data for different synthesis methods.

Synthesis RouteStarting MaterialCatalyst/EnzymeSolventReaction TimeTemperatureYield/Product ContentReference
Chemical Synthesis
Catalytic HydrogenationHesperetinPlatinum-iron-nickel hydroxide (B78521) composite nanoparticlesAbsolute ethanol (B145695)4-5 hoursRoom Temperature89%[1]
One-Pot SynthesisNeohesperidin (B1678168)Tri-way nickel catalystSodium hydroxide solution / Ethanol3 hours (hydrogenation), 5 hours (hydrolysis)Not specified (hydrogenation), Reflux (hydrolysis)97.1% purity[2]
One-Pot SynthesisHesperidinRaney nickelSodium hydroxide solution3 hours (hydrogenation), 5 hours (hydrolysis)40°C (hydrogenation), Reflux (hydrolysis)95.5% purity[3]
Biocatalytic Synthesis
Regioselective O-methylationEriodictyol (B191197) DihydrochalconeEngineered O-methyltransferase (ZgOMT)Tris-HCl buffer2-2.5 hoursRoom TemperatureHigh regioselectivity (up to 99:1)[4][5]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Chemical Synthesis from Hesperetin

This method utilizes a platinum-iron-nickel hydroxide composite nanoparticle catalyst for the direct hydrogenation of hesperetin.[1]

Materials:

  • Hesperetin

  • Absolute ethanol

  • Platinum-iron-nickel hydroxide composite nanoparticles

  • Purified water

Procedure:

  • Add hesperetin and absolute ethanol to a reactor in a solid-liquid ratio of 1 g : 3 mL.

  • Add a catalytic amount of platinum-iron-nickel hydroxide composite nanoparticles (0.5-1% of the mass of hesperetin).

  • Stir the mixture at room temperature for 4-5 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude this compound product.

  • To purify, add purified water to the crude product (mass ratio of 1:3).

  • Heat the mixture to 80-90°C and stir for 20-40 minutes.

  • Centrifuge the mixture while hot and dry the resulting solid to obtain the refined this compound.

One-Pot Chemical Synthesis from Neohesperidin

This one-pot method involves the ring-opening of neohesperidin, followed by catalytic hydrogenation and acid hydrolysis.[2]

Materials:

  • Neohesperidin

  • Sodium hydroxide solution

  • Three-way nickel catalyst

  • Hydrochloric acid

  • Ethanol (50%)

Procedure:

  • Place neohesperidin in a sodium hydroxide solution (mass ratio 1:10).

  • Add the three-way nickel catalyst (7% of the mass of neohesperidin).

  • Carry out catalytic hydrogenation for 3 hours to prepare neohesperidin dihydrochalcone.

  • Adjust the pH of the solution to 2 with hydrochloric acid.

  • Heat the solution and reflux for 5 hours to induce hydrolysis.

  • Cool the mixture to below 10°C and allow it to crystallize for 24 hours.

  • Filter and dry the crude this compound.

  • Recrystallize the crude product using 10 times the volume of 50% ethanol to obtain the refined product.

Biocatalytic Synthesis via Regioselective O-methylation

This enzymatic approach utilizes a genetically engineered O-methyltransferase (ZgOMT) for the specific synthesis of this compound from eriodictyol dihydrochalcone.[4]

Materials:

  • Eriodictyol dihydrochalcone

  • S-adenosyl-L-methionine (SAM)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Cell-free extract of E. coli expressing the engineered ZgOMT

  • Acetonitrile

Procedure:

  • Prepare a reaction mixture with a total volume of 100 µL containing:

    • 20 µL of the cell-free extract containing the ZgOMT enzyme.

    • 100 µM eriodictyol dihydrochalcone.

    • 0.5 mM SAM.

    • 2 mM MgCl₂.

    • 25 mM Tris-HCl buffer (pH 7.5).

  • Incubate the reaction at room temperature for 2.5 hours.

  • Quench the reaction by adding 75 µL of acetonitrile.

  • Incubate for 20 minutes at room temperature to precipitate proteins.

  • Centrifuge the mixture to remove the insoluble proteins. The supernatant contains the this compound.

Visualizing the Synthesis and Biological Pathways

The following diagrams illustrate the chemical synthesis routes and a relevant biological signaling pathway involving hesperetin, the precursor to this compound.

G cluster_chem Chemical Synthesis Routes cluster_bio Biocatalytic Synthesis Route Hesperetin Hesperetin HDC This compound Hesperetin->HDC Catalytic Hydrogenation (Pt-Fe-Ni catalyst) Neohesperidin Neohesperidin Neohesperidin->HDC One-Pot Method (Ring Opening, Hydrogenation, Hydrolysis) Hesperidin Hesperidin Hesperidin->HDC One-Pot Method (Hydrogenation, Hydrolysis) Eriodictyol_DHC Eriodictyol Dihydrochalcone HDC_bio This compound Eriodictyol_DHC->HDC_bio Regioselective O-methylation (Engineered ZgOMT)

Overview of this compound Synthesis Routes.

TGF_beta_pathway TGF-β Signaling Pathway Inhibition by Hesperetin TGF_beta TGF-β1 Receptor TGF-β Receptor TGF_beta->Receptor Smad3 Smad3 Receptor->Smad3 Phosphorylation pSmad3 p-Smad3 Smad3->pSmad3 Gene_Expression Target Gene Expression (Cell Migration & Invasion) pSmad3->Gene_Expression Nuclear Translocation Hesperetin Hesperetin Hesperetin->Receptor Inhibits Ligand-Receptor Interaction Hesperetin->Smad3 Inhibits Phosphorylation

Inhibition of TGF-β Signaling by Hesperetin.

While the direct signaling pathways of this compound are not as extensively studied as its precursor, hesperetin, it is known to be a microbial metabolite of neohesperidin dihydrochalcone and plays a role in the detoxification of the lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE), thereby reducing carbonyl stress.[6] Hesperetin has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway by interfering with ligand-receptor interactions and inhibiting the phosphorylation of Smad3, a key downstream target.[7] This inhibition hinders cancer cell migration and invasion.[7] Furthermore, hesperetin can activate the SIRT1-AMPK signaling pathway and modulate the Sirt1/Nrf2 pathway, which are involved in cellular metabolism and stress response.[8][9] These activities of its precursor suggest potential, yet-to-be-fully-elucidated, biological roles for this compound.

References

Head-to-Head Study: Hesperetin Dihydrochalcone vs. Aspartame in Sweetener Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of food science and pharmaceuticals, the demand for effective and safe non-nutritive sweeteners is paramount. This guide provides a detailed, head-to-head comparison of two prominent sweeteners: Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC), a derivative of a citrus flavonoid, and Aspartame (B1666099), a widely used artificial sweetener. This analysis is based on available experimental data, focusing on their sensory profiles, metabolic fates, and safety assessments to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Sweetness Profile: A Tale of Two Tastes

The sensory characteristics of a sweetener are critical for its application. While both Hesperetin Dihydrochalcone and Aspartame provide sweetness, their profiles differ significantly in terms of taste quality and temporal perception. Aspartame is renowned for a clean, sugar-like taste, whereas HDC and its related compounds, like Neohesperidin (B1678168) Dihydrochalcone (NHDC), are characterized by a delayed onset of sweetness and a lingering aftertaste.[1][2]

A multidimensional scaling analysis of various sweeteners found that aspartame's taste profile is among the closest to that of natural sugars.[1] In contrast, NHDC was grouped with other sweeteners known for their prolonged aftertastes.[1]

SweetenerSweetness Potency (vs. Sucrose)Taste ProfileOnset and Aftertaste
This compound (as NHDC) ~1500-1800 timesIntense sweetness, potential for slight bitterness or metallic off-tastesSlow onset, lingering aftertaste
Aspartame ~180-200 timesClean, sugar-like sweetnessRapid onset, short aftertaste

Metabolic Fate and Pharmacokinetics

The metabolic pathways of this compound and Aspartame are distinct, influencing their systemic exposure and potential biological effects.

This compound: As a flavonoid derivative, the metabolism of HDC is expected to follow pathways common to this class of compounds. Following oral ingestion, the glycosidic form (like NHDC) is first hydrolyzed by intestinal microbiota to its aglycone, this compound. This is then further metabolized in the liver.

Aspartame: Upon ingestion, aspartame is rapidly and completely hydrolyzed in the small intestine by esterases and peptidases into its constituent components: aspartic acid (40%), phenylalanine (50%), and methanol (B129727) (10%). These are then absorbed and enter the body's metabolic pathways.[3]

FeatureThis compound (extrapolated from NHDC)Aspartame
Primary Site of Metabolism Intestine and LiverSmall Intestine
Key Metabolic Products Hesperetin, phenolic acidsAspartic acid, Phenylalanine, Methanol
Systemic Exposure Low bioavailability of the parent compoundMetabolites are absorbed and enter systemic circulation

Safety and Toxicological Profile

The safety of any food additive or pharmaceutical excipient is of utmost importance. Both this compound and Aspartame have undergone toxicological evaluation.

This compound: The European Food Safety Authority (EFSA) has evaluated the safety of this compound as a flavouring substance and concluded that it does not raise a safety concern under the proposed conditions of use.[4] No genotoxicity concerns were identified.[4]

Aspartame: Aspartame is one of the most extensively studied food additives. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and EFSA, have repeatedly confirmed its safety for the general population at the current acceptable daily intake (ADI) of 40-50 mg/kg body weight/day.[5] However, its consumption is contraindicated for individuals with the genetic disorder phenylketonuria (PKU) due to their inability to metabolize phenylalanine.[6]

A computational assessment of the toxicity of various intensive sweeteners predicted potential h-ERG blocking for neohesperidin dihydrochalcone and noted that aspartame's metabolites could have neurophysiological effects at high doses.[6] It is important to note that these are predictive models and not direct experimental comparisons of toxicity.

ParameterThis compoundAspartame
Genotoxicity No concern identifiedNo concern identified
Acceptable Daily Intake (ADI) Not established for HDC specifically (20 mg/kg bw/day for NHDC)40 mg/kg bw/day (EFSA), 50 mg/kg bw/day (FDA)
Key Safety Considerations Limited direct data on HDCContraindicated for individuals with Phenylketonuria (PKU)

Experimental Protocols

Sensory Profile Evaluation

A common methodology for comparing the sensory profiles of sweeteners is through trained sensory panels using standardized procedures.

Objective: To compare the taste profile of this compound and Aspartame at equi-sweet concentrations.

Procedure:

  • Panelist Training: A panel of trained assessors is selected and trained to identify and rate the intensity of different taste attributes (sweetness, bitterness, metallic taste, aftertaste) using a structured scale (e.g., a 15-point category scale).

  • Sample Preparation: Aqueous solutions of this compound and Aspartame are prepared at concentrations determined to be equi-sweet to a standard sucrose (B13894) solution (e.g., 5% sucrose).

  • Evaluation: Panelists are presented with the coded samples in a randomized order. They rinse their mouths with purified water before and between each sample.

  • Data Collection: Panelists rate the intensity of each taste attribute at different time points (e.g., initial taste, 30 seconds, 60 seconds) to capture the temporal profile.

  • Data Analysis: The collected data is statistically analyzed to determine significant differences in the sensory profiles of the two sweeteners.

In Vitro Cytotoxicity Assay

To assess the potential cytotoxic effects of the sweeteners, an in vitro assay using a relevant cell line can be performed.

Objective: To compare the cytotoxic effects of this compound and Aspartame on a human cell line (e.g., Caco-2 intestinal cells).

Procedure:

  • Cell Culture: Caco-2 cells are cultured in appropriate media until they reach a confluent monolayer.

  • Treatment: The cells are exposed to varying concentrations of this compound and Aspartame for a specified period (e.g., 24, 48, or 72 hours). A negative control (vehicle only) and a positive control (a known cytotoxic agent) are included.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The results are expressed as a percentage of viable cells compared to the negative control. The concentration that causes a 50% reduction in cell viability (IC50) is calculated for each compound.

Signaling Pathways and Experimental Workflows

Sweet Taste Receptor Activation

Both this compound and Aspartame elicit a sweet taste by activating the T1R2/T1R3 G-protein coupled receptor, but they are thought to bind to different sites on the receptor complex.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aspartame Aspartame T1R2 T1R2 Subunit (Venus Flytrap Domain) Aspartame->T1R2 Binds to VFTM HDC Hesperetin Dihydrochalcone T1R3 T1R3 Subunit (Transmembrane Domain) HDC->T1R3 Binds to TMD G_protein G-protein (Gustducin) Activation T1R3->G_protein Receptor Conformational Change Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Sweet_Taste_Perception Sweet Taste Perception Signaling_Cascade->Sweet_Taste_Perception

Caption: Sweet Taste Receptor Activation Pathway for Aspartame and HDC.

Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for a sensory evaluation experiment comparing two sweeteners.

start Start panel_selection Panelist Selection and Training start->panel_selection sample_prep Sample Preparation (Equi-sweet concentrations) panel_selection->sample_prep randomization Randomization of Sample Presentation sample_prep->randomization sensory_eval Sensory Evaluation (Taste and Rate Attributes) randomization->sensory_eval data_collection Data Collection sensory_eval->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results and Interpretation data_analysis->results end_node End results->end_node

Caption: Workflow for Comparative Sensory Evaluation of Sweeteners.

Conclusion

This compound and Aspartame present distinct profiles as non-nutritive sweeteners. Aspartame offers a taste profile that closely mimics sucrose, making it suitable for applications where a clean, sugar-like sweetness is desired. Its metabolic and safety profiles are well-established. This compound, on the other hand, provides a much higher sweetness intensity but with a different temporal profile that includes a delayed onset and lingering aftertaste. While its safety is supported by evaluations of related compounds, more direct comparative studies, particularly in the areas of metabolism and long-term health effects, would be beneficial for a comprehensive head-to-head assessment. The choice between these two sweeteners will ultimately depend on the specific requirements of the intended application, including desired taste profile, stability, and regulatory considerations.

References

Evaluating the Synergistic Bio-potency of Hesperetin Dihydrochalcone and Other Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC), a derivative of the flavanone (B1672756) hesperetin, is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties. The exploration of synergistic interactions between HDC and other flavonoids is a promising frontier in the development of more effective therapeutic agents. While direct experimental data on the synergistic effects of Hesperetin Dihydrochalcone is currently limited in publicly available research, this guide provides a comprehensive evaluation of the synergistic potential of its parent compound, Hesperetin , in combination with other prominent flavonoids. The findings presented for hesperetin offer valuable insights into the potential synergistic activities of its dihydrochalcone derivative.

This guide summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of these synergistic interactions.

Quantitative Analysis of Synergistic Antioxidant and Anti-inflammatory Effects

The following tables summarize the quantitative data from studies investigating the synergistic effects of hesperetin with other flavonoids. The combination of hesperidin (B1673128) (a glycoside of hesperetin) and naringin (B1676962) has shown notable synergistic effects in inhibiting inflammatory markers.

Flavonoid CombinationAssayParameter MeasuredConcentration(s)ResultSynergism/Antagonism
Hesperidin & NaringinIL-6 Release Assay (LPS-stimulated RAW 264.7 cells)IL-6 concentrationHesperidin: 50 µM, Naringin: 50 µMIndividual flavonoids showed moderate inhibition. The combination resulted in a significantly greater reduction in IL-6 levels.Synergism
Hesperidin & NaringinTNF-α Release Assay (LPS-stimulated RAW 264.7 cells)TNF-α concentrationHesperidin: 50 µM, Naringin: 50 µMThe combination of hesperidin and naringin demonstrated a more potent inhibition of TNF-α release compared to the individual compounds.Synergism

Table 1: Synergistic Anti-inflammatory Effects of Hesperidin and Naringin Combination.

Flavonoid CombinationAssayParameter MeasuredKey Findings
Hesperetin & QuercetinAntioxidant assays (e.g., DPPH, ABTS)Radical scavenging activityBoth flavonoids are potent antioxidants. Their combination is expected to exhibit at least additive, if not synergistic, antioxidant effects due to their complementary mechanisms of action.
Hesperetin & NaringeninAnti-inflammatory assaysInhibition of pro-inflammatory mediatorsStudies suggest that combinations of citrus flavonoids, including hesperetin and naringenin, can synergistically modulate inflammatory pathways.[1]

Table 2: Reported and Potential Synergistic Bioactivities of Hesperetin Combinations.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, and IL-6 in RAW 264.7 Macrophages
  • Cell Culture and Treatment: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded in 96-well plates and pre-treated with various concentrations of individual flavonoids (hesperetin, naringin, etc.) or their combinations for 2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and the cells are incubated for another 24 hours.

  • Nitric Oxide (NO) Assay: The production of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader.

  • PGE2, TNF-α, and IL-6 Assays: The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Antioxidant Activity Assays: DPPH and ABTS Radical Scavenging Activity
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the flavonoid combinations to scavenge DPPH radicals is measured as a decrease in absorbance. A solution of DPPH in methanol (B129727) is mixed with various concentrations of the flavonoid samples. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm. The percentage of scavenging activity is calculated relative to a control.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate. The resulting blue-green ABTS•+ solution is then diluted with ethanol (B145695) to a specific absorbance. Aliquots of the flavonoid samples are added to the ABTS•+ solution, and the absorbance is measured at 734 nm after a set incubation period. The percentage of inhibition of the ABTS radical is calculated.

Signaling Pathways and Experimental Workflows

The synergistic anti-inflammatory effects of hesperetin and other flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathway Signaling Cascade cluster_flavonoids Flavonoid Intervention cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates MAPK MAPK Pathway TLR4->MAPK Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces MAPK->Cytokines Induces MAPK->iNOS Induces MAPK->COX2 Induces Hesperetin Hesperetin Hesperetin->NFkB Inhibits Hesperetin->MAPK Inhibits OtherFlavonoids Other Flavonoids (e.g., Naringenin) OtherFlavonoids->NFkB OtherFlavonoids->MAPK

Caption: Synergistic inhibition of inflammatory pathways by flavonoids.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis cluster_data Data Interpretation CellCulture 1. Cell Culture (RAW 264.7 macrophages) FlavonoidPrep 2. Prepare Flavonoid Solutions (Individual & Combinations) CellCulture->FlavonoidPrep Pretreatment 3. Pre-treat cells with Flavonoids FlavonoidPrep->Pretreatment LPS_Induction 4. Induce Inflammation with LPS Pretreatment->LPS_Induction CollectSupernatant 5. Collect Culture Supernatants LPS_Induction->CollectSupernatant NO_Assay 6a. Nitric Oxide Assay (Griess Reagent) CollectSupernatant->NO_Assay ELISA 6b. ELISA for Cytokines (TNF-α, IL-6, PGE2) CollectSupernatant->ELISA DataAnalysis 7. Analyze Data & Determine Synergy NO_Assay->DataAnalysis ELISA->DataAnalysis

References

Re-evaluation of Neohesperidine Dihydrochalcone: A Comparative Guide for Food Science Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Brussels, Belgium - The European Food Safety Authority (EFSA) has recently re-evaluated the safety of the food additive neohesperidine dihydrochalcone (B1670589) (NHDC, E 959), reaffirming its safety for consumers and establishing a new Acceptable Daily Intake (ADI). This guide provides a comprehensive comparison of NHDC with other high-intensity sweeteners, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding and application of this versatile food additive.

Neohesperidine dihydrochalcone is an artificial sweetener derived from the hydrogenation of neohesperidin (B1678168), a flavonoid found in bitter oranges.[1] It is recognized for its intense sweetness, which is approximately 1500 to 1800 times that of sucrose (B13894) at threshold concentrations, and its ability to act as a flavor enhancer and mask bitterness.[2]

Performance Comparison with Alternative Sweeteners

NHDC's performance characteristics, particularly its stability and synergistic effects, distinguish it from other high-intensity sweeteners. The following tables summarize key quantitative data for comparison.

Table 1: Physicochemical and Sensory Properties of High-Intensity Sweeteners

PropertyNeohesperidine DC (NHDC)AspartameAcesulfame KSaccharinSucraloseStevia (Rebaudioside A)
Relative Sweetness (vs. Sucrose) 1500–1800x180–200x200x300–400x600x200–400x
Caloric Value (kcal/g) ~040000
Stability to Heat HighLowHighHighHighHigh
Stability to Acid HighLowHighStableHighStable
Aftertaste Lingering, licorice/menthol-likeClean, sugar-likeSlight bitterBitter, metallicClean, sugar-likeBitter, licorice-like
Synergistic Effects Strong with other sweetenersModerateModerateModerateModerateModerate

Table 2: Stability Profile of High-Intensity Sweeteners

SweetenerpH Stability RangeTemperature StabilityShelf Life in Products
Neohesperidine DC (NHDC) Wide (Stable in acidic and basic conditions)High (Stable to heat processing)Long (Up to 5 years under optimal storage)[2]
Aspartame Narrow (Optimal at pH 4.3)Low (Degrades at high temperatures)Short, especially in liquids
Acesulfame K WideHighLong
Saccharin WideHighLong
Sucralose WideHighLong
Stevia (Rebaudioside A) WideHighLong

Safety and Metabolism

The recent EFSA re-evaluation of NHDC concluded that it does not raise a concern for genotoxicity.[3][4][5] The Panel established a new ADI of 20 mg/kg of body weight per day, a significant increase from the previous level.[3][4] This was based on a no-observed-adverse-effect level (NOAEL) of 4,000 mg/kg bw per day from a 13-week study in rats.[3][4]

Experimental Protocols

13-Week Subchronic Oral Toxicity Study in Rats (Basis for ADI)

This type of study is a cornerstone for assessing the safety of food additives. While the specific proprietary report for NHDC is not fully public, the methodology generally follows established guidelines like the OECD Test Guideline 408.

  • Objective: To determine the potential adverse effects of repeated oral administration of the test substance over a 13-week period.

  • Test Animals: Typically, young, healthy rats (e.g., Wistar or Sprague-Dawley strains) are used. Both sexes are included.

  • Administration: The test substance (NHDC) is administered orally, usually mixed in the diet or given by gavage, at various dose levels to different groups of animals. A control group receives the vehicle (e.g., diet without the test substance).

  • Dosage: Multiple dose groups are used, including a high dose expected to produce some toxicity, a low dose with no expected effects, and one or more intermediate doses. For NHDC, dietary levels of 0%, 0.2%, 1.0%, and 5.0% were used in a key study.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

  • Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the 13-week period, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically for any pathological changes.

  • NOAEL Determination: The highest dose at which no statistically significant adverse effects are observed is determined as the NOAEL.

Visualizing Key Processes

To further elucidate the scientific basis of NHDC's evaluation and action, the following diagrams illustrate its metabolic pathway, the EFSA re-evaluation process, and its interaction with the sweet taste receptor.

cluster_Metabolism Metabolic Pathway of Neohesperidine Dihydrochalcone NHDC Neohesperidine Dihydrochalcone HDG Hesperetin Dihydrochalcone 4'-β-D-glucoside NHDC->HDG Deglucosylation by intestinal microbiota HDA Hesperetin Dihydrochalcone (Aglycone) HDG->HDA Deglycosylation Metabolites Further Metabolites (e.g., 3-(3-hydroxy-4-methoxyphenyl)propionic acid) HDA->Metabolites Hydrolysis

Metabolic pathway of NHDC in the human intestine.

cluster_EFSA_Process EFSA Food Additive Re-evaluation Workflow A Mandate from European Commission B Call for Data (Published Literature, Industry Data) A->B C Data Collection and Compilation B->C D Risk Assessment by EFSA FAF Panel C->D E Hazard Identification & Characterization D->E F Exposure Assessment D->F G Risk Characterization (e.g., ADI determination) E->G F->G H Scientific Opinion Published G->H I Risk Management by European Commission H->I cluster_Receptor Interaction of NHDC with the Sweet Taste Receptor (TAS1R2/TAS1R3) receptor Sweet Taste Receptor (TAS1R2/TAS1R3 heterodimer) activation Conformational Change & Sweet Taste Signal receptor->activation Leads to nhdc NHDC binding_site Allosteric Binding Site on TAS1R3 Subunit nhdc->binding_site Binds to other_sweeteners Other Sweeteners (e.g., Aspartame, Sucrose) other_sweeteners->receptor Bind to other sites binding_site->receptor Part of

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Hesperetin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Hesperetin dihydrochalcone (B1670589), a flavonoid compound utilized in various research applications. Adherence to these procedures will help mitigate risks and ensure that waste is handled in accordance with general laboratory safety standards.

Hazard Profile and Safety Information

Before handling Hesperetin dihydrochalcone, it is crucial to be aware of its hazard profile. This information dictates the necessary precautions for handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound waste. This process is designed to align with general laboratory chemical waste management guidelines.[2][3][4]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[3] For instance, avoid mixing with strong acids, alkalis, or strong oxidizing/reducing agents.[5]

  • Sharps Waste: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container that is chemically resistant.[3]

Step 2: Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful if Swallowed," "Skin Irritant," "Eye Irritant").[2][3]

  • Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[3][6] Keep containers closed except when adding waste.[2][4]

  • Storage Location: Store waste containers in a designated satellite accumulation area (SAA) that is away from general laboratory traffic and drains.[2][4][7]

Step 3: Waste Minimization

In line with best practices for laboratory waste management, efforts should be made to minimize the generation of this compound waste.[2][4] This can be achieved by:

  • Ordering and using the smallest practical quantities of the chemical.

  • Avoiding the preparation of excessive stock solutions.

  • Ensuring accurate measurements to prevent the need for repeat experiments.

Step 4: Disposal and Collection

  • Do Not Drain Dispose: this compound should not be disposed of down the drain.[4]

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][8] Follow your institution's specific procedures for requesting a waste pickup.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (e.g., contaminated gloves, vials) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Sharps Waste (e.g., contaminated needles) B->E Sharps F Place in Labeled Solid Hazardous Waste Container C->F G Place in Labeled Liquid Hazardous Waste Container D->G H Place in Labeled Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Arrange for Professional Waste Collection (EHS) I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound waste.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Personal protective equipment for handling Hesperetin dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hesperetin (B1673127) Dihydrochalcone (B1670589)

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Hesperetin dihydrochalcone in a laboratory setting. Our aim is to be your preferred resource for laboratory safety and chemical handling, fostering trust by delivering value beyond the product itself.

Hazard Identification and Safety Summary

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye irritation - Category 2)[1]

A comprehensive summary of its physical and chemical properties is provided below.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₆[1][]
Molecular Weight 304.29 g/mol [1][]
Appearance Slightly grey solid[1][3]
Boiling Point 553.1 °C at 760 mmHg (estimated)[][3]
Flash Point 207.0 °C (estimated)[3]
Solubility in Water 63.05 mg/L at 25 °C (estimated)[3]
Solubility in Ethanol Soluble[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves. Ensure gloves are inspected before use.Protects against skin irritation.
Eye Protection Safety gogglesANSI Z87.1 certified, providing a complete seal around the eyes.Protects against serious eye irritation from dust particles.
Respiratory Protection RespiratorFFP2 or FFP3 rated dust mask.Prevents inhalation of irritating dust particles.
Body Protection Laboratory coatStandard, fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling this compound hazards Identify Hazards: - Skin Irritant - Eye Irritant - Harmful if Swallowed (dust inhalation risk) start->hazards hand Hand Protection: Nitrile or Neoprene Gloves hazards->hand Skin Contact eye Eye Protection: Safety Goggles hazards->eye Airborne Particles respiratory Respiratory Protection: FFP2 or FFP3 Respirator hazards->respiratory Inhalation of Dust body Body Protection: Laboratory Coat hazards->body General Contamination end End: Proceed with Handling hand->end eye->end respiratory->end body->end

Figure 1: Decision workflow for selecting appropriate PPE.

Experimental Protocols: Safe Handling Procedures

Adherence to the following step-by-step protocols is crucial for the safe handling of this compound.

Weighing the Compound
  • Preparation : Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface before starting.

  • Tare the Container : Place a clean, empty container with a lid on the analytical balance and tare it.

  • Transfer Powder : Move the tared container to the chemical fume hood. Carefully transfer the desired amount of this compound powder into the container.

  • Seal and Weigh : Securely close the container lid.

  • Final Weighing : Return the sealed container to the analytical balance to obtain the final weight.

  • Cleanup : Decontaminate the spatula and work surface within the fume hood. Dispose of any contaminated materials as outlined in the disposal plan.

Dissolving the Compound
  • Solvent Preparation : In the chemical fume hood, measure the required volume of the appropriate solvent (e.g., ethanol).

  • Dissolution : Slowly add the solvent to the container with the pre-weighed this compound.

  • Mixing : Gently swirl or stir the mixture until the compound is fully dissolved. If necessary, use a sonicator within the fume hood.

  • Storage : If the solution is not for immediate use, seal the container, label it clearly with the compound name, concentration, solvent, and date, and store it in a designated, cool, and dry location.

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start ppe Don Appropriate PPE start->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve Compound weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate waste Dispose of Waste decontaminate->waste remove_ppe Doff PPE waste->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end

Figure 2: Step-by-step workflow for safely handling this compound.

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

First Aid Measures
  • If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Spill Response
  • Evacuate : Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area : Restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Assess the Spill : Determine the extent of the spill and if it can be safely managed internally. For large spills, contact the designated emergency response team.

  • Cleanup :

    • Wear appropriate PPE (respirator, goggles, gloves, lab coat).

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep the absorbed material into a designated chemical waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable cleaning agent and wipe dry.

  • Disposal : Label the waste container and dispose of it according to the disposal plan.

Spill Response Logical Relationship Diagram

Spill_Response spill Spill Occurs evacuate Evacuate & Alert Others spill->evacuate secure Secure Area evacuate->secure assess Assess Spill Size secure->assess small_spill Small Spill (Manageable) assess->small_spill Small large_spill Large Spill (Call Emergency Response) assess->large_spill Large cleanup Cleanup Procedure: 1. Wear PPE 2. Absorb Spill 3. Collect Waste 4. Decontaminate small_spill->cleanup end End large_spill->end dispose Dispose of Waste cleanup->dispose dispose->end

Figure 3: Logical steps for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, gloves, absorbent pads) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste : Solutions of this compound should be collected in a designated, labeled container for non-halogenated organic solvent waste.

  • Disposal Method : All waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound down the drain or in regular trash. Follow all local, state, and federal regulations for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hesperetin dihydrochalcone
Reactant of Route 2
Hesperetin dihydrochalcone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.